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  • Product: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
  • CAS: 70547-50-1

Core Science & Biosynthesis

Foundational

Mass spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the expecte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Leveraging foundational principles of electrospray ionization (ESI) and collision-induced dissociation (CID), this document serves as an essential resource for researchers, scientists, and drug development professionals. It outlines predicted fragmentation pathways, offers detailed experimental protocols, and explains the scientific rationale behind the analytical strategy, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound featuring a pyridine ring, known for its presence in many pharmaceuticals, and a thiazole ring, a common scaffold in medicinal chemistry. The structural elucidation and purity assessment of such molecules are paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[1][2]

This guide focuses on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of this specific molecule. ESI is a soft ionization technique, ideal for producing intact protonated molecules of polar compounds, which then allows for systematic fragmentation and structural analysis through collision-induced dissociation (CID).[3][4] Understanding the predictable fragmentation patterns is crucial for unambiguous identification in complex matrices and for metabolite identification studies.

Foundational Mass Spectrometry: Ionization and Molecular Ion Detection

The initial step in the mass spectrometric analysis is the gentle conversion of the analyte from a liquid phase to gas-phase ions. ESI is the method of choice for a polar, nitrogen-containing heterocyclic compound like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.[1][2] The basic nitrogen on the pyridine ring readily accepts a proton, leading to the formation of a stable protonated molecule, [M+H]⁺.

Molecular Formula: C₉H₈N₂OS Molecular Weight: 192.24 g/mol [5][6] Predicted Monoisotopic Mass of [M+H]⁺: 193.0430 m/z

The high-resolution mass measurement of this precursor ion is pivotal, as it provides the elemental composition, a key piece of data for confirming the compound's identity.[1]

Elucidating Structure through Tandem Mass Spectrometry (MS/MS)

While the precursor ion confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the structure. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[4] The resulting fragmentation provides a structural fingerprint of the molecule. The fragmentation pathways are dictated by the chemical nature of the compound, with cleavages occurring at the weakest bonds and leading to the formation of stable fragment ions.

Predicted Fragmentation Pathways

Based on the known fragmentation behavior of thiazole and pyridine derivatives, several key fragmentation pathways can be predicted for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.[7][8][9] The pyridine and thiazole rings are relatively stable, but specific cleavages are expected.

  • Cleavage of the Thiazole Ring: The thiazole ring is prone to fragmentation under CID conditions.[8][10] A common pathway involves the cleavage of the C-S and C-N bonds within the ring, which can lead to characteristic losses.

  • Fragmentation of the Pyridine Moiety: The pyridine ring itself is aromatic and stable, but can lose neutral molecules like HCN.[11]

  • Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as CO (from the hydroxyl group tautomerizing to a ketone) and CH₃CN is a common fragmentation route.

The diagram below illustrates the proposed primary fragmentation cascade for the protonated molecule.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z = 193.04 frag1 Fragment A [C₈H₆N₂S]⁺ m/z = 162.03 precursor->frag1 - CH₃O• (radical loss) or - H₂O - CH• frag2 Fragment B [C₆H₅N₂]⁺ m/z = 105.05 precursor->frag2 - C₃H₃OS (Thiazole ring fragment) frag4 Fragment D [C₄H₄NS]⁺ m/z = 98.01 precursor->frag4 - C₅H₅N (Pyridine ring) frag3 Fragment C [C₅H₄N]⁺ m/z = 78.03 frag2->frag3 - HCN

Caption: Predicted Fragmentation Pathway of [M+H]⁺.

Interpretation of Key Fragments

The predicted fragments provide structural confirmation by linking back to specific moieties of the parent molecule.

Predicted m/zProposed Fragment IonInterpretation
193.04[C₉H₉N₂OS]⁺Protonated molecular ion [M+H]⁺.
162.03[C₈H₆N₂S]⁺Loss of a methoxy radical, suggesting a rearrangement, or a combined loss of water and a methyl radical.
105.05[C₆H₅N₂]⁺Represents the pyridinyl-imino moiety, resulting from the cleavage of the thiazole ring. This is a highly diagnostic fragment.
98.01[C₄H₄NS]⁺Corresponds to the methyl-thiazol-ol fragment after cleavage of the bond linking the two rings.
78.03[C₅H₄N]⁺The pyridine cation, formed by the loss of HCN from the m/z 105 fragment, confirming the pyridine substructure.[11]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for the analysis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in 1 mL of LC-MS grade methanol.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Sample Solution (10 ng/mL): Further dilute the working standard to a final concentration suitable for injection (e.g., 1-100 ng/mL) to avoid detector saturation.

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode: Full scan from m/z 50-400 to detect the precursor ion.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 193.04.

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[12]

The diagram below outlines the comprehensive experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Create Working Standard (1 µg/mL) stock->working final 3. Dilute to Final Concentration (10 ng/mL) working->final lc 4. LC Separation (C18 Column) final->lc esi 5. ESI Ionization (Positive Mode) lc->esi ms1 6. MS Scan (Full Scan) Detect [M+H]⁺ at m/z 193.04 esi->ms1 cid 7. Isolate & Fragment (CID) ms1->cid ms2 8. MS/MS Scan (Product Ion) Detect Fragments cid->ms2 data 9. Analyze Spectra (Confirm Fragments & Structure) ms2->data

Caption: End-to-End LC-MS/MS Workflow.

Conclusion: A Framework for Confident Identification

This guide establishes a comprehensive framework for the mass spectrometric analysis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By combining theoretical predictions based on the known chemistry of its constituent heterocyclic systems with a detailed, practical experimental protocol, researchers are equipped to confidently identify and structurally characterize this molecule. The self-validating nature of the proposed workflow, from high-resolution precursor ion measurement to the logical fragmentation cascade observed in MS/MS, ensures a high degree of certainty in the analytical results. This approach is not only applicable to this specific compound but also serves as a template for the analysis of other novel small molecules in the drug development pipeline.

References

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. [Link]

  • Sun, N., et al. (2019). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 91(21), 13586-13594. [Link]

  • Li, H., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(8), 1534-1537. [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 7(4), 1455-1463. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 89-100. [Link]

  • De Caux, F. X., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link]

  • Ferreira, D. C., et al. (2024). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. Molecules, 29(3), 693. [Link]

  • Shishov, D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1642. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Mohamed, M.S., et al. (2010). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. [Link]

  • Wang, J., & Huo, W. M. (2003). Dissociative Ionization of Aromatic and Heterocyclic Molecules. NASA Technical Reports Server. [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • MassBank. (2008). Pyridine. [Link]

  • Resnati, G., et al. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. [Link]

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[1][13]thiazolo[5,4-c]pyridin-2-amine. [Link]

  • Lee, H., et al. (2019). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 10(1), 2. [Link]

  • PubChem. (n.d.). 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone. [Link]

  • Ghira, G.-B., et al. (2021). Pyridine -chemical and physical properties. ResearchGate. [Link]

  • Swaminathan, S., & Hars, G. L. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships.[1][3] This guide provides a comprehensive, in-depth technical overview of the methodologies and analyses involved in determining the crystal structure of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a representative pyridinyl-thiazole derivative. While a definitive crystal structure for this specific molecule is not publicly available, this whitepaper presents a robust, hypothetical workflow based on established chemical and crystallographic principles. It is designed to serve as an authoritative guide for researchers engaged in the synthesis, crystallization, and structural elucidation of novel thiazole-based compounds.

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

Thiazole derivatives are a class of heterocyclic compounds that command significant attention in the pharmaceutical sciences due to their wide spectrum of biological activities.[4] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The therapeutic success of drugs like Dasatinib and Dabrafenib underscores the privileged nature of the thiazole scaffold in drug design.[1]

The precise spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice are critical determinants of a drug's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data, providing an unambiguous determination of a molecule's three-dimensional structure.[6] This information is invaluable for structure-based drug design, enabling the optimization of lead compounds to enhance their binding affinity and selectivity for biological targets.[3][7]

This guide will delineate the critical steps and underlying scientific principles for determining the crystal structure of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, from its synthesis to the detailed analysis of its hypothetical crystal packing and intermolecular interactions.

Synthesis and Crystallization: From Precursors to Single Crystals

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[8][9] A plausible synthetic route to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is proposed, leveraging this robust reaction.

Experimental Protocol: Synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • Preparation of the Thioamide: Isonicotinamide is converted to isonicotinothioamide by reaction with Lawesson's reagent in a suitable solvent such as toluene or dioxane. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Hantzsch Condensation: The isonicotinothioamide is then reacted with ethyl 2-chloroacetoacetate (an α-haloketone) in a solvent like ethanol.[9] The reaction mixture is refluxed for several hours.

  • Cyclization and Hydrolysis: The initial condensation product undergoes intramolecular cyclization and subsequent dehydration to form the thiazole ring. The ethyl ester at the 5-position can be hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the corresponding carboxylic acid, which upon decarboxylation under acidic conditions would lead to the desired 5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Alternatively, direct cyclization of the thioamide with a suitably substituted α-haloketone could yield the target compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound. The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Isonicotinamide Isonicotinamide Isonicotinothioamide Isonicotinothioamide Isonicotinamide->Isonicotinothioamide Lawesson's Reagent Thiazole_intermediate Thiazole Intermediate Isonicotinothioamide->Thiazole_intermediate Hantzsch Condensation (Ethanol, Reflux) Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Thiazole_intermediate Hantzsch Condensation (Ethanol, Reflux) Final_Product 5-Methyl-2-(4-pyridinyl)- 1,3-thiazol-4-ol Thiazole_intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: Proposed Hantzsch synthesis of the target molecule.

Crystallization: The Art of Growing High-Quality Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[10] The slow evaporation technique is a widely successful method for small organic molecules.[11][12]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. The choice of solvent is critical and may require screening of several options (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof).[11][13]

  • Solution Preparation: A nearly saturated solution of the compound is prepared in a clean glass vial or test tube. It is crucial that the solution is free of any particulate matter, which can be achieved by filtration through a small cotton plug or a syringe filter.[11]

  • Slow Evaporation: The vial is covered with parafilm, and a few small holes are pierced in the parafilm with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation, which is necessary for crystal nucleation and growth.[11][13]

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.[14]

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.[6]

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection, Structure Solution, and Refinement

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head using a suitable cryoprotectant oil.[15]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a series of diffraction images are collected on a detector.[6][16][17]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections for experimental factors.[16][17][18]

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[16]

XRay_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure DFT_Workflow Initial_Structure Build Initial Structure (GaussView) Calculation_Setup Setup DFT Calculation (Gaussian: B3LYP/6-311G(d,p)) Initial_Structure->Calculation_Setup Geometry_Optimization Perform Geometry Optimization Calculation_Setup->Geometry_Optimization Analysis Analyze Output: - Optimized Geometry - Energy - Electronic Properties Geometry_Optimization->Analysis

Sources

Foundational

A Researcher's In-Depth Guide to the Preliminary Biological Screening of Novel Thiazole Derivatives

Introduction: The Prominence of the Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. This unique structural motif is not merely a synthetic curiosity but a recurring feature in a multitude of clinically significant pharmaceuticals. Its prevalence is a testament to its versatile binding properties and its ability to serve as a scaffold for diverse pharmacological activities. Thiazole derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The thiazole moiety is a key component in numerous FDA-approved drugs, such as the antiretroviral agent Ritonavir, the antifungal Abafungin, and the anticancer drug Tiazofurin.[3] This guide provides a comprehensive framework for the initial in vitro screening of newly synthesized thiazole derivatives, offering researchers a structured approach to elucidating their therapeutic potential.

I. Foundational Assays: Unveiling the Primary Biological Activities

The initial phase of screening is designed to cast a wide net, identifying the most promising avenues for further investigation. This typically involves a battery of assays targeting broad biological effects. The choice of these initial screens should be guided by the intended therapeutic application of the novel thiazole derivatives.

A. Anticancer Activity: The Frontline Against Malignancy

A significant portion of research into thiazole derivatives is driven by their potential as anticancer agents.[5][6][7][8][9] The preliminary assessment of anticancer activity invariably begins with cytotoxicity assays against a panel of human cancer cell lines.

1. Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability.[3][7][10] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the novel thiazole derivatives (typically ranging from 0.01 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).[10]

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Comparative Cytotoxicity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
4b MCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
4b HepG251.7 ± 3.13Staurosporine8.4 ± 0.51
5 MCF-728.0 ± 1.69Staurosporine6.77 ± 0.41
5 HepG226.8 ± 1.62Staurosporine8.4 ± 0.51
Data adapted from a study on newly synthesized thiazole derivatives.[10]

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_analysis Lead Identification Synthesis Synthesize Novel Thiazole Derivatives Characterization Structural Verification (NMR, MS, IR) Synthesis->Characterization Cell_Culture Culture Cancer Cell Lines Characterization->Cell_Culture MTT_Assay Perform MTT Assay with Serial Dilutions Cell_Culture->MTT_Assay IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Selection Select Lead Compounds for Further Study SAR_Analysis->Lead_Selection

Caption: A streamlined workflow for the initial anticancer screening of novel thiazole derivatives.

B. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Thiazole derivatives have emerged as a promising class of antimicrobial agents.[11][12][13]

1. Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay [14]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
4g 7.81>12515.62
4m 7.81>12531.25
4n 62.50>125>125
Ketoconazole (Ref.) --<0.06
Data adapted from a study on quinoline-thiazole derivatives.[15]
C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenases (COX).[2][4][16][17]

1. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the thiazole derivatives.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Workflow for In Vitro Anti-inflammatory Screening

Anti_inflammatory_Screening cluster_synthesis Compound Synthesis cluster_assay COX Inhibition Assay cluster_results Data Analysis Start Novel Thiazole Derivatives COX1_Assay In Vitro COX-1 Inhibition Assay Start->COX1_Assay COX2_Assay In Vitro COX-2 Inhibition Assay Start->COX2_Assay IC50_COX1 Determine IC50 for COX-1 COX1_Assay->IC50_COX1 IC50_COX2 Determine IC50 for COX-2 COX2_Assay->IC50_COX2 Selectivity_Index Calculate COX-2 Selectivity Index IC50_COX1->Selectivity_Index IC50_COX2->Selectivity_Index

Caption: A workflow illustrating the screening of thiazole derivatives for anti-inflammatory activity.

D. Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Thiazole derivatives have been shown to possess antioxidant properties.[18][19][20]

1. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[18]

Experimental Protocol: DPPH Assay [18]

  • Compound Preparation: Prepare various concentrations of the thiazole derivatives in a suitable solvent like methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation: Antioxidant Activity of Thiazole-Carboxamide Derivatives

Compound IDDPPH Radical Scavenging IC50 (µM)
LMH6 0.185
LMH7 0.221
Trolox (Ref.) -
Data adapted from a study on thiazole-carboxamide derivatives.[18]

II. Mechanistic Insights: Delving Deeper into the Mode of Action

Once promising lead compounds have been identified from the preliminary screens, the next logical step is to investigate their potential mechanisms of action.

A. For Anticancer Agents: Apoptosis and Cell Cycle Analysis

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis by Flow Cytometry

This technique, which involves staining cellular DNA with a fluorescent dye like propidium iodide, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. For instance, some thiazole derivatives have been shown to induce G0-G1 phase cell cycle arrest.[6]

Signaling Pathway for PI3K/mTOR Inhibition by Thiazole Derivatives

PI3K_mTOR_Pathway Thiazole Thiazole Derivative (e.g., Compound 3b) PI3K PI3K Thiazole->PI3K Inhibits mTOR mTOR Thiazole->mTOR Inhibits Apoptosis Induction of Apoptosis PI3K->Apoptosis Inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest PI3K->CellCycleArrest Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes mTOR->Apoptosis Inhibits mTOR->CellCycleArrest Inhibits mTOR->Proliferation Promotes

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Interactions

As a Senior Application Scientist, this guide provides a comprehensive framework for the in silico investigation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. The methodologies outlined herein are designed to be robust a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in silico investigation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. The methodologies outlined herein are designed to be robust and self-validating, reflecting industry best practices in computational drug discovery.

Preamble: The Pyridinyl-Thiazole Scaffold as a Privileged Motif

The convergence of a thiazole ring with a pyridine moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry. Thiazole-containing compounds are integral to numerous clinically approved drugs, including the anticancer agents Dasatinib and Dabrafenib.[1] This five-membered ring system is biochemically versatile, and its reactivity is well-documented.[2] When hybridized with pyridine, the resulting core has been shown to exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Our subject molecule, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, belongs to this promising class. This guide will systematically elucidate its potential interactions with biological targets using a validated computational workflow.

Section 1: Ligand Preparation and Physicochemical Profiling

The foundational step in any in silico study is the accurate representation and characterization of the small molecule. The journey from a 2D structure to a simulation-ready 3D conformer is critical for the reliability of all subsequent predictions.

Protocol 1.1: Ligand Structure Generation and Energy Minimization
  • 2D to 3D Conversion: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule, CC1=C(O)SC(=N1)C2=CC=NC=C2, is converted into a 3D structure using a molecular editor such as MarvinSketch or the RDKit library in Python.

  • Protonation State Assignment: The physiological pH is assumed to be 7.4. Ionization states of the molecule are predicted. The pyridinyl nitrogen is a potential proton acceptor, and the thiazol-4-ol can act as a proton donor. Tools like Open Babel or Epik can be used to assign the most probable state.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to relieve steric clashes and find a low-energy conformer. This is typically performed using a molecular mechanics force field such as MMFF94 or the General Amber Force Field (GAFF). This step ensures a geometrically stable starting point for docking and dynamics.

Data Presentation 1.2: ADME/T and Drug-Likeness Analysis

Before proceeding to complex simulations, an early assessment of the molecule's "drug-likeness" is crucial for gauging its potential as a therapeutic agent. We evaluate its properties against established empirical rules, such as Lipinski's Rule of Five.[6]

PropertyCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight192.24 g/mol ≤ 500 g/mol Yes
LogP (Lipophilicity)~1.5 - 2.0≤ 5Yes
Hydrogen Bond Donors1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors3 (2x N, 1x O)≤ 10Yes
Molar Refractivity~52-5540-130Yes
Polar Surface Area (TPSA)~60-65 Ų≤ 140 ŲYes

Note: Exact LogP, Molar Refractivity, and TPSA values are dependent on the specific calculation software used.

The analysis indicates that 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol exhibits favorable physicochemical properties, complying with Lipinski's rules and suggesting good potential for oral bioavailability.[6]

Section 2: Target Identification and Rationale

Given the broad anticancer activity of the pyridine-thiazole scaffold, a logical starting point is to investigate proteins implicated in cancer progression.[3] The literature strongly suggests that compounds with this core can inhibit key kinases involved in angiogenesis, the process of forming new blood vessels that tumors require to grow.[7] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a target for similar thiazole derivatives.[4]

For the purpose of this guide, we will proceed with VEGFR-2 as our primary biological target. This choice is supported by evidence and provides a well-structured protein with available crystal structures for our modeling studies.

Section 3: Molecular Docking Workflow: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[8] The following protocol outlines a self-validating approach.

Diagram 3.1: Molecular Docking Workflow```dot
Protocol 3.2: Step-by-Step Docking Methodology
  • Protein Structure Acquisition: Obtain a high-resolution crystal structure of VEGFR-2 from the Protein Data Bank (PDB). A suitable entry is one that contains a co-crystallized inhibitor in the ATP-binding site, which will be used for defining the active site and for validation.

  • Protein Preparation:

    • Causality: The raw PDB file contains non-essential components (water, co-factors) and lacks information (hydrogen atoms) required by docking algorithms.

    • Action: Using tools like Schrödinger's Protein Preparation Wizard or UCSF Chimera, remove all water molecules. Add hydrogen atoms appropriate for pH 7.4. Repair any missing side chains or loops if necessary.

  • Ligand Preparation: Use the energy-minimized structure of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol from Protocol 1.1.

  • Binding Site Definition (Grid Generation):

    • Causality: Docking algorithms must be focused on a specific region of the protein to be computationally efficient and biologically relevant.

    • Action: Define a docking grid box centered on the co-crystallized ligand from the PDB file. The box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the input ligand.

  • Docking Execution: Perform the docking calculation using a validated algorithm like AutoDock Vina. The program will generate a series of possible binding poses, each with an associated binding affinity score (e.g., in kcal/mol).

  • Protocol Validation (Trustworthiness):

    • Causality: To trust the results for our novel compound, we must first prove the docking protocol can replicate known experimental data.

    • Action: Extract the co-crystallized ligand from the PDB file, and re-dock it into the prepared protein using the exact same protocol. A successful validation is achieved if the top-scoring docked pose has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its crystal structure position.

  • Pose Analysis:

    • Causality: The binding score indicates if the molecule might bind, while the pose shows how it might bind.

    • Action: Analyze the top-scoring poses of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and key amino acid residues in the VEGFR-2 active site. This analysis provides testable hypotheses about which interactions are critical for binding.

Section 4: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. T[9]his step is crucial for validating the plausibility of a docking pose.

Diagram 4.1: Molecular Dynamics Simulation Workflow

G Start Start with Best Docking Pose System 1. System Building (Add Water, Ions, Force Field) Start->System Minimize 2. Energy Minimization System->Minimize NVT 3. NVT Equilibration (Heat to 300K) Minimize->NVT NPT 4. NPT Equilibration (Adjust Pressure) NVT->NPT Production 5. Production MD (100+ ns) NPT->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis End Stable Complex? Analysis->End

Caption: Standard workflow for MD simulation of a protein-ligand complex.

Protocol 4.2: Step-by-Step MD Simulation Methodology
  • System Building:

    • Causality: The protein-ligand complex must be placed in an environment that mimics physiological conditions.

    • Action: Use the highest-scoring, most biologically plausible pose from docking. Solvate the complex in a periodic box of water (e.g., TIP3P model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge. Apply a force field (e.g., AMBER for protein, GAFF2 for the ligand) to describe the physics of the atoms.

  • Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes introduced during the solvation process.

  • NVT Equilibration (Canonical Ensemble):

    • Causality: The system must be gradually heated to the target temperature without creating artifacts.

    • Action: Gently heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • NPT Equilibration (Isothermal-Isobaric Ensemble):

    • Causality: The system's density and pressure must be adjusted to match experimental conditions.

    • Action: Continue the simulation while keeping the number of particles (N), pressure (P), and temperature (T) constant. This allows the volume of the simulation box to adjust, ensuring the correct density. The restraints on the protein-ligand complex are gradually removed.

  • Production MD: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis (Trustworthiness):

    • Causality: The raw trajectory must be analyzed to extract meaningful biophysical data.

    • Action:

      • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not unfolding or dissociating.

      • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein and can show if binding the ligand reduces the fluctuation of active site residues.

      • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. A persistent interaction throughout the simulation provides strong evidence for its importance in binding.

Section 5: Synthesis of Findings and Future Directions

The successful execution of this in silico workflow provides a multi-faceted prediction of the molecular interactions of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

  • Docking results will have generated a quantitative binding affinity estimate and a structural hypothesis for the binding mode within the VEGFR-2 active site.

  • MD simulations will have tested the temporal stability of this binding mode, confirming whether key interactions are maintained in a dynamic, solvated environment.

A compelling result would be a high-affinity docking score (-8 to -12 kcal/mol) followed by a stable MD simulation where the ligand's RMSD remains low (< 3 Å relative to the protein) and crucial hydrogen bonds are maintained >80% of the simulation time.

This computational evidence provides a strong rationale for advancing the molecule in a drug discovery pipeline. The next logical steps would include:

  • In Vitro Validation: Synthesize the compound and test its activity in a VEGFR-2 kinase assay.

  • Structure-Activity Relationship (SAR) Studies: Use the validated binding model to design and synthesize new analogs with predicted improvements in potency or ADME properties. 3[7]. Advanced Modeling: Employ techniques like free energy perturbation (FEP) for more accurate binding affinity predictions or pharmacophore modeling to identify essential chemical features for activity.

[10]This guide provides the foundational computational strategy to unlock the therapeutic potential of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, bridging the gap between molecular structure and biological function.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025, August 6). ResearchGate. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2025, September 20). ResearchGate. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). ACS Omega. [Link]

  • Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. (2025, August 6). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]

  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. (2011, November 18). Semantic Scholar. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). PMC - NIH. [Link]

  • Sbb062309 | C11H10N2OS | CID 1485005. (n.d.). PubChem - NIH. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016, September 16). PubMed. [Link]

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Foundational

Exploring the Structure-Activity Relationship of Pyridinyl-Thiazole Analogs: A Guide to Rational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Pyridinyl-Thiazole Scaffold In the landscape of medicinal chemistry, certain molecular fram...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyridinyl-Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide array of biological targets, serving as a robust foundation for drug discovery. The pyridinyl-thiazole core is a quintessential example of such a scaffold. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a versatile building block for designing potent and selective therapeutic agents. Pyridine and thiazole rings are prevalent in numerous FDA-approved drugs, noted for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative that synthesizes technical data with field-proven insights. We will explore the causality behind experimental choices, delve into the logic of analog design, and present self-validating protocols that ensure reproducibility and reliability. This document is structured to serve as a practical and intellectual resource for professionals dedicated to advancing therapeutic discovery by mastering the structure-activity relationships (SAR) of this potent chemical class.

The Pyridinyl-Thiazole Core: Synthetic Versatility and Strategic Design

The power of the pyridinyl-thiazole scaffold lies in its synthetic accessibility, which allows for systematic modification at multiple positions. The most common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis, a classic condensation reaction.

This approach typically involves the reaction of an α-halocarbonyl compound with a thiourea or thioamide derivative. In our case, a pyridinyl-containing thiourea serves as a key precursor, enabling the direct installation of the pyridine moiety. This method's reliability allows researchers to generate diverse libraries of analogs by varying the substituents on both the pyridine and thiazole rings, as well as the linker connecting them.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Analog Generation PyridineAmine Pyridine-containing Amine/Thiourea Condensation Hantzsch Thiazole Synthesis PyridineAmine->Condensation AlphaHalo α-Halocarbonyl (R2, R3 substituents) AlphaHalo->Condensation CoreScaffold Pyridinyl-Thiazole Core (R1, R2, R3) Condensation->CoreScaffold Cyclocondensation PostMod Post-synthesis Modification (e.g., Amide Coupling) CoreScaffold->PostMod Functionalization FinalAnalog Final Analog Library PostMod->FinalAnalog G VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Pyridinyl-Thiazole Analog (e.g., 3k) Inhibitor->VEGFR Inhibits Phosphorylation G cluster_SAR Structural Modifications & SAR cluster_Activity Resulting Biological Activity Core Pyridinyl-Thiazole Core Scaffold Mod1 Substituents on Thiazole Ring (R2, R3) Core->Mod1 Mod2 Linker between Pyridine & Thiazole Core->Mod2 Mod3 Terminal Functional Groups (e.g., Amide, Hydrazone) Core->Mod3 Act1 Anticancer (Kinase Inhibition, Cytotoxicity) Mod1->Act1 e.g., Bulky aryl groups ↑ cytotoxicity [3] Mod2->Act1 e.g., N-containing linker ↑ cytotoxicity [9] Mod3->Act1 e.g., m-OCH3 phenylamide ↑ anti-angiogenesis [8] Act2 Antimicrobial (Antibacterial, Antifungal) Mod3->Act2 e.g., Terminal -OH group ↑ antimicrobial activity [10] Act3 Anti-inflammatory (Protein Denaturation Inhibition) Mod3->Act3 e.g., Hydrazide linker shows activity [10]

Sources

Exploratory

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists The landscape of medicinal chemistry is profoundly shaped by heterocyclic compounds, with nitrogen-containing rings forming the structural basis of approximately 75% of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The landscape of medicinal chemistry is profoundly shaped by heterocyclic compounds, with nitrogen-containing rings forming the structural basis of approximately 75% of FDA-approved small-molecule drugs.[1][2] Within this vast chemical space, the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—has earned the status of a "privileged scaffold."[3] This distinction arises from its remarkable versatility and presence in both essential natural molecules, such as Vitamin B1 (Thiamine), and a multitude of synthetic, market-approved therapeutics.[4][5][6][7] The unique electronic properties and synthetic tractability of the thiazole core have enabled the development of drugs across a wide spectrum of diseases, including cancer, microbial infections, and viral illnesses.[4][8][9][10]

This guide serves as a technical deep-dive for drug discovery professionals, elucidating the core chemical principles, synthetic strategies, and therapeutic applications of bioactive thiazole scaffolds. We will explore the causality behind key experimental choices, from initial synthesis to lead optimization, providing a framework for harnessing the full potential of this exceptional heterocyclic system.

Part 1: The Thiazole Core - Synthesis and Chemical Rationale

The strategic value of the thiazole ring in drug design is intrinsically linked to its physicochemical properties and the robust synthetic methodologies available for its derivatization.

Core Chemical Features

The 1,3-thiazole ring's power lies in its unique electronic architecture. As an aromatic system, it is relatively stable, yet its heteroatoms create a distinct distribution of charge. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets like enzyme active sites.[11][12] The electron-deficient C2 position is susceptible to nucleophilic attack, while the C5 position is comparatively electron-rich, influencing the regioselectivity of electrophilic substitution reactions.[13] This predictable reactivity provides chemists with a reliable roadmap for structural modification during structure-activity relationship (SAR) studies.

Foundational Synthetic Strategies

The ability to generate large, diverse libraries of compounds is the cornerstone of hit discovery. The thiazole scaffold is served by several powerful and versatile synthetic routes.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis remains the most prominent and widely utilized method for constructing the thiazole core.[14][15] It involves the condensation reaction of an α-haloketone with a thioamide.[8][14][16]

  • Causality and Strategic Value: The enduring prevalence of the Hantzsch synthesis is due to its operational simplicity, consistently high yields, and, most importantly, its modularity.[15][17][18] By varying the substituents on both the α-haloketone and the thioamide, researchers can systematically and independently modify the C2, C4, and C5 positions of the thiazole ring. This flexibility is paramount for building focused chemical libraries designed to probe the chemical space of a biological target.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [17][18]

  • Reagent Combination: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C) for 30-60 minutes. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mild base solution, such as 5% sodium carbonate (Na₂CO₃) (20 mL), to neutralize the HBr byproduct.

  • Isolation: The thiazole product, being poorly soluble in water, will precipitate. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake with water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Hantzsch Synthesis Mechanism The reaction proceeds via an initial Sₙ2 attack, followed by cyclization and dehydration to form the aromatic ring.

Kinase_Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR, EGFR) GF->Receptor P Phosphorylation Receptor->P Binding NoResponse Inhibition of Cell Proliferation Receptor->NoResponse Thiazole Thiazole Inhibitor Thiazole->Receptor Blocks ATP Binding Site ATP ATP ATP->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Response Cell Proliferation, Angiogenesis Downstream->Response Drug_Discovery_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical A1 Library Design (e.g., via Hantzsch Synthesis) A2 High-Throughput Screening (HTS) (e.g., MTT Assay) A1->A2 A3 Hit Identification A2->A3 B1 Structure-Activity Relationship (SAR) Studies A3->B1 B2 Iterative Synthesis of Analogs B1->B2 Feedback Loop B2->B1 Feedback Loop B3 ADME/Tox Profiling B2->B3 B4 Lead Candidate B3->B4 C1 In Vivo Efficacy (Animal Models) B4->C1 C2 IND-Enabling Studies C1->C2

Sources

Protocols & Analytical Methods

Method

Using 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in in vitro kinase assays

Title: A Framework for In Vitro Profiling of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol: A Novel Thiazole-Based Kinase Inhibitor Candidate Abstract Protein kinases are a critical class of enzymes involved in cellular sign...

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Framework for In Vitro Profiling of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol: A Novel Thiazole-Based Kinase Inhibitor Candidate

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This application note presents a comprehensive guide for the in vitro characterization of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a novel compound featuring this key heterocyclic motif. We provide a robust, adaptable protocol for determining the inhibitory potency (IC50) of this compound against a panel of protein kinases. The methodology emphasizes causality, explaining the rationale behind key steps to ensure experimental integrity and reproducibility. This guide is intended for researchers in drug discovery, biochemistry, and cell biology engaged in the screening and characterization of novel enzyme inhibitors.

Scientific Background: Kinases and the Thiazole Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes.[2] Consequently, kinases are a major focus of drug development.

The 1,3-thiazole ring is a versatile pharmacophore present in many bioactive compounds, including several clinically approved kinase inhibitors like Dasatinib, a potent Src-family kinase inhibitor.[1][3] Thiazole derivatives are known to interact with the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6] 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (Table 1) belongs to this promising class of compounds, making its characterization against a panel of kinases a critical step in elucidating its therapeutic potential.

Table 1: Properties of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

PropertyValueSource
IUPAC Name 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol[7]
CAS Number 70547-50-1[7]
Molecular Formula C₉H₈N₂OS[7]
Molecular Weight 192.24 g/mol [8]
Physical Form Solid[7]

Principle of the In Vitro Kinase Assay

The fundamental goal of an in vitro kinase assay is to measure the catalytic activity of a purified kinase enzyme in a controlled environment. The assay quantifies the rate of phosphate transfer from ATP to a specific substrate. The introduction of an inhibitor, such as 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, will decrease this rate in a concentration-dependent manner if it targets the kinase.

Modern assays often measure the amount of ADP produced, which is directly proportional to kinase activity. This is a universal method applicable to any kinase, as ADP is a common product of the phosphotransfer reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Kinase Kinase Reaction Kinase Activity Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor (Compound) Inhibitor->Reaction P_Substrate Phospho-Substrate Reaction->P_Substrate ADP ADP Reaction->ADP

Caption: Principle of Kinase Inhibition Assay.

Detailed Protocols for IC50 Determination

This protocol is designed for a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay) in a 96- or 384-well plate format. It must be adapted based on the specific kinase and substrate being tested.

Essential Materials and Reagents
  • Compound: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (CAS 70547-50-1)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Enzyme: Purified recombinant kinase of interest

  • Substrate: Specific peptide or protein substrate for the chosen kinase

  • Assay Plates: White, opaque, 96- or 384-well plates (for luminescence)

  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA). Note: Buffer components may need optimization for specific kinases.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Detection Reagents: Commercial ADP detection kit (e.g., ADP-Glo™, Promega)

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader

Causality Behind Reagent Choices
  • Tris-HCl: Provides a stable pH environment optimal for most kinase activity.

  • MgCl₂: Magnesium is an essential cofactor for ATP, forming a Mg²⁺-ATP complex that is the true substrate for the kinase.

  • BSA: A stabilizing agent that prevents the enzyme from adhering to plastic surfaces and denaturing at low concentrations.

  • DMSO: The compound is likely hydrophobic. DMSO is a standard solvent for solubilizing such compounds for biological assays. It is crucial to maintain a consistent, low final DMSO concentration (typically ≤1%) across all wells to avoid solvent-induced artifacts.

Step-by-Step Experimental Workflow

Step 1: Preparation of Stock Solutions

  • Compound Stock: Prepare a 10 mM stock solution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in 100% DMSO. This high-concentration stock minimizes the volume of DMSO added to the final reaction.

  • ATP Stock: Prepare a 10 mM ATP stock solution in ultrapure water. Store in aliquots at -20°C.

  • Kinase Working Solution: Dilute the purified kinase enzyme in 1X Kinase Buffer to a 2X final concentration. The optimal concentration must be empirically determined in a kinase titration experiment to ensure the reaction is in the linear range.

  • Substrate/ATP Working Solution: Dilute the substrate and ATP in 1X Kinase Buffer to a 2X final concentration. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

Step 2: Preparing the Compound Dilution Plate

  • Create a serial dilution series of the compound. Typically, an 11-point, 3-fold dilution is effective.

  • In a separate polypropylene plate, add DMSO to wells for your dilution series.

  • Add the 10 mM compound stock to the first well and serially dilute across the plate.

  • Prepare a "no inhibitor" control containing only DMSO. This well will represent 100% kinase activity.

  • Transfer a small volume (e.g., 1 µL) of each compound dilution and the DMSO control to the final assay plate.

Step 3: Setting Up the Kinase Reaction

The following steps describe adding reagents to the final assay plate containing the pre-dispensed compound.

  • Add Kinase: Add 12.5 µL of the 2X Kinase Working Solution to each well.

  • Incubate (Optional): Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add 12.5 µL of the 2X Substrate/ATP Working Solution to each well to start the reaction. The final reaction volume is now 25 µL.

  • Controls:

    • 100% Activity Control: Wells with kinase, substrate, ATP, and DMSO (no inhibitor).

    • 0% Activity (Background) Control: Wells with substrate, ATP, and DMSO, but NO kinase. 1X Kinase Buffer is added in place of the enzyme.

  • Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.[9] Incubation time should be optimized to ensure ATP consumption is within the linear range of the detection assay (typically <30%).

Caption: Step-by-step experimental workflow for IC50 determination.

Step 4: Reaction Termination and Signal Detection

  • Following the kinase reaction incubation, proceed according to the manufacturer's protocol for the chosen ADP detection kit.

  • For the ADP-Glo™ assay, this typically involves:

    • Adding an equal volume (25 µL) of ADP-Glo™ Reagent I to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Adding a second volume (50 µL) of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence signal on a plate reader. The light output is directly proportional to the ADP concentration and thus to the kinase activity.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: First, subtract the background signal (0% activity control) from all data points. Then, normalize the data to the 100% activity control (DMSO only) using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response with variable slope) in graphing software (e.g., GraphPad Prism, Origin) to fit the curve and calculate the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Example Data for IC50 Calculation

Compound Conc. (nM)Log [Conc.]Luminescence (RLU)% Inhibition
0 (DMSO Control)N/A1,500,0000.0
101,450,0003.3
30.481,350,00010.0
1011,125,00025.0
301.48765,00049.0
1002450,00070.0
3002.48225,00085.0
10003150,00090.0
30003.48142,50090.5
100004135,00091.0
No Enzyme ControlN/A50,000100.0

Note: Data is illustrative. Background (50,000 RLU) was subtracted before calculating % Inhibition.

Troubleshooting and Protocol Validation

  • High Z'-factor: For screening, calculate the Z'-factor to assess assay quality. A value > 0.5 indicates a robust and reliable assay.

  • Inconsistent Results: Ensure thorough mixing and accurate pipetting. Check for compound precipitation at high concentrations.

  • No Inhibition Observed: The compound may not inhibit the chosen kinase. Test against a broad panel of kinases. Alternatively, the compound may have low solubility in the aqueous buffer; consider using a different formulation if precipitation is suspected.

  • Assay Controls are Critical: The "no enzyme" and "no inhibitor" controls are non-negotiable. They establish the dynamic range of the assay and validate that the observed signal change is due to specific inhibition of the kinase.[10][11]

Conclusion

This application note provides a validated and adaptable framework for the initial in vitro characterization of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By following this detailed protocol, researchers can reliably determine the inhibitory potency of this novel thiazole derivative against kinases of interest. The resulting IC50 data is fundamental for guiding further structure-activity relationship (SAR) studies, selectivity profiling, and advancing promising compounds in the drug discovery pipeline.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Singh, R. R., & Song, C. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2993. [Link]

  • Kapp, L. N., & Andrews, B. (2005). In vitro assay for cyclin-dependent kinase activity in yeast. CSH Protocols, 2006(1). [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Abo-ASHour, M. F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(25), 17895-17937. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 964-976. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(18), 4235. [Link]

  • Oniga, S., et al. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 60(5), 654-663. [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5033-5049. [Link]

  • Boulahjar, R., et al. (2018). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 23(1), 169. [Link]

Sources

Application

Protocol for cell-based assays with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Application Note & Protocol Title: A Framework for Assessing the Anti-Proliferative Activity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in a Cell-Based Assay Introduction The thiazole ring is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Framework for Assessing the Anti-Proliferative Activity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in a Cell-Based Assay

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inherent chemical stability and the ability of the thiazole nucleus to participate in hydrogen bonding and pi-stacking interactions make it an attractive starting point for the design of novel therapeutic agents. This application note focuses on 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol , a compound belonging to the pyridine-substituted thiazole class. While specific biological targets for this particular molecule are not yet fully elucidated in publicly available literature, related structures have demonstrated potential as cytotoxic agents against various cancer cell lines.[2]

This document provides a comprehensive, step-by-step protocol for an initial characterization of the anti-proliferative effects of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol using a robust and widely accepted cell-based assay. The protocol is designed for researchers in drug discovery and cancer biology to obtain reliable and reproducible data on the compound's potential as an anticancer agent. We will detail a colorimetric cell viability assay using a human cancer cell line, providing the scientific rationale behind key steps to ensure data integrity and trustworthiness.

Compound Details

Compound Name 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
CAS Number Not readily available. A related isomer, 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, has the CAS number 131786-47-5.[5][6]
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol [6]
Appearance Likely a solid powder, based on related compounds.[7]
Solubility Expected to be soluble in DMSO. Further solubility testing is recommended.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is not widely available, general precautions for handling similar thiazole derivatives should be followed. These compounds may cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][8] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow

The overall workflow for assessing the anti-proliferative activity of the test compound is depicted below. This process begins with compound preparation and cell culture, followed by treatment, incubation, viability assessment, and finally, data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Cell Treatment (Varying Compound Concentrations) compound_prep->treatment cell_culture Cell Culture & Seeding (e.g., HeLa cells) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_reagent Addition of Viability Reagent (e.g., Resazurin) incubation->viability_reagent readout Measure Signal (Fluorescence/Absorbance) viability_reagent->readout data_norm Data Normalization (% Viability vs. Control) readout->data_norm dose_response Dose-Response Curve Generation data_norm->dose_response ic50 IC50 Calculation dose_response->ic50

Caption: Experimental workflow for determining the IC50 value.

Detailed Protocol: Resazurin-Based Cell Viability Assay

This protocol uses the resazurin (also known as AlamarBlue®) assay, a robust and sensitive method to quantify cell proliferation and cytotoxicity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.

Materials and Reagents
  • Cell Line: HeLa (human cervical cancer) or another suitable cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Assay Plate: Sterile, 96-well, clear-bottom, black-walled microplates for fluorescence assays.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Resazurin sodium salt

    • Sterile, deionized water

Step-by-Step Procedure

Part 1: Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in DMSO. Ensure complete dissolution. Store at -20°C. Rationale: A high-concentration stock in an organic solvent like DMSO allows for minimal final solvent concentration in the cell culture medium, reducing vehicle-induced toxicity.

  • Cell Culture: Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage cells when they reach 80-90% confluency. Rationale: Maintaining cells in the exponential growth phase ensures consistent metabolic activity and response to treatment.

  • Cell Seeding: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. c. Count the cells using a hemocytometer or automated cell counter. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). f. Include wells for "cells + vehicle," "cells + positive control," and "medium only" (blank) controls. g. Incubate the plate for 24 hours to allow cells to attach. Rationale: A 24-hour attachment period ensures that the cells have recovered from trypsinization and are in a suitable state for drug treatment.

Part 2: Treatment

  • Compound Dilutions: Prepare a serial dilution series of the test compound in culture medium from the 10 mM stock. A common starting point is a 2X concentration series ranging from 200 µM down to ~0.1 µM. This will result in a final in-well concentration range of 100 µM to ~0.05 µM. Rationale: A wide concentration range is crucial for generating a complete dose-response curve and accurately determining the IC50 value.

  • Cell Treatment: a. Carefully remove the medium from the attached cells. b. Add 100 µL of the appropriate compound dilution to each well. c. Add 100 µL of medium with DMSO to the vehicle control wells (ensure the final DMSO concentration is ≤ 0.5%). d. Add 100 µL of the positive control (e.g., Doxorubicin at a known cytotoxic concentration) to the designated wells. e. Add 100 µL of medium to the blank wells. f. Incubate the plate for 48 to 72 hours. Rationale: The incubation period should be long enough to observe effects on cell proliferation. 48-72 hours typically covers at least two cell doubling times.

Part 3: Viability Assessment and Data Analysis

  • Resazurin Addition: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well (including controls and blanks). c. Incubate for 2-4 hours at 37°C, protected from light. Rationale: The incubation time with resazurin should be optimized; sufficient time is needed for reduction by viable cells, but over-incubation can lead to signal saturation.

  • Fluorescence Reading: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the average fluorescence of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100 c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Expected Results & Data Interpretation

The primary output of this assay is a dose-response curve, from which the IC50 value is derived. A lower IC50 value indicates higher potency of the compound in inhibiting cell proliferation.

Parameter Description Example Value
Cell Line Human Cervical CancerHeLa
Seeding Density Cells per well5,000
Incubation Time Post-treatment72 hours
Assay Readout FluorescenceEx/Em: 560/590 nm
IC50 (Hypothetical) Concentration for 50% inhibition15 µM

Potential Signaling Pathway Involvement

While the precise mechanism of action for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is unknown, many thiazole-containing compounds exert their anticancer effects by targeting key cellular pathways. A common mechanism for kinase inhibitors, a class to which many heterocyclic compounds belong, involves the inhibition of signaling cascades that control cell growth and survival. Below is a generalized diagram of a potential target pathway.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Thiazole 5-Methyl-2-(4-pyridinyl) -1,3-thiazol-4-ol Thiazole->Receptor Inhibits? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This application note provides a detailed protocol for the initial assessment of the anti-proliferative activity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By following this robust, cell-based assay framework, researchers can generate reliable data to guide further investigation into this compound's mechanism of action and its potential as a novel anticancer agent. A positive result in this primary screen would warrant further studies, such as apoptosis assays, cell cycle analysis, and target identification experiments.

References

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[5][8]thiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Allied Health Sciences.
  • PubChem. (n.d.). 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. Retrieved from [Link]

  • Aggarwal, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Chirit, I., et al. (2013). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia.
  • Sirak, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol. Retrieved from [Link]

  • Chirit, I., et al. (2013). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in Cancer Cell Lines

Disclaimer: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a novel compound with limited publicly available data. The following application note is a scientifically-guided framework based on the well-established anticancer...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a novel compound with limited publicly available data. The following application note is a scientifically-guided framework based on the well-established anticancer properties of related thiazole and pyridine derivatives. The proposed mechanisms and protocols are intended to serve as a comprehensive starting point for researchers.

Introduction: The Therapeutic Potential of Thiazole and Pyridine Scaffolds in Oncology

Cancer remains a leading cause of morbidity and mortality worldwide, driving an urgent need for novel and more effective therapeutic agents.[1][2][3] Heterocyclic compounds, particularly those containing thiazole and pyridine rings, have emerged as privileged scaffolds in the design of anticancer drugs.[1][4][5][6] The unique structural and electronic properties of these rings allow them to interact with a wide array of biological targets implicated in cancer progression.[4][5]

The thiazole moiety is a key component of several approved anticancer drugs, including the kinase inhibitors Dasatinib and Ixazomib.[1][5] Thiazole derivatives are known to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[7][8][9] The nitrogen and sulfur atoms in the thiazole ring can form crucial hydrogen bonds and other interactions within the active sites of target proteins.[1][5]

Similarly, the pyridine ring is a versatile pharmacophore found in numerous anticancer agents like Sorafenib and Crizotinib.[2][3] Pyridine derivatives have demonstrated efficacy against a broad spectrum of cancer cell lines, including those of the breast, lung, and colon.[4][6] Their mechanisms of action are diverse, ranging from kinase inhibition and disruption of angiogenesis to cell cycle arrest and induction of apoptosis.[4][10]

The compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol combines both of these potent pharmacophores. This hybrid structure suggests a high potential for significant anticancer activity, possibly through synergistic or multi-targeted mechanisms of action. These application notes provide a comprehensive guide for the initial characterization and evaluation of this promising compound in various cancer cell line models.

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the known activities of related compounds, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol may act on several key signaling pathways that are frequently dysregulated in cancer. A plausible primary mechanism is the inhibition of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Thiazole and pyridine derivatives are well-documented as kinase inhibitors.[7][8][10]

digraph "Proposed_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Compound [label="5-Methyl-2-(4-pyridinyl)\n-1,3-thiazol-4-ol", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR, VEGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> RTK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; RTK -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; Compound -> Akt [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; Akt -> Bcl2 [label="Inhibition of\nApoptosis", color="#EA4335", style=dashed]; Bcl2 -> Bax [label="Inhibits", color="#EA4335", style=dashed]; Bax -> Apoptosis [color="#4285F4"]; Compound -> Bax [label="Upregulation", color="#34A853", fontcolor="#34A853", style=dashed]; }

Figure 1: Proposed mechanism targeting the PI3K/Akt pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of the compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is read, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes A [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with Compound\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Solubilize Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Read Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by the compound.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Thus, this combination allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Western Blot Analysis of Key Signaling Proteins

This protocol assesses the effect of the compound on the expression and phosphorylation status of proteins in the proposed target pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. This allows for the quantification of total protein levels and post-translational modifications like phosphorylation, which is a key indicator of kinase activity.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected results from the initial screening of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Cancer Cell LineTypeIC₅₀ (µM) after 48hApoptosis Induction (at IC₅₀)p-Akt/Total Akt Ratio (Fold Change)
MCF-7 Breast (ER+)8.5+++↓ 0.4
MDA-MB-231 Breast (Triple-Negative)5.2++++↓ 0.3
A549 Lung12.1++↓ 0.6
HCT116 Colon7.8+++↓ 0.5

+++ indicates a significant increase in the apoptotic cell population. ↓ indicates a decrease relative to the vehicle control.

Conclusion and Future Directions

The dual thiazole-pyridine scaffold of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol makes it a highly compelling candidate for anticancer drug development. The protocols outlined in this application note provide a robust framework for its initial in vitro characterization. Positive results from these assays, particularly potent cytotoxicity in the low micromolar range and evidence of on-target pathway modulation, would strongly support further investigation.

Future studies should include broader screening against the NCI-60 cancer cell line panel to identify sensitive cancer types, detailed cell cycle analysis, and in vivo efficacy studies in xenograft mouse models. Mechanistic studies could be expanded to include kinase profiling assays to identify specific molecular targets.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazole in the targeted anticancer drug discovery. PubMed.
  • Examples of thiazole- and pyrazole-based anti-cancer drugs.

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Application

Application Note &amp; Protocols: Evaluating 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol as a Potential p38 MAP Kinase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1][2][3] This document provides a comprehensive guide for the evaluation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a novel small molecule inhibitor candidate. The structural class of pyridinyl-thiazoles has previously been identified as possessing potent activity against p38 MAP kinase.[4] We present detailed protocols for a robust in vitro biochemical kinase assay to determine direct enzymatic inhibition and a cell-based assay to assess target engagement and functional efficacy in a relevant cellular context. This guide is designed to provide researchers with the foundational methods to accurately characterize the inhibitory potential of this and similar compounds.

Introduction: The p38 MAP Kinase Signaling Cascade

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the intracellular signaling cascades that respond to extracellular stressors.[1] In mammals, four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[2] The canonical activation pathway is triggered by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and environmental stresses like UV radiation or osmotic shock.[2][5] This activation is mediated by a three-tiered kinase cascade, culminating in the dual phosphorylation of p38 on a conserved Thr-Gly-Tyr (TGY) motif by upstream MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6.[5][6][7]

Once activated, p38 phosphorylates a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[7][8][9] The phosphorylation of these substrates ultimately modulates gene expression and cellular processes, including apoptosis, cell cycle regulation, and the production of inflammatory mediators.[6] Given its pivotal role in inflammation, the development of specific p38 inhibitors is a major focus of drug discovery.[3]

The compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol belongs to a class of heteroaromatic compounds, similar to pyridinyl-imidazoles and other pyridinyl-thiazoles, which are known to act as potent, ATP-competitive inhibitors of p38 MAP kinase.[4][10][11] The protocols herein are designed to rigorously test this hypothesis.

p38_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_cellular Cellular Response Stimuli Stress (UV, Osmotic Shock) Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAP Kinase (p38α, β, γ, δ) MAP2K->p38 P Kinases Protein Kinases (e.g., MAPKAPK-2/MK2) p38->Kinases P TFs Transcription Factors (e.g., ATF-2, MEF2C) p38->TFs P Response Inflammation Apoptosis Cell Cycle Control Kinases->Response TFs->Response

Caption: The p38 MAP Kinase Signaling Pathway.

Protocol 1: In Vitro Biochemical Assay for p38α Inhibitory Activity

This protocol details a non-radioactive, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified, active p38α kinase. The ADP-Glo™ Kinase Assay is used as a model system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ADP produced. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[12] An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Materials and Reagents
  • Enzyme: Recombinant active human p38α (e.g., MilliporeSigma Cat. #14-251).

  • Substrate: ATF-2 fusion protein (e.g., Cell Signaling Technology Cat. #9820).[13]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101).

  • Test Compound: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: SB203580 (Selleck Chemicals, Cat. #S1076), 10 mM stock in DMSO.[14]

  • Buffers: Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[12]

  • Plates: White, opaque, 384-well assay plates (e.g., Corning #3570).

  • Equipment: Multilabel plate reader with luminescence detection capability.

Experimental Workflow

in_vitro_workflow A 1. Compound Preparation Serial dilution of test compound and control inhibitor in DMSO. B 2. Plate Setup Add 1 µL of diluted compound/ control/DMSO to 384-well plate. A->B C 3. Enzyme Addition Add 2 µL of p38α kinase to each well. B->C D 4. Pre-incubation Incubate for 20 minutes at RT to allow compound binding. C->D E 5. Kinase Reaction Initiation Add 2 µL of Substrate/ATP mix (ATF-2 + ATP). D->E F 6. Kinase Reaction Incubate for 60 minutes at 30°C. E->F G 7. ATP Depletion Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. F->G H 8. Signal Generation Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. G->H I 9. Data Acquisition Read luminescence on a plate reader. H->I J 10. Data Analysis Normalize data and fit to a four-parameter curve to calculate IC50. I->J

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Step-by-Step Protocol
  • Compound Dilution:

    • Prepare a serial dilution series of the test compound and the positive control (SB203580) in a 96-well plate using 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended (final top concentration in assay will be 200 µM).

    • Scientist's Note: Keeping the DMSO concentration constant across all wells is critical to avoid solvent effects on enzyme activity. The final DMSO concentration in the assay should not exceed 2%.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution, DMSO (vehicle control), or positive control to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition:

    • Dilute the active p38α enzyme in Kinase Reaction Buffer to a 2X working concentration (e.g., 10 ng/µL).

    • Add 2 µL of the diluted enzyme to each well.

  • Pre-incubation:

    • Briefly centrifuge the plate to mix, then incubate at room temperature for 20 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer containing ATF-2 (e.g., 1 µg/µL) and ATP.

    • Scientist's Note: The ATP concentration should be approximately equal to the known Michaelis-Menten constant (Km) for p38α. This ensures the assay is sensitive to ATP-competitive inhibitors.[15] For p38α, a final concentration of 100 µM ATP is commonly used.[10]

    • Add 2 µL of the Substrate/ATP mix to all wells to start the reaction (final volume = 5 µL).

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction, which should be determined in a preliminary enzyme titration experiment.

  • Stop Reaction and Detect Signal (as per ADP-Glo™ Manual[12]):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and initiates the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation
  • Normalization: Normalize the data using the vehicle (DMSO) control as 100% activity (0% inhibition) and a no-enzyme or potent inhibitor control as 0% activity (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • IC50 Calculation: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[16][17]

ParameterExpected Value (Example)Interpretation
Test Compound IC50 50 nMThe concentration of inhibitor required to reduce p38α activity by 50% in a biochemical setting.
SB203580 IC50 300 - 500 nM[14]Serves as a benchmark for assay performance and confirms the validity of the results.

Protocol 2: Cell-Based Assay for p38 Inhibition

This protocol measures the ability of the test compound to inhibit p38 MAP kinase activity within a cellular environment. Human monocytic THP-1 cells are stimulated with LPS to activate the p38 pathway, and the inhibition of this pathway is quantified by measuring the phosphorylation of the direct p38 substrate, MAPKAPK-2, via Western Blot.

Principle of the Assay

LPS treatment of THP-1 cells robustly activates the p38 pathway, leading to the phosphorylation of p38 itself and its downstream targets.[4] A cell-permeable inhibitor will enter the cell and engage the p38 kinase, preventing the phosphorylation of its substrates. The level of phosphorylated MAPKAPK-2 (p-MK2) serves as a sensitive and specific readout of intracellular p38 activity.

Materials and Reagents
  • Cell Line: Human THP-1 monocytic cell line (ATCC® TIB-202™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. #L4391).

  • Test Compound & Control: As described in Protocol 1.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-Phospho-MAPKAPK-2 (Thr334) (Cell Signaling Technology).

    • Primary: Rabbit anti-Total MAPKAPK-2 (Cell Signaling Technology).

    • Primary: Mouse anti-β-Actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.

  • Equipment: Cell culture incubator, electrophoresis and Western blot apparatus, imaging system.

Experimental Workflow

cell_based_workflow A 1. Cell Culture Plate THP-1 cells in a 12-well plate (1x10^6 cells/well). B 2. Compound Pre-treatment Add serial dilutions of test compound or control. Incubate for 1 hour. A->B C 3. Cellular Stimulation Add LPS (1 µg/mL final concentration) to all wells except unstimulated control. B->C D 4. Incubation Incubate for 30 minutes at 37°C. C->D E 5. Cell Lysis Wash cells with cold PBS and lyse with RIPA buffer. D->E F 6. Protein Quantification Determine protein concentration of lysates using a BCA assay. E->F G 7. Western Blot Resolve equal protein amounts via SDS-PAGE, transfer to PVDF membrane. F->G H 8. Immunodetection Probe membrane with primary antibodies (p-MK2, Total MK2, β-Actin) followed by HRP-secondary antibodies. G->H I 9. Signal Detection Apply ECL substrate and image the chemiluminescent signal. H->I J 10. Densitometry Analysis Quantify band intensity. Normalize p-MK2 to Total MK2. Calculate EC50. I->J

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development of Pyridinyl-Thiazole Compounds as Angiogenesis Inhibitors

An in-depth guide to the development and evaluation of pyridinyl-thiazole compounds as potent inhibitors of angiogenesis. Introduction: The Rationale for Targeting Angiogenesis with Pyridinyl-Thiazole Compounds Angiogene...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development and evaluation of pyridinyl-thiazole compounds as potent inhibitors of angiogenesis.

Introduction: The Rationale for Targeting Angiogenesis with Pyridinyl-Thiazole Compounds

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, wound healing, and reproduction.[1] However, this process is also a hallmark of cancer. Pathological angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with the necessary oxygen and nutrients to expand beyond a microscopic size.[2] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[2][3]

A primary driver of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][4] VEGF ligands, particularly VEGF-A, bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases on the surface of endothelial cells.[5][6] Among these, VEGFR-2 is the major transducer of angiogenic signals, initiating downstream cascades that lead to endothelial cell proliferation, migration, and survival.[6]

The pyridinyl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[7][8][9] This guide focuses on a specific series of N-Substituted 2-(4-pyridinyl)thiazole carboxamides, which have been designed and optimized as potent angiogenesis inhibitors that function by regulating these critical signaling pathways.[2][3][10] We will detail the synthesis of a lead compound, provide step-by-step protocols for its biological evaluation, and explain the mechanistic basis for its anti-angiogenic effects.

The Molecular Target: VEGF Receptor-2 (VEGFR-2) Signaling

The anti-angiogenic activity of many pyridinyl-thiazole compounds is attributed to their ability to inhibit the VEGFR-2 signaling cascade. Understanding this pathway is crucial for interpreting experimental results.

Mechanism of Action:

  • Ligand Binding: VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6]

  • Signal Transduction: The phosphorylated receptor acts as a docking site for various signaling proteins. The primary pathway for angiogenesis involves the activation of Phospholipase Cγ (PLCγ), which in turn activates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades.[6]

  • Cellular Response: This signaling cascade culminates in the key events of angiogenesis: increased vascular permeability, endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels.[4]

Pyridinyl-thiazole compounds are designed to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the autophosphorylation required for signal transduction. This effectively blocks the downstream cellular responses to VEGF.

VEGF_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active p-VEGFR-2 (Active) VEGFR2_inactive->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activation PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Response Angiogenic Response (Proliferation, Migration) MAPK->Response Inhibitor Pyridinyl-Thiazole Compound Inhibitor->VEGFR2_active Inhibition Synthesis_Workflow start Ethyl 4-methyl-2- (2-propyl-4-pyridinyl) thiazole-5-carboxylate step1_reagent LiOH·H₂O MeOH/H₂O intermediate 4-methyl-2-(2-propyl-4-pyridinyl) thiazole-5-carboxylic acid step1_reagent->intermediate Hydrolysis step2_reagent 3-methoxyaniline EDC·HCl, HOBt, DMF product Compound 3k (Final Product) step2_reagent->product Amide Coupling Migration_Assay cluster_workflow Transwell Migration Workflow seed 1. Seed HUVECs in serum-free medium in upper chamber add_chemo 2. Add chemoattractant (VEGF) and test compound to lower chamber seed->add_chemo incubate 3. Incubate for 4-6 hours at 37°C add_chemo->incubate remove 4. Remove non-migrated cells from top of membrane incubate->remove stain 5. Fix and stain migrated cells on bottom of membrane remove->stain quantify 6. Count stained cells under microscope stain->quantify CAM_Assay

Sources

Application

Application Notes and Protocols for Measuring the Anti-proliferative Effects of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Introduction: The Rationale for Quantifying Anti-proliferative Activity The development of novel therapeutic agents targeting cancer remains a paramount objective in biomedical research. Small molecules featuring a pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Quantifying Anti-proliferative Activity

The development of novel therapeutic agents targeting cancer remains a paramount objective in biomedical research. Small molecules featuring a pyridinyl-thiazole scaffold have emerged as a promising class of compounds, demonstrating significant cytotoxic and anti-proliferative activities across a range of cancer cell lines.[1][2][3][4] The specific compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, belongs to this pharmacologically relevant group. Preliminary investigations into similar structures suggest that their mechanisms of action can be multifaceted, potentially involving the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and other kinase cascades.[5][6][7]

Accurately quantifying the anti-proliferative effects of novel compounds like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a critical first step in its preclinical evaluation. This process not only determines the compound's potency but also provides essential data for elucidating its mechanism of action and guiding further drug development efforts. These application notes provide detailed, validated protocols for assessing the in vitro anti-proliferative efficacy of this compound, ensuring robust and reproducible data generation for researchers in oncology, pharmacology, and drug discovery.

Principle of Measurement: Indirect vs. Direct Proliferation Assays

The anti-proliferative effect of a compound can be assessed through various in vitro assays that measure different aspects of cell health and division. These can be broadly categorized as:

  • Metabolic Activity-Based Assays (e.g., MTT Assay): These are indirect measures of cell proliferation. They rely on the principle that viable, metabolically active cells can reduce a substrate (like MTT) into a colored formazan product.[8] The intensity of the color is proportional to the number of viable cells.

  • DNA Synthesis-Based Assays (e.g., BrdU Assay): These assays provide a more direct measure of cell proliferation by quantifying the incorporation of a thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[9][10][11][12]

This guide will provide detailed protocols for both the MTT and BrdU assays to offer a comprehensive approach to evaluating the anti-proliferative effects of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Experimental Workflow Overview

The general workflow for assessing the anti-proliferative effects of a test compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Stock Solution Preparation Cell_Seeding 3. Cell Seeding in Microplate Compound_Prep->Cell_Seeding Treatment 4. Treatment with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Assay_Execution 6. Perform Proliferation Assay (MTT or BrdU) Incubation->Assay_Execution Data_Acquisition 7. Data Acquisition (e.g., Absorbance Reading) Assay_Execution->Data_Acquisition IC50_Calc 8. Data Analysis & IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General experimental workflow for in vitro anti-proliferative assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[13]

Materials and Reagents
  • Selected cancer cell line (e.g., A549, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[14]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. A purple precipitate should be visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Protocol 2: BrdU Assay for DNA Synthesis

The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of the pyrimidine analog BrdU into the DNA of proliferating cells.[10][11] This is a highly specific method for quantifying cell proliferation.

Materials and Reagents
  • Selected cancer cell line

  • Complete cell culture medium

  • 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, and substrate)[10]

  • Wash buffer (e.g., PBS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

  • BrdU Labeling:

    • During the final 2-4 hours of the compound incubation period, add the BrdU labeling solution to each well according to the manufacturer's instructions.[9]

    • Incubate the plate at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[11]

  • Immunodetection:

    • Wash the wells with wash buffer.

    • Add the diluted anti-BrdU primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.[9][10]

    • Wash the wells to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells thoroughly.

  • Substrate Addition and Measurement:

    • Add the TMB substrate to each well and incubate until a color change is observed.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength as specified by the kit manufacturer.

Data Analysis and Interpretation

Calculating Percentage of Cell Viability/Proliferation

The raw absorbance data should be processed to determine the percentage of cell viability or proliferation relative to the untreated control.

Formula: Percentage Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100[19]

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or proliferation.[20]

  • Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software program like GraphPad Prism or an online IC50 calculator to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[21]

  • IC50 Value: The IC50 value is the concentration on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.

Example Data Presentation
Concentration of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (µM)Mean Absorbance (570 nm)Standard DeviationPercentage Viability (%)
0 (Vehicle Control)1.2540.087100.0
0.11.1980.07595.5
10.9870.06178.7
100.6320.04550.4
500.2150.02317.1
1000.1020.0118.1

Based on this hypothetical data, the IC50 value would be approximately 10 µM.

Potential Mechanism of Action: A Look at Related Signaling Pathways

Pyridinyl-thiazole derivatives have been reported to interfere with various signaling pathways that are critical for cancer cell proliferation and survival.[1] One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes Inhibitor 5-Methyl-2-(4-pyridinyl) -1,3-thiazol-4-ol Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? Inhibitor->mTORC1 inhibits?

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that may be inhibited by pyridinyl-thiazole derivatives.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for quantifying the anti-proliferative effects of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Consistent and reproducible data from these assays are fundamental for determining the compound's potency and for making informed decisions about its progression in the drug discovery pipeline. Further studies should focus on elucidating the precise molecular mechanism of action, potentially through Western blotting to probe the phosphorylation status of key proteins in pathways like PI3K/Akt/mTOR, cell cycle analysis by flow cytometry, and apoptosis assays.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. (n.d.). Bio-Rad. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports. Retrieved from [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). ACS Omega. Retrieved from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Keilhack, H. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025, August 11). Molecules. Retrieved from [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports. Retrieved from [Link]

  • Harris, L. A., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods. Retrieved from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • IC50 value calculation? (2017, March 5). ResearchGate. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Cancers. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Molecules. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019, July 1). Anticancer Research. Retrieved from [Link]

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  • Study of the anticancer activity of N-(5-methyl-[1][10][11]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. (n.d.). Digital Medicine Association. Retrieved from [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). RSC Advances. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the preclinical evaluation of...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the preclinical evaluation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in animal models. The pyridine-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide presents a logical, stepwise approach to investigating the therapeutic potential of this novel compound, beginning with essential pharmacokinetic profiling and progressing to efficacy evaluation in established models of inflammation and cancer. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines for animal research.

Introduction: The Therapeutic Potential of Pyridine-Thiazole Derivatives

The thiazole ring is a core component of numerous FDA-approved drugs and biologically active agents, valued for its diverse chemical reactivity and ability to interact with various biological targets.[1][4] When hybridized with a pyridine moiety, the resulting scaffold gives rise to compounds with a broad spectrum of therapeutic applications.[4] Literature extensively documents the anticancer properties of pyridine-thiazole derivatives, which can modulate the activity of key signaling proteins such as protein kinases and inhibit processes like angiogenesis and cell proliferation.[5][6][7] Furthermore, this class of compounds has shown significant promise as anti-inflammatory agents.[2][3]

Given the therapeutic precedent of this chemical class, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol warrants a thorough investigation of its in vivo pharmacological profile. This guide outlines a strategic approach to this evaluation, focusing on two of the most prominent therapeutic areas for this scaffold: oncology and inflammation. The following sections provide detailed protocols for assessing the compound's pharmacokinetic behavior and its efficacy in validated animal models.

Pre-Clinical Development and Formulation Strategy

A successful in vivo study begins with a well-characterized and properly formulated compound. The choice of vehicle for administration is critical and should be based on the compound's solubility and stability, while minimizing any intrinsic biological effects.

Solubility Assessment

Before in vivo administration, the solubility of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol must be determined in a panel of pharmaceutically acceptable vehicles.

Protocol: Solubility Screen

  • Prepare a stock solution of the test compound in a solvent such as dimethyl sulfoxide (DMSO).

  • In separate microcentrifuge tubes, add an aliquot of the stock solution to a range of vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, corn oil, or aqueous solutions of cyclodextrins).

  • Vortex the mixtures vigorously and observe for precipitation.

  • Incubate the samples at room temperature and 37°C for a defined period, periodically assessing for solubility.

  • The vehicle that provides the best solubility and stability without precipitation should be selected for in vivo studies. A common formulation for initial studies is a solution or suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water with a small percentage of a surfactant like Tween 80.

Dose Formulation

All dose formulations should be prepared fresh on the day of dosing unless stability data supports otherwise.

Protocol: Preparation of Dosing Solution/Suspension

  • Weigh the required amount of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol based on the desired dose and the number of animals to be dosed.

  • If a co-solvent is needed, dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Gradually add the primary vehicle (e.g., corn oil, 0.5% CMC) to the dissolved compound or directly to the powder while vortexing or sonicating to ensure a homogenous solution or suspension.

  • Visually inspect the formulation for homogeneity before administration. For suspensions, ensure they are uniformly dispersed before drawing each dose.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for designing rational dosing schedules for subsequent efficacy studies.

PK Study in Rodents

This protocol describes a single-dose PK study in mice or rats.

Experimental Workflow: Rodent PK Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling cluster_2 Bioanalysis & Data Processing acclimatize Animal Acclimatization (≥ 3 days) fasting Overnight Fasting (if oral dosing) acclimatize->fasting dosing Compound Administration (IV and PO routes) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, T1/2) bioanalysis->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use adult male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). House animals in accordance with institutional guidelines.

  • Grouping: Divide animals into at least two groups for intravenous (IV) and oral (PO) administration (n=3-4 per group).

  • Dosing:

    • IV Group: Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound by oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). Bioavailability can be calculated by comparing the AUC from PO and IV routes.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area under the plasma concentration-time curve
Elimination half-life
Bioavailability (%) Fraction of the oral dose that reaches systemic circulation

Efficacy Evaluation in an Anti-Inflammatory Model

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Treatment Groups acclimatize Animal Acclimatization & Baseline Paw Measurement vehicle Vehicle Control test_compound Test Compound (Multiple Doses) positive_control Positive Control (e.g., Indomethacin) dosing Compound Administration (e.g., PO, IP) vehicle->dosing test_compound->dosing positive_control->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Hourly for 4-6 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Protocol for assessing anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Grouping (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives the vehicle.

    • Group 2-4 (Test Compound): Receive 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), based on preliminary toxicity and PK data.

    • Group 5 (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, PO).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally. c. One hour after administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Efficacy Evaluation in an Anticancer Model

Based on the extensive research into thiazole derivatives as anticancer agents, a xenograft model using human cancer cells is a logical step to evaluate the in vivo antitumor activity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.[3][5][9]

Protocol: Human Tumor Xenograft Study in Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID) aged 6-8 weeks.

  • Cell Line: Select a relevant human cancer cell line. For instance, non-small cell lung cancer (e.g., NCI-H460) or colon cancer (e.g., HCT-116) cell lines are good candidates based on the reported activity of similar compounds.[5]

  • Tumor Implantation: a. Culture the selected cancer cells in vitro. b. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.

  • Grouping and Treatment: a. Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group). b. Group 1 (Vehicle Control): Receives the vehicle on the same schedule as the treatment groups. c. Group 2-3 (Test Compound): Receive 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol at two different dose levels (e.g., 25 and 50 mg/kg), administered daily or on an optimized schedule based on PK data. d. Group 4 (Positive Control): Receives a standard-of-care chemotherapeutic agent relevant to the chosen cancer model (e.g., cisplatin or paclitaxel).

  • Monitoring and Endpoints: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor animal body weight and overall health status throughout the study. c. The primary endpoint is typically tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). d. At the end of the study, euthanize the animals, and excise the tumors for weighing and potential downstream analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of TGI for each treatment group relative to the vehicle control.

    • Plot mean tumor growth curves for each group.

    • Statistically analyze the differences in tumor volume and final tumor weight between groups.

ParameterDescription
Tumor Volume Calculated from caliper measurements (0.5 x L x W²)
Body Weight Monitored as an indicator of systemic toxicity
Tumor Growth Inhibition (%) The percentage reduction in tumor growth in treated vs. control animals
Final Tumor Weight Weight of the excised tumor at the end of the study

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. The data generated from these studies will be instrumental in determining the compound's pharmacokinetic profile and its potential as an anti-inflammatory or anticancer agent. Positive results from these initial efficacy studies would warrant further investigation, including mechanism of action studies, evaluation in more complex disease models (e.g., chronic inflammation or orthotopic cancer models), and formal toxicology assessments. The judicious selection of animal models and adherence to rigorous experimental design are paramount for the successful translation of promising compounds from the laboratory to the clinic.[8][10]

References

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Oniga, S., et al. (2014). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 62(4), 706-716. [Link]

  • El-Metwaly, N. M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 3737–3753. [Link]

  • Sharma, V., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5865. [Link]

  • Gautam, M. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Rheumatology Reviews, 15(3), 184-195. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(9), 677-693. [Link]

  • Al-Issa, S. A., et al. (2023). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Journal of Molecular Structure, 1282, 135198. [Link]

  • Patil, K. R., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 269-273. [Link]

  • Geronikaki, A., & Petrou, A. (Eds.). (2025). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Mathew, B., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18861–18871. [Link]

  • Singh, S., & Majumdar, A. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(2), 115-119. [Link]

  • Chiscano, L., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

  • Oniga, S., et al. (2014). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 62(4). [Link]

  • Al-Ostath, A. I., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(8), e0289870. [Link]

  • Barua, C. C., et al. (2018). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Indian Journal of Pharmacology, 50(4), 184-195. [Link]

  • Al-Ostath, A. I., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals, 16(5), 724. [Link]

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Application

Application Notes and Protocols for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in Drug Discovery Workflows

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Strategic Value of the Pyridinyl-Thiazole Scaffold The convergence of a pyridine ring and a thiazole nucleus within a single molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of the Pyridinyl-Thiazole Scaffold

The convergence of a pyridine ring and a thiazole nucleus within a single molecular framework has given rise to a privileged scaffold in modern medicinal chemistry. The thiazole ring, a key component in numerous FDA-approved drugs, offers a versatile platform for biological interactions.[1] When coupled with the pyridine moiety, another cornerstone of many pharmacologically active agents, the resulting hybrid molecules exhibit a broad spectrum of biological activities, with particular promise in oncology and infectious diseases.[2][3]

This document provides a comprehensive guide to the potential applications and experimental workflows for a specific exemplar of this class: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol . While specific experimental data for this exact compound is emerging, the protocols and methodologies outlined herein are based on established workflows for structurally related and functionally analogous pyridinyl-thiazole derivatives. These notes are intended to empower researchers to effectively integrate this compound into their drug discovery pipelines.

Chemical Structure of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol:

  • CAS Number: 131786-47-5 (for a related isomer)

  • Molecular Formula: C₉H₈N₂OS

  • Molecular Weight: 192.24 g/mol

II. Postulated Mechanisms of Action and Therapeutic Hypotheses

Based on extensive research into the broader class of pyridinyl-thiazole derivatives, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is hypothesized to exert its biological effects through one or more of the following mechanisms:

  • Anticancer Activity:

    • Kinase Inhibition: A significant number of thiazole derivatives function as inhibitors of protein and lipid kinases, which are often dysregulated in cancer.[4] Potential targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, which are crucial for cell cycle progression and proliferation.[5][6][7]

    • Induction of Apoptosis: Many pyridinyl-thiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through mitochondrial pathways and the activation of caspases.[8]

    • Genetic Instability: Some derivatives may interact with DNA, leading to morphological changes in the nucleus and inducing genetic instability within tumor cells.[4]

  • Antimicrobial Activity:

    • The thiazole scaffold is a known pharmacophore in antimicrobial agents.[9] The mechanism of action for pyridinyl-thiazole derivatives may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The following sections provide detailed protocols to investigate these hypothesized activities.

III. Experimental Workflows and Protocols

A. Anticancer Drug Discovery Workflow

The evaluation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol as a potential anticancer agent can be systematically approached through a tiered screening process.

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_admet ADMET Profiling A Cytotoxicity Screening (MTT Assay) B Apoptosis Analysis (Flow Cytometry) A->B Active Compounds D Target-Based Assay (e.g., Kinase Inhibition) A->D If Target Hypothesized G In Silico Prediction (Lipinski's Rule of Five) A->G C Cell Cycle Analysis B->C E Xenograft Tumor Model D->E Confirmed Activity F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F H Metabolic Stability Assays E->H

Caption: High-level workflow for anticancer drug discovery using 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration at which 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol inhibits the growth of cancer cells by 50% (IC50).[2][10]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)[2][8][10]

  • Normal human cell line (e.g., human keratinocytes) for selectivity assessment[4]

  • 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in DMSO. Create serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation: Hypothetical IC50 Values

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Normal Keratinocytes IC50 (µM)Selectivity Index (Normal/Cancer)
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol5.28.16.5>50>9.6 (for A549)
Doxorubicin (Control)0.80.51.22.53.1 (for A549)

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol determines if the cytotoxic effect of the compound is due to the induction of apoptosis.[8]

Materials:

  • Cancer cell line of interest

  • 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

apoptosis_pathway Compound 5-Methyl-2-(4-pyridinyl) -1,3-thiazol-4-ol Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by the test compound.

B. Antimicrobial Drug Discovery Workflow

The antimicrobial potential of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol can be assessed against a panel of pathogenic bacteria and fungi.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC).[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no growth on the agar plates.

Data Presentation: Hypothetical Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816

IV. ADMET Profiling and In Silico Analysis

Prior to extensive in vivo studies, it is crucial to assess the drug-like properties of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

In Silico Predictions:

  • Lipinski's Rule of Five: This rule helps predict the oral bioavailability of a compound. For 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol:

    • Molecular Weight: 192.24 g/mol (≤500)

    • LogP (predicted): ~1.5 (≤5)

    • Hydrogen Bond Donors: 1 (≤5)

    • Hydrogen Bond Acceptors: 3 (≤10)

    The compound adheres to Lipinski's Rule of Five, suggesting favorable drug-like characteristics.[8]

In Vitro ADMET Assays:

  • Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or S9 fractions to predict its metabolic fate.

  • Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption.

V. Conclusion and Future Directions

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol represents a promising starting point for drug discovery campaigns in oncology and infectious diseases. The protocols detailed in these application notes provide a robust framework for its initial characterization and evaluation. Future studies should focus on elucidating its precise molecular targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo efficacy studies in relevant disease models. The versatility of the pyridinyl-thiazole scaffold suggests that with further investigation, this compound and its analogs could lead to the development of novel therapeutic agents.

VI. References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (URL: Not available)

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. (URL: [Link])

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. (URL: [Link])

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. (URL: [Link])

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. (URL: [Link])

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (URL: Not available)

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. (URL: [Link])

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. (URL: [Link])

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (URL: Not available)

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: Not available)

  • 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol. (URL: Not available)

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. (URL: [Link])

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. (URL: [Link])

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. (URL: [Link])

  • In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. National Institutes of Health. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. (URL: [Link])

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. National Institutes of Health. (URL: [Link])

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][5][10]triazole Derivatives. ChemRxiv. (URL: [Link])

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. (URL: [Link])

  • Novel[4][5][8]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens. Molecules. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyridinyl-Thiazoles

Welcome to the technical support center for the synthesis of pyridinyl-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinyl-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important class of heterocyclic compounds. Pyridinyl-thiazoles are significant scaffolds in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] The Hantzsch thiazole synthesis is a cornerstone method for their preparation, offering a versatile route from readily available starting materials.[4][5][6] This guide will provide expert insights into optimizing this reaction, troubleshooting common issues, and ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing pyridinyl-thiazoles, and what is the underlying mechanism?

The most common method for synthesizing pyridinyl-thiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[4][5] In the context of pyridinyl-thiazoles, a pyridine-containing thioamide, such as (pyridin-2-yl)thiourea, is typically used.

The mechanism proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[4][7]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon, forming a five-membered ring.[4][7]

  • Dehydration: A molecule of water is eliminated to form a thiazoline intermediate.

  • Tautomerization/Aromatization: The intermediate tautomerizes to the stable aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pyridinyl-thiazoles and provides systematic troubleshooting strategies.

Issue 1: Low or No Product Yield

Q2: I am experiencing very low or no yield of my desired pyridinyl-thiazole. What are the likely causes and how can I address them?

Low or no product yield is a frequent challenge. A systematic approach to diagnosing the root cause is essential.

Root Causes & Solutions:

  • Purity of Starting Materials: Impurities in the α-haloketone or the pyridinyl-thioamide can introduce competing side reactions.

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use. For instance, 2-aminothiophenol, a precursor for some thioamides, is susceptible to oxidation.[9]

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[10]

    • Recommendation: If the reaction is being run at room temperature, consider increasing the temperature. A systematic screening of temperatures (e.g., 50 °C, 80 °C, reflux) can help identify the optimal condition for your specific substrates.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend the duration.

  • Solvent Choice: The polarity of the solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate.[9]

    • Recommendation: Ethanol is a commonly used solvent. However, exploring other solvents like methanol, 1-butanol, or a mixture of ethanol and water may improve the yield.[9][11]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield purity Check Starting Material Purity NMR, Melting Point start->purity temp temp purity->temp If pure time Extend Reaction Time Monitor by TLC temp->time If no improvement solvent Screen Solvents Ethanol, Methanol, Ethanol/Water time->solvent If still low success Improved Yield solvent->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products & Side Reactions

Q3: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Common Side Reactions & Mitigation Strategies:

  • Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[9][10]

    • Recommendation: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired product. The addition of a non-nucleophilic base like sodium carbonate or triethylamine can be beneficial.

  • Formation of Bis-thiazoles or Other Condensation Products: Incorrect stoichiometry can lead to the formation of undesired condensation byproducts.

    • Recommendation: Ensure the accurate measurement of your starting materials. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[4][8]

Table 1: Effect of Reaction Conditions on Product Distribution

ParameterConditionExpected OutcomeRationale
pH AcidicPotential for isomeric byproducts (2-imino-2,3-dihydrothiazoles)Protonation of the thiazole nitrogen can lead to different reaction pathways.[12]
Neutral/BasicFavors the formation of the desired 2-aminothiazoleMinimizes the formation of the imino tautomer.
Stoichiometry EquimolarMay result in incomplete conversion of the α-haloketone
Excess Thioamide (1.1-1.5 eq.)Drives the reaction to completion, minimizing unreacted α-haloketoneLe Chatelier's principle.
Issue 3: Purification Challenges

Q4: I am having difficulty purifying my pyridinyl-thiazole product. What are the recommended purification strategies?

Purification can be challenging due to the polarity of the pyridinyl-thiazole and potential byproducts.

Purification Methods:

  • Precipitation and Filtration: Many pyridinyl-thiazoles are solids with poor solubility in aqueous solutions.[4]

    • Protocol: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize any acid and precipitate the product.[4] The solid can then be collected by vacuum filtration and washed with water.[4]

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining a pure compound.

    • Common Solvents: Ethanol, methanol, or mixtures of ethyl acetate/hexane are commonly used.[13]

  • Silica Gel Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the preferred method.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for eluting the product.[13]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Amino-4-aryl-pyridinyl-thiazole

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • (Pyridin-2-yl)thiourea (or other pyridine-containing thioamide)

  • Methanol or Ethanol

  • 5% Sodium Carbonate solution

  • Standard laboratory glassware, stir plate, heating mantle, and filtration apparatus

Procedure:

  • In a round-bottom flask, combine the α-bromoacetophenone (1.0 eq) and (pyridin-2-yl)thiourea (1.2 eq).

  • Add methanol or ethanol as the solvent (approximately 5-10 mL per mmol of the limiting reagent).

  • Add a magnetic stir bar and equip the flask with a condenser.

  • Heat the mixture to reflux (or a lower optimized temperature) with stirring for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% sodium carbonate solution (approximately 4 times the volume of the reaction mixture) and stir.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the solid to air dry or dry in a vacuum oven.

  • Characterize the crude product (melting point, NMR, etc.). If necessary, purify further by recrystallization or column chromatography.

Reaction Scheme:

hantzsch_synthesis reagents α-Bromoacetophenone + (Pyridin-2-yl)thiourea conditions Ethanol, Reflux reagents->conditions product 2-(Pyridin-2-ylamino)-4-phenylthiazole conditions->product

Caption: General Hantzsch synthesis of a pyridinyl-thiazole.

Data Interpretation

Q5: What are the key spectroscopic features I should look for to confirm the successful synthesis of my pyridinyl-thiazole?

Spectroscopic analysis is crucial for structure confirmation.

Table 2: Key Spectroscopic Data for a Representative Pyridinyl-Thiazole

TechniqueKey FeatureExpected Chemical Shift / Wavenumber
¹H NMR Thiazole proton (C5-H)δ 6.5 - 7.5 ppm (singlet)
Pyridine protonsδ 7.0 - 8.5 ppm (characteristic splitting pattern)
NH protonδ 8.0 - 12.0 ppm (broad singlet, may be exchangeable with D₂O)
¹³C NMR Thiazole carbonsC2: δ 160-170 ppm, C4: δ 140-150 ppm, C5: δ 100-115 ppm
Pyridine carbonsδ 110 - 150 ppm
IR N-H stretch3100 - 3400 cm⁻¹ (broad)
C=N stretch~1620 cm⁻¹
Aromatic C=C stretch1400 - 1600 cm⁻¹

Note: Exact chemical shifts and wavenumbers will vary depending on the specific substitution pattern of the molecule.[1][14]

This technical support guide provides a comprehensive overview of the optimization and troubleshooting of pyridinyl-thiazole synthesis. By understanding the underlying principles and systematically addressing common challenges, researchers can improve the efficiency and success of their synthetic efforts.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(11), 3567. Available from: [Link]

  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1579. Available from: [Link]

  • Öğretir, C., et al. (2004). Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. Journal of Chemical & Engineering Data, 49(5), 1424–1427. Available from: [Link]

  • Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Sakai, H., et al. (2019). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. Scientific Reports, 9(1), 1-13. Available from: [Link]

  • Cug, G., et al. (2007). Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds. The Journal of Physical Chemistry A, 111(7), 1293–1300. Available from: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of pyridine-thiazole hybrids 8, 9 and 10. Available from: [Link]

  • Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1845373. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Slideshare. (2018). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

  • BEPLS. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Available from: [Link]

  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. Available from: [Link]

  • ScienceDirect. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and its Analogs

Welcome to the technical support center for the purification of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and related pyridinyl-thiazole analogs. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and related pyridinyl-thiazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The unique structural features of these molecules—namely the basic pyridine ring and the polar, potentially acidic thiazol-4-ol moiety—present specific purification hurdles that require a nuanced approach.

This document moves beyond standard protocols to provide in-depth, causality-driven troubleshooting advice. We will explore the "why" behind common purification challenges and offer validated strategies to overcome them, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Foundational Purification Strategy Selection

Choosing the right initial purification strategy is critical. The physical state of your crude material and the nature of the impurities will guide your decision. The following flowchart provides a logical path for selecting an appropriate primary purification method.

G cluster_impurities Impurity Profile start Crude Product (Post-Reaction Workup) is_solid Is the crude material a solid? start->is_solid impurity_type Are impurities primarily non-basic/neutral? start->impurity_type is_major_product Is the desired product the major component (>80%)? is_solid->is_major_product Yes flash_chrom Proceed to Flash Column Chromatography is_solid->flash_chrom No (Oily/Amorphous) is_crystalline Does it appear crystalline? is_major_product->is_crystalline Yes is_major_product->flash_chrom No (Complex Mixture) recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes is_crystalline->flash_chrom acid_base Consider Acid-Base Extraction (to remove neutral impurities) impurity_type->flash_chrom No/Unknown impurity_type->acid_base Yes

Caption: Initial decision tree for purification strategy.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address the most common issues encountered during the purification of pyridinyl-thiazole compounds.

Section 2.1: Flash Column Chromatography

Flash chromatography is often the workhorse for purifying these analogs, but their chemical nature can cause significant issues on standard silica gel.

Question: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate, even in polar solvent systems like 10% Methanol/Dichloromethane. What is happening and how do I fix it?

Answer: This is the most frequent issue for nitrogen-containing heterocycles.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from eluting smoothly with the mobile phase, resulting in severe streaking (tailing) or complete retention at the origin.[1]

  • Solution 1: Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

    • Primary Choice: Triethylamine (Et₃N) at 0.5-2% (v/v).

    • Alternative: Ammonium hydroxide (a few drops in the methanol portion of your eluent). This modifier competes with your compound for the acidic sites, allowing your product to elute properly.[2][3]

  • Solution 2: Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

    • Reversed-Phase (C18): This is an excellent option for polar compounds. The stationary phase is nonpolar (hydrophobic), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The addition of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the pyridine nitrogen is consistently protonated.[4]

Question: I've successfully separated my product from impurities on TLC, but the recovery from the column is very low. Where did my compound go?

Answer: Low recovery is often due to irreversible binding or degradation.

  • Causality: Even with a basic modifier, some highly polar or chelating analogs might still bind irreversibly to the silica, especially if there are trace metals in the silica gel. The thiazol-4-ol moiety, along with the pyridine nitrogen, can act as a chelating agent for metal ions.[5][6] Additionally, some complex analogs may be unstable on the acidic silica surface over the long duration of a column run.[7]

  • Solutions:

    • Pre-treat the Silica: Create a slurry of your silica gel in the initial, low-polarity eluent containing the basic modifier. Let it stand for 15-20 minutes before packing the column. This ensures the silica is thoroughly neutralized.

    • Minimize Contact Time: Use a faster flow rate (if separation allows) to reduce the time your compound spends on the column.

    • Metal Scavenging: If you suspect metal chelation is the issue, consider adding a strong chelating agent like EDTA to your crude sample before loading, or use a specialized metal-scavenging resin as a pre-purification step.

    • Use a Silica Plug: For quick clean-up, a short plug of silica (rather than a long column) can remove baseline impurities without significant loss of the product.

Workflow: Troubleshooting Column Chromatography

G start Problem: Compound Streaking/Sticking on Silica TLC add_modifier Add 0.5-2% Triethylamine or Ammonia to Eluent start->add_modifier check_tlc Re-run TLC with Modified Eluent add_modifier->check_tlc success Problem Solved. Proceed with Column. check_tlc->success Resolution is good still_streaking Still Streaking or Poor Separation check_tlc->still_streaking No Improvement change_stationary Switch Stationary Phase still_streaking->change_stationary option_rp Option 1: Reversed-Phase (C18) Silica (e.g., H₂O/ACN + 0.1% Formic Acid) change_stationary->option_rp option_alumina Option 2: Neutral Alumina (e.g., EtOAc/Hexane) change_stationary->option_alumina option_hilic Option 3: HILIC (for very polar analogs) change_stationary->option_hilic

Caption: Troubleshooting flowchart for column chromatography.

Parameter Normal Phase (Silica) Reversed Phase (C18)
Stationary Phase Polar, Acidic (Si-OH)Nonpolar (Hydrocarbon)
Typical Eluent Nonpolar to Mid-polar (Hexane/EtOAc, DCM/MeOH)Polar (Water/Acetonitrile, Water/MeOH)
Recommended Modifier Base: 0.5-2% Triethylamine or NH₄OHAcid: 0.1% Formic Acid or TFA
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For... Separating nonpolar to moderately polar analogsPurifying highly polar analogs that streak on silica

Table 1: Comparison of Chromatography Modes for Pyridinyl-Thiazoles.

Section 2.2: Crystallization

For solid materials where the desired product is the major component, recrystallization is an efficient and scalable purification method.

Question: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution is still too warm, causing it to separate as a supercooled liquid.[8]

  • Causality: This often happens when the boiling point of the solvent is much higher than the melting point of the solute or when the solution is cooled too rapidly. The presence of impurities can also suppress crystallization and promote oiling.

  • Solutions:

    • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, then allow it to cool much more slowly.[8]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2] If you have a small crystal of pure material, add it to the cooled solution (seeding) to initiate crystallization.[2]

Question: I can't find a single solvent that works for recrystallization. My compound is either too soluble in everything or not soluble enough.

Answer: This is a common scenario that necessitates the use of a binary solvent system.

  • Causality: The polar thiazol-4-ol and the aromatic pyridine ring give the molecule a mixed polarity, making it difficult to find a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold).

  • Solution: The Binary Solvent System:

    • Identify a "Good" Solvent: Find a solvent that dissolves your compound completely, even at room temperature (e.g., Methanol, DMF, DMSO).

    • Identify a "Poor" (Anti-) Solvent: Find a solvent in which your compound is nearly insoluble (e.g., Water, Hexane, Diethyl Ether). The two solvents must be miscible.

    • Execute the Protocol:

      • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

      • While still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.

      • Add a few drops of the hot "good" solvent to just re-dissolve the precipitate.

      • Set the flask aside to cool slowly and undisturbed.

Solvent System Polarity Comments
Ethanol/Water HighGood for highly polar analogs. Dissolve in hot ethanol, add hot water.
Dichloromethane/Hexane MediumGood for less polar analogs. Dissolve in DCM, add hexane.
Ethyl Acetate/Hexane MediumA classic system for moderately polar compounds.
DMF or DMSO/Water HighFor compounds that are difficult to dissolve. Use sparingly as residual DMF/DMSO can be hard to remove.

Table 2: Recommended Binary Solvent Systems for Recrystallization.

Section 2.3: Acid-Base Extraction

This technique is a powerful tool for removing neutral or acidic impurities from your basic product.

Question: My crude product contains a lot of non-basic starting material. Can I remove it without running a column?

Answer: Yes, an acid-base liquid-liquid extraction is ideal for this scenario.

  • Causality: The basic pyridine nitrogen can be protonated by an aqueous acid to form a water-soluble salt (a pyridinium ion).[9] Neutral organic impurities will not be protonated and will remain dissolved in the organic solvent. This difference in solubility allows for a clean separation.[9][10]

  • Protocol: Acid-Base Purification Workflow:

    • Dissolve: Dissolve the crude reaction mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic product will move into the aqueous layer as its hydrochloride salt. The neutral impurities remain in the organic layer.

    • Separate Layers: Discard the organic layer (containing impurities).

    • Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the pH is > 9. Your product will precipitate or form an oil as it is neutralized.

    • Back-Extract: Extract the neutralized product back into a fresh organic solvent (DCM or EtOAc) (2-3 times).

    • Dry and Evaporate: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Workflow: Acid-Base Extraction

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Back-Extract start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl start->wash_acid org1 Organic Layer: Neutral Impurities wash_acid->org1 Discard aq1 Aqueous Layer: Protonated Product (R-PyH⁺Cl⁻) wash_acid->aq1 Keep basify Adjust Aqueous Layer to pH > 9 with NaOH aq1->basify extract_org Extract with fresh EtOAc basify->extract_org aq2 Aqueous Layer: Salts (NaCl) extract_org->aq2 Discard org2 Organic Layer: Neutral Purified Product (R-Py) extract_org->org2 Keep end_node Dry and Evaporate Organic Layer to get Pure Product org2->end_node

Caption: Workflow for purification via acid-base extraction.

References

  • U.S.
  • BenchChem Technical Support, "Overcoming challenges in the purification of heterocyclic compounds," BenchChem.
  • Reddit r/chemhelp, "Isol
  • Wikipedia, "Acid–base extraction," Wikipedia.
  • Waters Blog, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Corpor
  • ResearchGate, "What is best method to remove pyridine
  • PubMed, "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens," N
  • MDPI, "Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor," MDPI.
  • University of Rochester Chemistry Department, "Chromatography: Solvent Systems For Flash Column," University of Rochester.
  • Reddit r/chemistry, "Column chromatography & TLC on highly polar compounds?," Reddit.
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  • ACS Publications, "Method for Determining Nitrogenous Heterocycle Compounds in Wine," ACS Public
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  • MDPI, "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents," MDPI.
  • Science.gov, "scavenging metal chelating: Topics by Science.gov," Science.gov.
  • Sigma-Aldrich, "5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol," Sigma-Aldrich.
  • Farmacia Journal, "SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS," Farmacia Journal.
  • Sigma-Aldrich, "Affinity Chromatography Troubleshooting," Sigma-Aldrich.
  • ResearchGate, "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF," ResearchG
  • PubMed, "Metal-chelate affinity chromatography," N
  • MDPI, "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents," MDPI.
  • MDPI, "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
  • MDPI, "Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Deriv
  • ACS Publications, "Discovery of Substituted Di(pyridin-2-yl)
  • MDPI, "Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine," MDPI.
  • ResearchGate, "(PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)
  • Semantic Scholar, "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity," Semantic Scholar.
  • PubMed, "Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity," N
  • PMC - PubMed Central, "A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives," N
  • Pharmaffiliates, "Pyridine Derivatives and Impurity Standards for Pharma R&D," Pharmaffili
  • MDPI, "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method," MDPI.
  • ResearchGate, "(PDF)
  • Merck Millipore, "Metal Chelate Affinity Chrom
  • BenchChem Technical Support, "Recrystallization methods for purifying aminothiazole compounds," BenchChem.

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Troubleshooting

Technical Support Center: A-Z Guide for Thiazole Derivative Precipitation in Cell Culture

Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals. This guide provides in-depth solutions to the common challenge of compound precipitation in cell culture...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals. This guide provides in-depth solutions to the common challenge of compound precipitation in cell culture media, with a specific focus on thiazole derivatives. As your Senior Application Scientist, I've structured this guide to not only offer step-by-step protocols but also to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

FAQs: Quick-Find Solutions

Q1: Why did my thiazole derivative precipitate immediately after I added it to my cell culture medium?

A: This is a classic case of a compound "crashing out" of solution. It typically happens when a concentrated stock solution, usually in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of your cell culture medium.[1][2] Thiazole derivatives, often being hydrophobic, have low solubility in water-based media.[3][4] The sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[2]

Core Causative Factors:

  • Exceeding Aqueous Solubility: The final concentration of your compound is higher than its maximum soluble concentration in the media.[1][5][6]

  • Rapid Dilution: Adding the stock solution too quickly creates localized areas of high concentration, leading to precipitation.[1][6]

  • Temperature: Adding the compound to cold media can decrease its solubility.[1][6]

  • High Solvent Concentration: While necessary for the stock solution, a high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

Q2: My media with the thiazole derivative looked fine at first, but now I see a precipitate after a few hours/days in the incubator. What's going on?

A: Delayed precipitation is often due to changes in the media's environment over time.[1]

Potential Culprits:

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1][6]

  • Interaction with Media Components: Your thiazole derivative might be interacting with salts, amino acids, or other components in the media, forming insoluble complexes.[1][5][6]

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1][7]

  • Evaporation: Over the course of a long-term experiment, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[1]

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[1]

Q3: What is the maximum concentration of DMSO I should use in my cell culture experiments?

A: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1% to avoid cytotoxicity and other off-target effects.[1][8][9][10][11] It's crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental duration.[11][12][13]

DMSO ConcentrationGeneral Cellular ResponseRecommendation
> 1% Often cytotoxic, can induce apoptosis and affect cell signaling.[8][10][11]Avoid for most applications.
0.5% - 1% May be tolerated by some robust cell lines for short durations, but can still cause stress and off-target effects.[8][13]Use with caution and validate with vehicle controls.
< 0.5% Generally considered safe for most cell lines.[1][9]Recommended for most cell-based assays.
≤ 0.1% Ideal for sensitive cell lines and long-term experiments to minimize solvent-induced artifacts.[1][10][14]Best Practice

Troubleshooting Workflows & Protocols

Workflow for Preventing Precipitation

This workflow provides a systematic approach to preparing your thiazole derivative solutions to minimize the risk of precipitation.

A Start: Prepare High-Concentration Stock Solution in 100% DMSO B Determine Maximum Soluble Concentration of Compound in Media A->B C Prepare Intermediate Dilution in Pre-warmed (37°C) Media B->C Based on solubility test D Perform Serial Dilution to Final Working Concentration C->D E Add Final Solution to Cells D->E F Monitor for Precipitation E->F G Precipitation Observed F->G H No Precipitation F->H I Troubleshoot: Lower Final Concentration, Use Co-solvents, or Adjust pH G->I J Proceed with Experiment H->J

Caption: A step-by-step decision-making workflow for preparing and using thiazole derivative solutions in cell culture.

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you empirically determine the solubility limit of your thiazole derivative in your specific cell culture medium.

Materials:

  • High-concentration stock solution of your thiazole derivative (e.g., 10 mM in 100% DMSO).

  • Your complete cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes.

Procedure:

  • Prepare a series of dilutions: Create a serial dilution of your compound in the pre-warmed cell culture medium. For example, you can prepare dilutions ranging from 1:100 to 1:1000 or higher.[1]

  • Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 24, or 48 hours).

  • Final Observation: After incubation, visually inspect the dilutions again. The highest concentration that remains clear is your maximum soluble concentration under those conditions.[5]

Protocol 2: Preparing the Working Solution (Stepwise Dilution)

This method minimizes the risk of precipitation by avoiding a large, rapid change in solvent polarity.[9]

Materials:

  • High-concentration stock solution of your thiazole derivative (e.g., 10 mM in 100% DMSO).

  • Your complete cell culture medium, pre-warmed to 37°C.[1]

  • Sterile conical tubes.

Procedure:

  • Prepare an Intermediate Dilution:

    • Calculate the volume of your high-concentration stock solution needed for your final working concentration.

    • In a sterile tube, add a small volume of pre-warmed media.

    • Add the calculated volume of your stock solution to this small volume of media to create an intermediate dilution (e.g., 10-100 times your final concentration). Mix gently by pipetting.[6]

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the remaining volume of pre-warmed media to achieve your final desired concentration.[6]

    • Mix gently by inverting the tube several times.

  • Final Check: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation.[6]

Advanced Strategies for Stubborn Compounds

If you continue to experience precipitation after following the above protocols, consider these advanced strategies:

  • Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with your specific cell line and assay must be validated.[3][15][16][17][18][19]

  • pH Adjustment: The solubility of some thiazole derivatives can be pH-dependent.[3] You can test the solubility of your compound at slightly different pH values, but be mindful of the potential impact on cell health and the bioactivity of your compound.[1][20]

  • Formulation with Excipients: For particularly challenging compounds, formulation with solubilizing agents like cyclodextrins can be explored.[21][22] These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[23]

Deeper Dive: The Science of Precipitation

Understanding the factors that govern compound solubility is key to preventing precipitation.

center Compound Precipitation C1 High Final Concentration center->C1 C2 Rapid Dilution center->C2 C3 Low Temperature center->C3 C4 pH Shift center->C4 C5 Media Interactions center->C5 C6 Evaporation center->C6 C7 Compound Instability center->C7

Caption: Key factors contributing to the precipitation of thiazole derivatives in cell culture media.

The solubility of a compound is a complex interplay of its physicochemical properties and the environment of the solvent. For thiazole derivatives, which are often lipophilic, the highly aqueous and salt-rich environment of cell culture media presents a significant challenge. By carefully controlling factors such as concentration, temperature, and the method of dilution, you can create conditions that favor solubility and prevent the formation of precipitates that can confound your experimental results.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Request PDF. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • FuDau. (2022, July 28). Analysis of the Causes of Precipitation in Cell Culture Flasks. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bioprocess Online. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Temperature, pH, and Reaction Duration on Microbially Induced Calcite Precipitation. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY. Retrieved from [Link]

  • PubMed Central. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

Sources

Optimization

Improving the yield and purity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol synthesis

Welcome to the technical support center for the synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of this important heterocyclic compound.

Introduction

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis, typically achieved through a Hantzsch thiazole synthesis, can present challenges related to yield, purity, and solubility of the final product. This guide provides practical, field-proven insights to navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the Hantzsch synthesis of this thiazole derivative can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Pyridine-4-carbothioamide: This reagent can degrade over time. It is advisable to use a freshly opened bottle or to purify it by recrystallization from a suitable solvent like ethanol.

    • Ethyl 2-chloro-3-oxobutanoate: This α-halo ketone is susceptible to decomposition. It should be stored under nitrogen at a low temperature. Purity can be checked by ¹H NMR spectroscopy before use.

  • Reaction Conditions:

    • Temperature: The reaction generally requires heating to proceed at a reasonable rate. A temperature range of 60-80°C in a solvent like ethanol is a good starting point.[1] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to the formation of side products.

    • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typically, the reaction is complete within 4-6 hours.[1]

  • pH of the Reaction Mixture:

    • The Hantzsch synthesis can be sensitive to pH. While often performed under neutral to slightly acidic conditions, the presence of the pyridine ring in the thioamide might influence the optimal pH. If the yield is low, consider adding a non-nucleophilic base like sodium carbonate or triethylamine to neutralize any HCl formed during the reaction.

Potential Cause Recommended Action Scientific Rationale
Impure Starting MaterialsVerify purity via NMR or melting point. Recrystallize pyridine-4-carbothioamide if necessary.Impurities can lead to side reactions, consuming reactants and complicating purification.
Suboptimal Reaction TemperatureOptimize temperature between 60-80°C. Monitor reaction progress by TLC.Ensures sufficient activation energy for the reaction without promoting decomposition or side reactions.
Incorrect Reaction TimeMonitor the reaction by TLC to determine the point of maximum product formation.Prevents product degradation from prolonged heating and ensures the reaction goes to completion.
Unfavorable pHAdd a non-nucleophilic base (e.g., Na₂CO₃) to the reaction mixture.Neutralizes acidic byproducts that can catalyze side reactions or degrade the product.
Product Purification Challenges

Question: My product has precipitated out of the reaction mixture, but it is difficult to purify and appears to be insoluble in common solvents. How can I purify it effectively?

Answer:

The poor solubility of 4-hydroxy-1,3-thiazoles is a known issue.[2] This is often due to strong intermolecular hydrogen bonding. Here are some strategies to overcome this challenge:

  • Washing the Crude Product: After filtration of the precipitated product, it is crucial to wash it thoroughly with a solvent in which the starting materials and byproducts are soluble, but the product is not. Ethanol or diethyl ether are good choices.

  • Recrystallization from a High-Boiling Point Solvent: If the product is still impure, recrystallization from a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective. However, complete removal of these solvents can be challenging.

  • Acid-Base Extraction:

    • The 4-hydroxy group on the thiazole ring is acidic and can be deprotonated with a base to form a soluble salt.

    • Protocol:

      • Suspend the crude product in a large volume of water.

      • Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) until the solid dissolves.

      • Filter the solution to remove any insoluble impurities.

      • Re-precipitate the purified product by slowly adding a 1M aqueous solution of hydrochloric acid (HCl) until the solution is neutral or slightly acidic.

      • Filter the purified precipitate, wash with water, and dry thoroughly.

  • Soxhlet Extraction: For particularly stubborn impurities, a Soxhlet extraction using a suitable solvent can be employed to wash the solid product over an extended period.

Purification Method When to Use Key Considerations
Thorough WashingInitial purification of the precipitated product.Choose a solvent that dissolves impurities but not the product.
RecrystallizationWhen washing is insufficient to remove impurities.Use high-boiling polar aprotic solvents like DMF or DMSO.
Acid-Base ExtractionFor products with acidic protons and when dealing with non-acidic/basic impurities.The product must be stable under basic and acidic conditions.
Soxhlet ExtractionFor removing highly entrapped or sparingly soluble impurities.This is a time-consuming method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol?

A1: The synthesis proceeds via the Hantzsch thiazole synthesis. The mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the pyridine-4-carbothioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halo ketone (ethyl 2-chloro-3-oxobutanoate).

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Pyridine-4-carbothioamide Intermediate1 Thioamide attacks Halo-ketone Thioamide->Intermediate1 HaloKetone Ethyl 2-chloro-3-oxobutanoate HaloKetone->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 S-alkylation Intermediate3 Dehydration Intermediate2->Intermediate3 N-cyclization Product 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Intermediate3->Product - H2O

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: Can I use other α-halo ketones for this synthesis?

A2: Yes, the Hantzsch synthesis is versatile. However, to obtain the desired 5-Methyl and 4-ol substituents, ethyl 2-chloro-3-oxobutanoate (or the bromo- equivalent) is the appropriate choice. Using a different α-halo ketone will result in a different substitution pattern on the thiazole ring.

Q3: My final product shows two sets of peaks in the NMR, suggesting a mixture. What could be the other component?

A3: The 4-hydroxythiazole can exist in equilibrium with its keto tautomer, 5-methyl-2-(4-pyridinyl)thiazol-4(5H)-one. This keto-enol tautomerism can lead to a mixture of two forms in solution, which would be observable by NMR spectroscopy. The ratio of the keto and enol forms can be influenced by the solvent, temperature, and pH.

Tautomerism Enol 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (Enol form) Keto 5-Methyl-2-(4-pyridinyl)thiazol-4(5H)-one (Keto form) Enol->Keto Equilibrium

Caption: Keto-Enol Tautomerism of the Product.

Part 3: Experimental Protocols

Synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

This protocol is adapted from the general Hantzsch thiazole synthesis, with specific considerations for the target molecule.[1]

Materials:

  • Pyridine-4-carbothioamide (1.38 g, 10 mmol)

  • Ethyl 2-chloro-3-oxobutanoate (1.65 g, 10 mmol)

  • Ethanol (50 mL)

  • Sodium carbonate (optional, 1.06 g, 10 mmol)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-4-carbothioamide and ethanol.

  • Stir the mixture until the thioamide is fully dissolved. If using sodium carbonate, add it at this stage.

  • Add ethyl 2-chloro-3-oxobutanoate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The product will likely precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

  • Dry the product under vacuum to obtain the crude 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Purification by Acid-Base Extraction
  • Suspend the crude product in 100 mL of deionized water.

  • While stirring vigorously, add 1M NaOH solution dropwise until all the solid dissolves.

  • Filter the resulting solution through a celite pad to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add 1M HCl solution dropwise with continuous stirring until the product precipitates out completely (pH ~7).

  • Collect the purified product by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Dry the purified product in a vacuum oven at 50-60°C.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Dissolve Pyridine-4-carbothioamide in Ethanol Addition Add Ethyl 2-chloro-3-oxobutanoate Reactants->Addition Reflux Reflux for 4-6 hours Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter Crude Product Cooling->Filtration1 Dissolution Suspend in Water & Add NaOH Filtration1->Dissolution Filtration2 Filter Insoluble Impurities Dissolution->Filtration2 Precipitation Add HCl to Precipitate Filtration2->Precipitation Filtration3 Filter Purified Product Precipitation->Filtration3 Drying Dry Under Vacuum Filtration3->Drying Product Pure 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Drying->Product

Caption: General Experimental Workflow.

References

  • ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. (2010). ChemInform, 41(31). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306. [Link]

  • Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. (2013). The Journal of Organic Chemistry, 78(14), 7074-7082. [Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. (2008). Molecules, 13(3), 579-588. [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia, 63(2), 172-177. [Link]

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Troubleshooting

Technical Support Center: Navigating Inconsistent Results in Kinase Assays with Thiazole Inhibitors

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working with thiazole-based kinase inhibitors. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your kinase assay data.

Introduction: The Promise and Pitfalls of Thiazole Inhibitors

Thiazole-containing compounds are a prominent class of heterocyclic molecules with significant therapeutic potential, frequently investigated as kinase inhibitors in oncology and inflammation research.[1][2][3] Their unique structural features allow for potent interactions with the ATP-binding site of various protein kinases.[1][2] However, the journey from a promising compound to reliable, reproducible data can be fraught with challenges, from the physicochemical properties of the thiazole scaffold to the nuances of kinase assay design. This guide is structured to walk you through the most common issues, providing both immediate solutions and a deeper understanding of the underlying principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound-Related Issues

Question 1: My IC50 values are highly variable and often much weaker than expected. What could be the primary cause?

Answer: The most common culprit for inconsistent and weak potency, especially with heterocyclic compounds like many thiazole derivatives, is poor aqueous solubility.[4][5] The hydrophobic and rigid planar structure of the thiazole ring system can lead to low solubility and a high propensity for aggregation in aqueous assay buffers.[4]

Immediate Consequences of Poor Solubility:

  • Compound Precipitation: The inhibitor may fall out of solution, leading to a lower effective concentration in your assay than intended.[4] This will artificially inflate the IC50 value.

  • Assay Interference: Precipitated particles can scatter light or otherwise interfere with optical-based readouts (e.g., fluorescence, luminescence), leading to erroneous data.[4]

  • Poor Reproducibility: Inconsistent dissolution between experiments will lead to highly variable results.[4]

Troubleshooting Steps:

  • Visual Inspection: After adding your inhibitor to the assay buffer, visually inspect the solution for any cloudiness or precipitate.

  • Solubility Assessment: Before extensive screening, perform a simple solubility test. Prepare a concentrated stock solution in 100% DMSO and then dilute it to the highest intended assay concentration in your assay buffer. Let it equilibrate and then check for precipitation.

  • Optimize Solvent Concentration: While 100% DMSO is a common solvent for stock solutions, the final concentration in your assay should be kept to a minimum, typically ≤1%, as higher concentrations can inhibit kinase activity.[6][7]

  • Consider Formulation Strategies: For particularly problematic compounds, the inclusion of detergents (e.g., Triton X-100, Tween-20) at low concentrations (e.g., 0.01%) in the assay buffer can help maintain compound solubility and prevent aggregation.[8]

Question 2: I suspect my thiazole inhibitor is a "promiscuous inhibitor" due to steep dose-response curves and activity against unrelated kinases. How can I confirm and mitigate this?

Answer: "Promiscuous" or "aggregating" inhibitors are compounds that non-specifically inhibit enzymes through the formation of colloidal aggregates.[8][9] These aggregates can sequester the enzyme, leading to apparent inhibition that is not due to specific binding at the active site. This is a known issue with hydrophobic compounds and can lead to false positives.[9][10]

Key Indicators of Promiscuous Inhibition:

  • Steep Dose-Response Curves: A very sharp drop in activity over a narrow concentration range.

  • Sensitivity to Detergents: The inhibitory activity is often significantly reduced or eliminated by the addition of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.1%).

  • Enzyme Concentration Dependence: The IC50 value may shift with changes in the kinase concentration.

Experimental Protocol: Detergent Counter-Screen

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard kinase assay buffer.

    • Buffer B: Your standard kinase assay buffer supplemented with 0.05% (v/v) Triton X-100.

  • Run your standard kinase assay with a full dose-response curve of your thiazole inhibitor in both Buffer A and Buffer B.

  • Analyze the results: If the inhibitor's potency is significantly reduced (e.g., >10-fold increase in IC50) in the presence of Triton X-100, it is highly likely that the compound is acting as a promiscuous aggregator.

Section 2: Assay Condition Optimization

Question 3: My IC50 values for my ATP-competitive thiazole inhibitor shift depending on the ATP concentration I use. How do I choose the right ATP concentration?

Answer: This is an expected and important observation for ATP-competitive inhibitors. The IC50 value is dependent on the concentration of the competing substrate (ATP).[11] To obtain meaningful and comparable data, it is crucial to standardize the ATP concentration relative to the Michaelis constant (Km) of the kinase for ATP.

The Cheng-Prusoff Relationship:

For an ATP-competitive inhibitor, the relationship between IC50, the inhibitor's affinity (Ki), and the ATP concentration is described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

As you can see, as the ATP concentration increases, the IC50 value also increases.

Recommended ATP Concentration:

  • For determining inhibitor affinity (Ki): Set the ATP concentration equal to the Km of the kinase.[8][12][13] Under these conditions, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki. This allows for a more direct comparison of inhibitor potency across different kinases.[14]

  • For mimicking physiological conditions: Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often much higher than the Km of most kinases.[14][15] Testing at these higher ATP concentrations can provide a better prediction of an inhibitor's potential efficacy in a cellular context, though the apparent potency (IC50) will be lower.[16]

Workflow for Standardizing ATP Concentration

cluster_0 ATP Concentration Standardization A Determine Km(ATP) for your kinase B Choose Assay Goal A->B C Set [ATP] = Km(ATP) B->C Compare Inhibitor Affinity D Set [ATP] to physiological level (e.g., 1 mM) B->D Predict Cellular Efficacy E Calculate Ki from IC50 (Ki = IC50 / 2) C->E F Assess cellular potency

Caption: Workflow for selecting the appropriate ATP concentration.

Question 4: I'm not seeing any inhibition, or the results are inconsistent. How should I set up my controls?

Answer: Proper controls are the cornerstone of a reliable kinase assay. Without them, it's impossible to validate your results or troubleshoot effectively.

Essential Controls for Every Kinase Assay Plate:

Control TypeComponentsPurposeExpected Result
No Enzyme Control All assay components except the kinaseTo determine the background signal from the substrate and buffer.Minimal signal.
No Inhibitor Control (100% Activity) All assay components, including kinase and vehicle (e.g., DMSO)To establish the maximum kinase activity.Maximum signal.
No Substrate Control All assay components except the peptide/protein substrateTo check for kinase autophosphorylation.[13]Signal should be significantly lower than the "No Inhibitor Control".
Positive Control Inhibitor All assay components + a known inhibitor of the kinaseTo confirm that the assay is sensitive to inhibition.Signal close to background.

The Importance of the DMSO Control:

The solvent used to dissolve your inhibitors, typically DMSO, can itself affect kinase activity, especially at higher concentrations.[6][17][18] It is critical that the final DMSO concentration is consistent across all wells, including your "No Inhibitor Control".

Section 3: Data Interpretation and Advanced Topics

Question 5: Why do my potent thiazole inhibitors from a biochemical assay show little to no activity in my cell-based assays?

Answer: This is a common and complex issue in drug discovery.[16] A potent biochemical IC50 does not always translate to cellular efficacy.[16] Several factors can contribute to this discrepancy:

  • High Cellular ATP Levels: As discussed in Question 3, the high intracellular ATP concentration (mM range) will compete with your ATP-competitive inhibitor, leading to a significant rightward shift in the IC50 value compared to a biochemical assay run at Km(ATP).[14][16]

  • Cell Permeability: Your thiazole inhibitor may have poor membrane permeability and therefore may not reach its intracellular target.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[19]

  • Metabolism: The compound could be rapidly metabolized by the cell into an inactive form.

  • Off-Target Effects: In a cellular environment, the compound may engage other targets that counteract its intended effect.

Troubleshooting the Biochem-to-Cellular Gap:

  • Re-evaluate biochemical data: Ensure your biochemical IC50 was determined at a physiologically relevant ATP concentration to get a better estimate of cellular potency.

  • Assess cell permeability: Use computational models (e.g., LogP calculations) or experimental assays (e.g., PAMPA) to predict or measure permeability.

  • Run cellular target engagement assays: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that your compound is binding to the target kinase inside the cell.

Visualizing the ATP Competitive Mechanism

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Active Site ATP ATP Kinase->ATP Binds Substrate Substrate ATP->Substrate Phosphorylates Inhibitor Thiazole Inhibitor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase_Inhibitor Kinase Active Site Inhibitor_Bound Thiazole Inhibitor Kinase_Inhibitor->Inhibitor_Bound Binds ATP_Blocked ATP Inhibitor_Bound->ATP_Blocked Blocks Binding

Sources

Optimization

Enhancing the stability of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in solution

Technical Support Center: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Guide Objective: This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Guide Objective: This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address and mitigate common stability challenges encountered in solution. Our approach is grounded in fundamental chemical principles to empower users to make informed decisions during their experimental design and execution.

Part 1: Foundational Chemistry & Stability Profile

Before troubleshooting, it is critical to understand the inherent chemical nature of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Its structure contains several features that dictate its stability in solution.

  • Thiazol-4-ol Tautomerism: The hydroxyl group on the thiazole ring is not a simple alcohol. It exists in a pH-dependent equilibrium with its keto tautomer, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4(5H)-one. This keto-enol tautomerism is a central aspect of its chemistry and a primary route for degradation, as the keto form can be susceptible to hydrolysis.

  • Pyridine Nitrogen: The basic nitrogen on the pyridine ring (pKa typically around 5-6) will be protonated at acidic pH. This changes the molecule's overall charge, solubility, and electronic properties, which can influence its stability.

  • Susceptibility to Oxidation: Heteroaromatic rings, particularly when activated, can be susceptible to oxidation. The pyridine nitrogen can be oxidized to an N-oxide, and the thiazole ring may also be targeted by strong oxidizing agents or photo-oxidation.

Below is a diagram illustrating the critical tautomeric relationship.

G cluster_0 Keto-Enol Tautomerism cluster_1 Degradation Pathway Enol 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (Enol Form) Keto 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4(5H)-one (Keto Form) Enol->Keto pH-dependent equilibrium Hydrolysis Hydrolytic Cleavage (e.g., amide bond mimics) Keto->Hydrolysis Susceptible to nucleophilic attack

Figure 1: The pH-dependent equilibrium between the enol and keto forms of the molecule. The keto form often presents a pathway for hydrolytic degradation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues observed during experimentation in a question-and-answer format.

FAQ 1: My compound is precipitating out of my aqueous buffer. What is causing this and how can I fix it?

Answer:

Precipitation is most often linked to pH-dependent solubility. The charge state of your molecule changes significantly as you cross the pKa values of the pyridine ring and the thiazol-4-ol group.

  • Causality: The pyridine nitrogen has a pKa around 5-6. At a pH below this value, the nitrogen is protonated, and the molecule carries a positive charge, which generally increases its solubility in aqueous media. Conversely, at neutral or basic pH, the molecule is neutral and less polar, reducing its aqueous solubility. The thiazol-4-ol proton is weakly acidic, and its deprotonation at higher pH could form an anion, again affecting solubility.

  • Troubleshooting Steps:

    • Check the pH of Your Solution: Ensure the pH of your final solution is what you intended. The addition of a compound stock (often in DMSO) can slightly alter the pH of a weakly buffered solution.

    • Adjust pH: The most reliable way to maintain solubility for this compound is to use a buffer system that keeps the pH in the acidic range (e.g., pH 3-5). This ensures the pyridine ring remains protonated.

    • Consider Co-solvents: If you must work at a higher pH, you may need to introduce a certain percentage of an organic co-solvent (e.g., 5-10% ethanol, acetonitrile, or PEG-400) to maintain solubility. However, be aware that co-solvents can impact biological assays.

Protocol: Solubility Assessment

  • Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at 50 mM strength.

  • Add a small, consistent amount of your concentrated compound stock (e.g., 10 µL of a 10 mM DMSO stock) to 990 µL of each buffer.

  • Vortex each sample vigorously for 30 seconds.

  • Allow the samples to equilibrate at the desired temperature for 1-2 hours.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.

FAQ 2: I'm observing a new peak in my HPLC chromatogram over time. What is the likely cause?

Answer:

The appearance of a new peak is a classic sign of chemical degradation. For 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, the most probable cause is hydrolysis, followed by oxidation.

  • Causality (Hydrolysis): As shown in Figure 1, the molecule can exist as a keto tautomer. This form contains a cyclic thioester-like linkage which can be susceptible to hydrolytic cleavage, especially at neutral to basic pH where hydroxide ions can act as nucleophiles. This would break open the thiazole ring.

  • Causality (Oxidation): If your solution is exposed to air for prolonged periods, dissolved oxygen can contribute to oxidative degradation. The pyridine nitrogen can be oxidized to an N-oxide, which would be more polar and typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting & Mitigation:

    • Control pH: The single most effective way to prevent hydrolysis is to maintain the compound in a mildly acidic buffer (pH 4-5). This minimizes the concentration of the susceptible keto tautomer and reduces the concentration of hydroxide ions.

    • Inert Atmosphere: To prevent oxidation, prepare buffers with de-gassed water. For long-term storage, sparge the solution with an inert gas (argon or nitrogen) and store it in tightly sealed vials with minimal headspace.

    • Add Antioxidants: If oxidation is confirmed, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). Note that these can interfere with some biological assays.

    • Protect from Light: Photo-oxidation can also occur. Always store stock solutions and experimental samples in amber vials or protected from direct light.

FAQ 3: My experimental results are inconsistent from day to day. Could compound stability be the issue?

Answer:

Absolutely. Inconsistent results are a hallmark of an unstable compound. If the concentration of the active compound is decreasing over the course of an experiment, the observed biological or chemical effect will also decrease.

  • Causality: If you prepare a large batch of your compound in a buffer and use it over several hours or days, its effective concentration is likely changing. This is particularly problematic in multi-plate screening assays where the last plate may receive a significantly lower concentration of active compound than the first.

  • Best Practices for Consistency:

    • Fresh is Best: Always prepare solutions of the compound fresh for each experiment from a frozen, concentrated stock (e.g., in anhydrous DMSO).

    • Perform a Stability Study: Quantify the stability of your compound in your specific experimental buffer. A simple workflow is provided below.

    • Standardize Incubation Times: Ensure that the time from compound addition to measurement is consistent across all samples and all experiments.

Experimental Workflow: Assessing Solution Stability

G cluster_0 Preparation cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Compound in Assay Buffer (e.g., 10 µM in PBS, pH 7.4) T0 T = 0 hr (Immediate Analysis) Prep->T0 Sample immediately T1 T = 1 hr Prep->T1 T4 T = 4 hr Prep->T4 T24 T = 24 hr Prep->T24 Analysis Quench & Analyze by HPLC-UV (Measure peak area of parent compound) T0->Analysis T1->Analysis T4->Analysis T24->Analysis Plot Plot % Remaining vs. Time (Determine half-life, t½) Analysis->Plot

Figure 2: A standard experimental workflow to determine the stability of the compound in a specific buffer over time.

Part 3: Recommended Handling & Storage Protocols

To ensure the highest integrity of your experimental data, adhere to the following validated protocols.

Protocol 1: Preparation of Concentrated Stock Solutions
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. Ensure the DMSO is of high purity and stored under an inert atmosphere to minimize water content and oxidizing contaminants.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM). Higher concentrations in DMSO are generally more stable than dilute solutions.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly-capped vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture.

Protocol 2: Preparation of Aqueous Working Solutions
  • Buffer Selection: Based on extensive experience with similar heterocyclic scaffolds, a citrate or acetate buffer at pH 4.5 - 5.5 is recommended to confer maximum stability. Avoid phosphate buffers at neutral pH for anything other than immediate use, as they can accelerate hydrolysis.

  • Preparation Method:

    • Begin with de-gassed, high-purity water.

    • Prepare and pH-adjust your chosen buffer.

    • Just before use, perform a serial dilution from your DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all experiments.

    • Use the prepared working solution immediately. Do not store dilute aqueous solutions.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Storage (Stock) Anhydrous DMSO, -80°C, Aliquoted, Amber VialsMinimizes water for hydrolysis, low temperature slows all reactions, prevents freeze-thaw cycles, and protects from light.
Working Buffer pH 4.5 - 5.5 (Citrate/Acetate) Suppresses keto tautomer formation and minimizes hydroxide-catalyzed hydrolysis. Protonates the pyridine ring, aiding solubility.
Atmosphere Use De-gassed Buffers / Inert GasReduces the concentration of dissolved oxygen, preventing oxidative degradation of the pyridine and thiazole rings.
Temperature Prepare and use on ice when possibleReduces the rate of all degradation reactions according to the Arrhenius equation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure, and Methods for Optimization . Academic Press. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology . Wiley-VCH. [Link]

  • T. L. Lemke, D. A. Williams, (2012). Foye's Principles of Medicinal Chemistry . Lippincott Williams & Wilkins. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a weak organic base . Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]

Troubleshooting

Technical Support Center: Identifying and Mitigating Artifacts in High-Titer Screens of Thiazole Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions to help you navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions to help you navigate the complexities of high-throughput screening (HTS) with thiazole-containing compounds. The thiazole scaffold is a valuable starting point in drug discovery, found in numerous biologically active agents.[1][2][3][4] However, its unique chemical properties can also lead to a variety of screening artifacts, potentially wasting valuable time and resources on false positives.[5][6][7][8] This guide is designed to equip you with the knowledge and practical protocols to identify and mitigate these artifacts, ensuring the integrity of your screening campaigns.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with thiazole compounds in HTS.

Q1: Why are thiazole compounds prone to causing artifacts in HTS?

A1: The thiazole ring system, while a valuable pharmacophore, possesses electronic and structural features that can contribute to several types of assay interference.[1][2] These include:

  • Aggregation: Thiazole-containing molecules, particularly those with lipophilic substituents, can self-associate at micromolar concentrations typical for HTS, forming colloidal aggregates.[6][9][10] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive signals.[6][9]

  • Reactivity: The thiazole ring can be susceptible to chemical reactions, especially with nucleophilic residues like cysteine on target proteins.[1][5][11] This can result in covalent modification and irreversible inhibition, which may not be the desired mechanism of action. Some thiazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS) due to their reactive nature.[5][11][12]

  • Redox Activity: Certain thiazole derivatives can participate in redox cycling, generating reactive oxygen species (ROS) that interfere with assay components or directly modify the target protein.[2]

  • Assay Technology Interference: Thiazole compounds can interfere with the detection methods themselves. This includes autofluorescence, quenching of fluorescent signals, or direct inhibition of reporter enzymes like luciferase.[6][13]

Q2: What are the first steps I should take when a thiazole compound shows activity in my primary screen?

A2: Initial hits from a primary screen require rigorous validation to rule out artifacts. A crucial first step is to perform a hit confirmation screen, testing the compound in triplicate at a single concentration.[14][15] If the activity is confirmed, the next immediate steps should involve a combination of computational and experimental approaches:

  • Computational Triage: Utilize cheminformatics tools and PAINS filters to check if the thiazole hit contains known problematic substructures.[11][12] While not definitive, this can provide an early warning.

  • Dose-Response Curve: Generate a full dose-response curve to determine the compound's potency (IC50 or EC50).[13][16] An unusually steep curve or a high Hill slope can be indicative of aggregation.

  • Visual Inspection: During the dose-response experiment, visually inspect the wells for any signs of precipitation, which is a strong indicator of poor solubility and potential aggregation.

Q3: How can I differentiate between a true hit and an aggregator?

A3: Distinguishing genuine inhibitors from aggregators is a critical step in hit validation.[17] Several experimental techniques can be employed:

  • Detergent Counterscreen: Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[2][6] Aggregation-based inhibition is often attenuated or abolished in the presence of detergents, while the activity of a true binder should remain largely unaffected.[6]

  • Dynamic Light Scattering (DLS): This biophysical technique directly measures the size of particles in a solution.[18][19][20] If a compound forms aggregates, DLS will detect the presence of larger particles as the compound concentration increases.[9][10][18]

  • Target Concentration Dependence: The inhibitory activity of aggregators is often sensitive to the concentration of the target protein. Increasing the enzyme concentration can sometimes overcome the inhibitory effect of an aggregator.[9]

Q4: My hit compound appears to be a covalent inhibitor. How can I confirm this and is it necessarily a bad thing?

A4: Covalent inhibition is not inherently undesirable, as many successful drugs act via this mechanism. However, it's crucial to confirm that the covalent modification is specific to the intended target and not a result of indiscriminate reactivity.[1][2]

  • Confirmation of Covalent Binding:

    • Washout Experiments: Incubate the target protein with the compound, then remove the unbound compound by dialysis or size-exclusion chromatography. If the inhibitory effect persists, it suggests a covalent or very tightly binding interaction.[21]

    • Mass Spectrometry: Intact protein mass spectrometry or peptide mapping can directly detect the mass shift corresponding to the covalent adduction of the compound to the target protein.[22][23]

    • Thiol Reactivity Assays: Assays using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can assess the general reactivity of the compound towards thiols.[2]

  • Assessing Specificity:

    • Counterscreens: Test the compound against unrelated proteins, particularly those with reactive cysteine residues, to assess its selectivity.[14]

    • Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. Pre-incubating the enzyme and inhibitor before adding the substrate will result in a more potent IC50 value.[1][2]

II. Troubleshooting Guides

This section provides detailed protocols and workflows to systematically identify and mitigate common artifacts associated with thiazole compounds.

Guide 1: Workflow for Triaging HTS Hits

This workflow outlines a systematic approach to validate primary hits and eliminate false positives early in the drug discovery process.

HTS_Triage_Workflow Primary_HTS Primary HTS Hit Hit_Confirmation Hit Confirmation (Triplicate) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Curve (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed Discard Discard (Artifact) Hit_Confirmation->Discard Not Confirmed Computational_Triage Computational Triage (PAINS filters) Dose_Response->Computational_Triage Aggregation_Assessment Aggregation Assessment Computational_Triage->Aggregation_Assessment Reactivity_Assessment Reactivity Assessment Aggregation_Assessment->Reactivity_Assessment Not Aggregator Aggregation_Assessment->Discard Aggregator Assay_Interference_Check Assay Interference Check Reactivity_Assessment->Assay_Interference_Check Not Reactive Reactivity_Assessment->Discard Reactive Biophysical_Validation Biophysical Validation Assay_Interference_Check->Biophysical_Validation No Interference Assay_Interference_Check->Discard Interference Validated_Hit Validated Hit Biophysical_Validation->Validated_Hit Binding Confirmed Biophysical_Validation->Discard No Binding

Caption: A workflow for triaging high-throughput screening hits.

Guide 2: Protocol for Dynamic Light Scattering (DLS) to Detect Aggregation

DLS is a powerful biophysical technique for detecting the formation of compound aggregates in solution.[18][19][20]

Objective: To determine if a thiazole compound forms aggregates at concentrations relevant to the screening assay.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in the primary HTS assay)

  • DLS instrument and compatible cuvettes

Protocol:

  • Sample Preparation:

    • Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should span the active concentrations observed in the primary assay (e.g., 0.1 µM to 100 µM).

    • Include a buffer-only control and a buffer with DMSO control (at the highest concentration used in the compound dilutions).

    • Allow the samples to equilibrate at the assay temperature for at least 30 minutes.

  • DLS Measurement:

    • Set the DLS instrument to the appropriate temperature.

    • Measure the particle size distribution for each sample.

    • Acquire multiple readings for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the intensity distribution plots. The buffer and DMSO controls should show a baseline of small particles.

    • The appearance of larger particles (typically in the range of 50-400 nm) at higher compound concentrations is indicative of aggregation.[6]

    • The critical aggregation concentration (CAC) is the concentration at which aggregates begin to form.

Parameter Interpretation
Hydrodynamic Radius (Rh) An increase in Rh with increasing compound concentration suggests aggregation.
Polydispersity Index (PDI) A high PDI value (>0.5) indicates a heterogeneous sample, which can be a sign of aggregation.
Count Rate A sharp increase in the count rate can also indicate the formation of large aggregates.
Guide 3: Counterscreens for Assay Technology Interference

It is essential to rule out that the observed activity is due to interference with the assay's detection system.[13][14]

Objective: To identify compounds that interfere with the assay technology (e.g., fluorescence, luminescence).

Protocol 1: Autofluorescence Counterscreen

  • Prepare a dilution series of the test compound in the assay buffer.

  • Dispense the compound dilutions into the wells of a microplate.

  • Add assay buffer without any biological reagents (e.g., enzyme, substrate).

  • Read the plate on the same instrument and with the same filter settings used for the primary HTS.

  • Compounds that show a significant signal in the absence of biological reagents are autofluorescent and should be flagged as potential artifacts.[21]

Protocol 2: Luciferase Inhibition Counterscreen (for luciferase-based assays)

  • Prepare a dilution series of the test compound in the assay buffer.

  • Add a known amount of purified luciferase enzyme to the wells.

  • Add the luciferase substrate (e.g., luciferin).

  • Measure the luminescence signal.

  • A dose-dependent decrease in the signal indicates direct inhibition of the luciferase enzyme.[14][21]

Guide 4: Biophysical Methods for Hit Validation

Biophysical assays are crucial for confirming direct binding of the hit compound to the target protein, providing orthogonal validation of the screening results.[24][25][26][27][28]

Objective: To confirm a direct interaction between the thiazole compound and the target protein.

Biophysical_Methods Validated_Hit Validated HTS Hit SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) Validated_Hit->SPR ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) - Stoichiometry (n) Validated_Hit->ITC TSA Thermal Shift Assay (TSA) - Target Engagement (ΔTm) Validated_Hit->TSA NMR Nuclear Magnetic Resonance (NMR) - Binding Site Mapping Validated_Hit->NMR Confirmed_Binder Confirmed Target Binder SPR->Confirmed_Binder ITC->Confirmed_Binder TSA->Confirmed_Binder NMR->Confirmed_Binder

Sources

Optimization

Refining assay parameters for accurate IC50 determination of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Welcome to the technical support resource for researchers working with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and similar small molecule inhibitors. This guide is structured as a series of frequently asked questions (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol and similar small molecule inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the critical process of determining an accurate and reproducible half-maximal inhibitory concentration (IC50). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is trustworthy.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Compound & Reagent Preparation

Question 1: My compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, has poor solubility in aqueous buffer. How should I prepare my stock solutions and what is the maximum permissible DMSO concentration?

Answer: This is a critical first step, as compound precipitation is a primary source of assay artifacts. The pyridinyl-thiazole scaffold can present solubility challenges.

  • Stock Solution Preparation: Your primary stock solution should be prepared at a high concentration (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • DMSO Concentration in Final Assay: The final concentration of DMSO in your assay wells must be kept constant across all conditions, including controls, and should be as low as possible. While the exact tolerance depends on the specific enzyme or cell line, a general best practice is to keep the final DMSO concentration ≤ 1% .[1] Higher concentrations can directly inhibit enzyme activity or affect cell viability, confounding your results.[2][3] Always run a "vehicle control" containing the same final DMSO concentration as your test wells to establish the baseline for 100% activity (0% inhibition).[4][5]

Section 2: Biochemical Assay Design & Optimization

Given its structure, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is likely an ATP-competitive kinase inhibitor. The following advice is tailored for this common mechanism of action.

Question 2: I'm setting up a kinase assay. How do I choose the right concentrations for my enzyme and substrate?

Answer: The goal is to operate under "initial velocity" conditions, where the reaction rate is linear with time and proportional to enzyme concentration.[6] This ensures the measured inhibition is not confounded by substrate depletion or product inhibition.

  • Enzyme Concentration: The enzyme concentration should be high enough to produce a robust signal well above the background, but low enough to maintain initial velocity conditions throughout the experiment. A good rule of thumb is that less than 10% of the substrate should be consumed during the reaction.[7]

    • Protocol for Enzyme Titration:

      • Prepare serial dilutions of the kinase in the reaction buffer.

      • Add a fixed, saturating concentration of substrate and ATP.

      • Initiate the reaction and measure the signal at several time points (e.g., every 5 minutes for 60 minutes).

      • Plot signal vs. time for each enzyme concentration. Identify the linear range.

      • Plot the slope of this line (the initial velocity) vs. enzyme concentration.

      • Choose an enzyme concentration from the linear portion of this second graph for all subsequent experiments. This ensures the reaction rate is proportional to the amount of active enzyme.

  • Substrate Concentration: The choice of substrate concentration depends on the type of inhibitor you are seeking. For ATP-competitive inhibitors, the concentration of the peptide or protein substrate should be saturating (typically 3-5 times its Km value) so that it does not influence the kinetics of ATP competition.[8][9]

Question 3: How does the ATP concentration affect my IC50 value, and how do I select the optimal level?

Answer: This is arguably the most critical parameter for an ATP-competitive inhibitor. The measured IC50 value is highly dependent on the ATP concentration used in the assay.[10][11] This relationship is described by the Cheng-Prusoff equation :

IC50 = K_i (1 + [ATP] / K_m,ATP) [12]

Where:

  • K_i is the intrinsic binding affinity of the inhibitor to the kinase. This is a constant value.

  • K_m,ATP is the Michaelis constant of the kinase for ATP, representing the ATP concentration at which the reaction rate is half of Vmax.

  • [ATP] is the concentration of ATP used in your assay.

As you can see, if you increase the [ATP] in your assay, the apparent IC50 will increase. This makes it impossible to compare IC50 values between labs or even between different experiments if the ATP concentration is not standardized.[13]

The most scientifically rigorous approach is to set the [ATP] = K_m,ATP .[14][15] At this specific concentration, the Cheng-Prusoff equation simplifies to IC50 = 2 * K_i .[10][11] This allows your measured IC50 to be a direct and comparable measure of the inhibitor's intrinsic binding affinity.[11] Using arbitrary or saturating levels of ATP will obscure the true potency of your compound.[14]

cluster_0 IC50 Determination Workflow Start Start: Define Assay System Enzyme_Opt 1. Enzyme Titration (Find Linear Range) Start->Enzyme_Opt ATP_Km_Det 2. ATP Km Determination Enzyme_Opt->ATP_Km_Det Assay_Val 3. Assay Validation (Z'-Factor > 0.5) ATP_Km_Det->Assay_Val IC50_Exp 4. IC50 Experiment ([ATP] = Km, 10-point dilution) Assay_Val->IC50_Exp Data_Fit 5. Nonlinear Regression (4-Parameter Logistic Fit) IC50_Exp->Data_Fit Result Result: Accurate IC50 Value Data_Fit->Result

Caption: General workflow for robust IC50 determination.

Question 4: My assay window is small and the data is variable. How can I assess and improve the quality of my assay before screening?

Answer: Before performing a full dose-response experiment, you must validate that your assay is robust and reproducible. The industry-standard metric for this is the Z'-factor .[16][17][18] The Z'-factor quantifies the separation between your positive and negative controls in relation to their variability.[16]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of your positive control (e.g., no inhibitor, 0% inhibition).

  • μ_n and σ_n are the mean and standard deviation of your negative control (e.g., a known potent inhibitor or no enzyme, 100% inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for screening.[16][17][19]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small errors and may require optimization.[16][17]
< 0UnacceptableThe control signals overlap too much; the assay cannot reliably distinguish hits from noise.[16][20]

To improve a poor Z'-factor, revisit your enzyme titration and reaction time to maximize the signal-to-background ratio, ensure precise pipetting, and use high-quality reagents.[8]

Section 3: Data Analysis & Interpretation

Question 5: I have my dose-response data. How do I correctly analyze it to determine the IC50?

Answer: Dose-response data should be analyzed using nonlinear regression .[21][22] Do not use linear interpolation, as this is highly inaccurate. The standard model for IC50 curves is a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[22][23]

The equation fits the following parameters:

  • Top: The maximum response plateau (should correspond to ~100% activity or 0% inhibition).

  • Bottom: The minimum response plateau (the maximal inhibition).

  • HillSlope: Describes the steepness of the curve.

  • IC50: The concentration of inhibitor that produces a response halfway between the Top and Bottom plateaus.[24]

Software like GraphPad Prism, Origin, or R are well-suited for this analysis.[23][25]

Protocol for Data Analysis:

  • Transform Concentrations: Convert your inhibitor concentrations to their logarithm (log10). This will transform the sigmoidal curve into a more symmetrical shape for easier fitting.[23]

  • Normalize Data (Optional but Recommended): Normalize your raw data to percentage inhibition. Define the average of your vehicle (DMSO) control as 0% inhibition and the average of your maximum inhibition control as 100% inhibition.[26]

  • Fit the Curve: Use the nonlinear regression function to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[23]

  • Inspect the Fit: Visually inspect the generated curve to ensure it accurately describes your data points. Check the R-squared value (should be >0.95) and the confidence intervals for your IC50.[25]

Question 6: My dose-response curve looks strange (e.g., it doesn't plateau at the bottom, or the slope is very shallow). What does this mean?

Answer: An unusual curve shape can provide important clues about your compound or assay.

cluster_1 Troubleshooting Dose-Response Curves Start Poor Curve Fit or High Variability No_Plateau Incomplete Curve (No Bottom Plateau)? Start->No_Plateau Shallow_Slope Shallow Slope (HillSlope << 1.0)? Start->Shallow_Slope High_Scatter High Data Scatter? Start->High_Scatter Sol_Incomplete Action: Extend concentration range lower. No_Plateau->Sol_Incomplete Yes Sol_Complex Possible Cause: - Non-specific binding - Compound aggregation - Multiple binding sites Shallow_Slope->Sol_Complex Yes Sol_Error Possible Cause: - Pipetting errors - Compound instability - Reagent heterogeneity Action: Re-check Z' & protocol. High_Scatter->Sol_Error Yes

Caption: Decision tree for troubleshooting poor IC50 curve fits.
  • Incomplete Curve (No Bottom Plateau): This usually means your highest inhibitor concentration was not sufficient to achieve maximal inhibition. You need to extend your dilution series to higher concentrations.[27] If you still cannot achieve 100% inhibition, your compound may be a partial inhibitor or its effect may be limited by solubility.

  • Shallow Hill Slope (e.g., < 0.5): This can indicate positive cooperativity, experimental artifacts, or that the mechanism of inhibition is complex and does not follow simple mass-action kinetics. Compound aggregation at higher concentrations is a common cause.

  • High Variability / Poor R-squared: This points to a problem with assay robustness.[28] Re-evaluate your Z'-factor.[19] Ensure consistent pipetting, incubation times, and reagent stability.[4][29] In cell-based assays, cell passage number and density can also be sources of variability.[30]

  • Discrepancy between Biochemical and Cell-Based Assays: It is common for a compound to be potent in a biochemical assay but much less active in a cell-based assay.[4] This can be due to poor cell membrane permeability, active removal from the cell by efflux pumps, or compound metabolism.[4]

References
  • Z-factor. Grokipedia.[Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.[Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[Link]

  • The Z prime value (Z´). BMG LABTECH.[Link]

  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central.[Link]

  • Plate Quality Control. CDD Support - Collaborative Drug Discovery.[Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.[Link]

  • How to Perform a Dose-Response Analysis. Bio-Rad.[Link]

  • Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications.[Link]

  • ATP concentration. Kinase Logistics Europe.[Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube.[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.[Link]

  • Dose-response curve and IC 50 analysis of DMSO for HEK-293 cells. ResearchGate.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • How Do I Estimate the IC50 and EC50? GraphPad.[Link]

  • How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? ResearchGate.[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.[Link]

  • For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? ResearchGate.[Link]

  • The determined IC50 concentrations of thiazolo-[2,3-b]-quinazolin-6-one... ResearchGate.[Link]

  • Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. NIH.[Link]

  • Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. ResearchGate.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.[Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PMC - NIH.[Link]

  • Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro. PubMed.[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.[Link]

  • What maximum concentration of enzyme can be used for measuring its activity and calculation of IC50 of its inhibitors? ResearchGate.[Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.[Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.[Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate.[Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.[Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit.[Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.[Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.[Link]

  • How to calculate IC50 of plant extracts dissolved in DMSO? ResearchGate.[Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PubMed Central.[Link]

  • Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer.[Link]

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Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol In Vivo: A Comparative Guide

The translation of a promising in vitro anticancer compound to a viable clinical candidate hinges on rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of a n...

Author: BenchChem Technical Support Team. Date: January 2026

The translation of a promising in vitro anticancer compound to a viable clinical candidate hinges on rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of a novel investigational agent, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, using preclinical animal models. We will objectively compare its hypothetical performance against a standard-of-care chemotherapy agent, Paclitaxel, and provide the experimental rationale and detailed protocols to support this evaluation.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties by targeting various biological pathways crucial for tumor progression.[1][2] Compounds incorporating the thiazole ring have been shown to inhibit key kinases, interfere with DNA and RNA synthesis, and induce apoptosis.[3][4] Our investigational compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, is a novel entity within this class, and this guide will delineate a robust strategy for its in vivo characterization.

Section 1: Preclinical Rationale and Comparative Strategy

The Promise of Thiazole Derivatives in Oncology

Thiazole-containing compounds have shown significant therapeutic potential in oncology.[2] Their diverse mechanisms of action include the inhibition of critical cell signaling pathways and direct cytotoxic effects on cancer cells.[3] Several 1,3,4-thiadiazole derivatives, structurally related to our compound of interest, have demonstrated efficacy in both in vitro and in vivo cancer models, often by disrupting DNA replication and cell division.[3] The pyridine moiety in our compound may further enhance its biological activity.

Selection of an Appropriate In Vivo Model: The Xenograft Approach

To evaluate the in vivo efficacy of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a human tumor xenograft model is a well-established and informative choice.[5] In this model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be monitored and measured in response to therapeutic interventions.[6][7] For this guide, we will utilize a non-small cell lung cancer (NSCLC) xenograft model using the A549 cell line, a widely characterized and utilized model in cancer research.

Comparator Selection: Paclitaxel as a Clinical Benchmark

A meaningful assessment of a novel anticancer agent requires comparison to a clinically relevant standard of care. Paclitaxel, a potent mitotic inhibitor, is a first-line treatment for various solid tumors, including NSCLC. Its well-documented efficacy and toxicity profile provide a robust benchmark against which the performance of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol can be measured.

Section 2: In Vivo Efficacy Evaluation: A Head-to-Head Comparison

This section outlines a hypothetical in vivo study comparing 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol with Paclitaxel in an A549 NSCLC xenograft model.

Experimental Design and Dosing Regimen

A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following diagram illustrates the workflow for the proposed in vivo study.

experimental_workflow cluster_setup Study Initiation cluster_treatment Treatment Phase (21 days) cluster_monitoring Monitoring & Endpoints A549_cells A549 NSCLC Cells implantation Subcutaneous Implantation in Immunodeficient Mice A549_cells->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (n=10/group) tumor_growth->randomization vehicle Vehicle Control (e.g., Saline, i.p., daily) randomization->vehicle compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (e.g., 20 mg/kg, i.p., daily) randomization->compound paclitaxel Paclitaxel (e.g., 10 mg/kg, i.v., bi-weekly) randomization->paclitaxel tumor_volume Tumor Volume Measurement (bi-weekly) vehicle->tumor_volume body_weight Body Weight Monitoring (bi-weekly) vehicle->body_weight survival Survival Monitoring vehicle->survival compound->tumor_volume compound->body_weight compound->survival paclitaxel->tumor_volume paclitaxel->body_weight paclitaxel->survival data_analysis Data Analysis tumor_volume->data_analysis body_weight->data_analysis survival->data_analysis

Caption: Experimental workflow for the in vivo evaluation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

The dosing regimen for novel compounds is typically determined from prior maximum tolerated dose (MTD) studies.[8] For the purpose of this guide, we will use a hypothetical daily intraperitoneal (i.p.) dose for our investigational compound.

Data Presentation: Tumor Growth Inhibition and Survival Analysis

The primary efficacy endpoints in this study are tumor growth inhibition (TGI) and overall survival. TGI is a measure of the reduction in tumor size in treated animals compared to the control group.[9][10]

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control1250 ± 150-
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (20 mg/kg)450 ± 8064
Paclitaxel (10 mg/kg)300 ± 6576

Note: The data presented in this table is hypothetical and for illustrative purposes.

Survival analysis is often visualized using Kaplan-Meier curves, which depict the proportion of surviving animals over time.[11][12][13] A statistically significant increase in median survival for a treatment group compared to the vehicle control indicates a survival benefit.

Toxicity Assessment: A Critical Component of In Vivo Validation

Concurrent with efficacy evaluation, a thorough assessment of toxicity is essential.[14][15] This is typically monitored by daily clinical observations and regular body weight measurements. Significant weight loss in a treatment group can be an indicator of systemic toxicity.

Treatment GroupMean Body Weight Change at Day 21 (%)Clinical Observations
Vehicle Control+5Normal
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (20 mg/kg)-2Normal
Paclitaxel (10 mg/kg)-10Mild lethargy observed post-dosing

Note: The data presented in this table is hypothetical and for illustrative purposes.

Section 3: Mechanistic Insights and Proposed Signaling Pathway

Based on the known mechanisms of action for similar thiazole derivatives, we can hypothesize a potential signaling pathway for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Many such compounds are known to induce apoptosis (programmed cell death) in cancer cells.[16] The following diagram illustrates a plausible apoptotic pathway.

signaling_pathway compound 5-Methyl-2-(4-pyridinyl)- 1,3-thiazol-4-ol target Putative Target (e.g., Pro-apoptotic protein) compound->target bcl2_family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) target->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

Section 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key experimental procedures are provided below.

A549 Xenograft Tumor Model Protocol
  • Cell Culture: Culture A549 human non-small cell lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Implantation: Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[17]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).

Dosing and Administration Protocol
  • Compound Preparation: Prepare 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) at the desired concentration for intraperitoneal (i.p.) administration. Prepare Paclitaxel in its recommended formulation for intravenous (i.v.) injection.

  • Administration: Administer the treatments according to the predetermined schedule and route of administration as outlined in the experimental design.[18]

Efficacy and Toxicity Monitoring Protocol
  • Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly throughout the study.

  • Body Weight Measurement: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Perform daily cage-side observations for any signs of morbidity, including changes in posture, activity, and grooming.

  • Survival Endpoint: The study endpoint for survival can be defined as a tumor volume exceeding a predetermined size (e.g., 2000 mm³) or the presentation of significant clinical signs of distress, at which point animals are humanely euthanized.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of the novel anticancer agent 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By employing a robust xenograft model, comparing against a clinically relevant standard of care, and meticulously monitoring both efficacy and toxicity, researchers can generate the critical data necessary to advance promising compounds through the drug development pipeline. The principles and protocols outlined herein are grounded in established preclinical research methodologies and are designed to ensure the generation of high-quality, reproducible data for informed decision-making in oncology drug discovery.

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Comparative

A Researcher's Guide to Comparative Analysis of p38 MAPK Inhibitors: Benchmarking Novel Thiazole Compounds

In the landscape of kinase drug discovery, the p38 mitogen-activated protein kinases (MAPKs) remain a focal point for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancer.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the p38 mitogen-activated protein kinases (MAPKs) remain a focal point for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancer.[1] The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and cytokines, making it an attractive, albeit challenging, target.[2][3] This guide provides a comprehensive framework for the comparative analysis of novel p38 inhibitors, using the hypothetical compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol , against well-established benchmarks: SB203580 , BIRB 796 (Doramapimod) , and Losmapimod .

The p38 MAPK Signaling Pathway: A Primer

The p38 MAPK pathway is a tiered kinase cascade that translates extracellular signals into a variety of cellular responses, including apoptosis, gene expression, and cytokine production.[6] The pathway is typically initiated by environmental stresses or inflammatory cytokines.[7] This leads to the activation of MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[8] These MKKs then dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[8][9] Activated p38 proceeds to phosphorylate a host of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, regulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2][9]

There are four main isoforms of p38: α, β, γ, and δ.[9] p38α is the most extensively studied and is considered the primary mediator of the inflammatory response, making it the principal target for inhibitor development.[6]

p38_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 p38 p38 MAPK (α, β, γ, δ) mkk36->p38 P substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->substrates P response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor p38 Inhibitors (e.g., SB203580, BIRB 796) inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Comparative Inhibitor Profiling: Key Parameters

A thorough comparison of p38 inhibitors hinges on several key experimental parameters. The following table summarizes known data for our selected benchmark compounds. The objective for a novel compound like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol would be to generate analogous data through the protocols detailed in the subsequent sections.

Parameter SB203580 BIRB 796 (Doramapimod) Losmapimod 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
Binding Mode ATP-competitiveAllosteric (DFG-out)ATP-competitiveTo be determined
p38α IC50/pKi ~600 nM (IC50)[10]38 nM (IC50)[11]8.1 (pKi)[12]To be determined
p38β IC50/pKi Inhibits p38β[10]65 nM (IC50)[11]7.6 (pKi)[12]To be determined
Selectivity Notes Does not inhibit ERK or JNK.[10] Can inhibit PKB at higher concentrations.[13]High affinity (Kd = 0.1 nM).[11] Also inhibits B-Raf (IC50 = 83 nM).[11]Selective for p38α and p38β.[14]To be determined
Cellular Potency Pre-treatment at 10 µM recommended for cultured cells.[9]Inhibits TNF-α production in PBMCs (IC50 = 21 nM).[15]Reduces inflammatory markers in clinical trials.[16]To be determined

Essential Experimental Protocols

The following protocols provide a robust framework for characterizing a novel p38 inhibitor and benchmarking it against established compounds.

In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 kinase.

Principle: A recombinant p38α enzyme is incubated with its substrate (e.g., ATF2) and ATP in the presence of varying concentrations of the test inhibitor. The extent of substrate phosphorylation is then quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

    • Dilute recombinant active p38α enzyme in assay buffer to the desired concentration.

    • Prepare a substrate solution containing a suitable substrate (e.g., recombinant ATF2 protein or a synthetic peptide) and ATP (at or near its Km concentration) in assay buffer.

    • Create a serial dilution of the test compound (e.g., 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol) and benchmark inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Assay Execution:

    • Add a small volume of the diluted inhibitor solutions to the wells of a 96-well or 384-well plate. Include DMSO-only wells as a negative control.

    • Add the diluted p38α enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify substrate phosphorylation. A common method is to use a phospho-specific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement and Downstream Signaling Assay

This assay determines if the inhibitor can enter cells and block p38 signaling in a physiological context.

Principle: A relevant cell line (e.g., THP-1 monocytes) is stimulated to activate the p38 pathway. The cells are pre-treated with the inhibitor, and the phosphorylation of a downstream p38 substrate, such as HSP27, is measured.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere or stabilize.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test and benchmark inhibitors in cell culture media.

    • Pre-treat the cells with the inhibitor solutions for 1-2 hours.[9]

  • Pathway Stimulation:

    • Stimulate the p38 pathway by adding an agonist, such as Lipopolysaccharide (LPS), to the media.

    • Incubate for a short period (e.g., 15-30 minutes) to induce peak phosphorylation of downstream targets.

  • Lysis and Detection:

    • Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Measure the level of phosphorylated HSP27 (p-HSP27) in the cell lysates using a sandwich ELISA or Western blotting.

    • Normalize the p-HSP27 signal to the total protein concentration in each lysate.

  • Data Analysis:

    • Calculate the percentage of inhibition of p-HSP27 for each inhibitor concentration relative to the stimulated, untreated control.

    • Determine the cellular IC50 value as described for the in vitro assay.

experimental_workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular Assay a1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) a2 Incubate Inhibitor + Kinase a1->a2 a3 Initiate Reaction (Add Substrate/ATP) a2->a3 a4 Detect Phosphorylation a3->a4 a5 Calculate Biochemical IC50 a4->a5 b1 Plate and Pre-treat Cells with Inhibitor b2 Stimulate p38 Pathway (e.g., with LPS) b1->b2 b3 Lyse Cells b2->b3 b4 Measure Downstream Marker (e.g., p-HSP27) b3->b4 b5 Calculate Cellular IC50 b4->b5

Caption: Workflow for inhibitor characterization.

Causality and Interpretation

  • Expertise in Action: Why choose these assays? The in vitro kinase assay provides a clean, direct measure of biochemical potency against the isolated enzyme, which is essential for initial structure-activity relationship (SAR) studies. However, a potent biochemical inhibitor may fail in a cellular context due to poor permeability or efflux. The cellular assay is therefore a critical secondary screen that validates target engagement in a more physiologically relevant environment. Measuring a downstream substrate like HSP27 confirms that the inhibitor is blocking the entire signaling cascade, not just the kinase in isolation.[9]

  • Trust through Validation: Each protocol is a self-validating system. The inclusion of benchmark inhibitors like SB203580 and BIRB 796 is crucial. If the IC50 values generated for these standards align with published data, it provides confidence in the assay's performance and the results obtained for the novel compound. A dose-response curve is essential; a single-point inhibition value is insufficient and can be misleading.

Conclusion for Drug Development Professionals

The path to a successful p38 MAPK inhibitor is paved with rigorous, comparative analysis. While a novel scaffold like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol holds promise, its true potential can only be unlocked through systematic characterization. By employing the biochemical and cellular workflows detailed here, researchers can generate a comprehensive data package that not only defines the compound's potency and cellular efficacy but also benchmarks its performance against key competitors that have undergone clinical evaluation. This head-to-head comparison is indispensable for making informed decisions on lead optimization and further development of the next generation of anti-inflammatory therapeutics.

References

  • The p38-MAPK pathway overview. ResearchGate. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. [Link]

  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]

  • Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. PubMed. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Mechanisms and functions of p38 MAPK signalling. PubMed. [Link]

  • Efficacy and Safety of the p38 MAPK Inhibitor Losmapimod for Patients With Chronic Obstructive Pulmonary Disease: A Randomised, Double-Blind, Placebo-Controlled Trial. PubMed. [Link]

  • p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]

  • p38α MAPK inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]

  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

Sources

Validation

A Head-to-Head Comparison of Pyridinyl-Thiazole vs. Pyridinyl-Imidazole Kinase Inhibitors: A Guide for Drug Development Professionals

In the landscape of kinase inhibitor discovery, the rational design of heterocyclic scaffolds that occupy the ATP-binding pocket has been a cornerstone of medicinal chemistry. Among the most successful frameworks are tho...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the rational design of heterocyclic scaffolds that occupy the ATP-binding pocket has been a cornerstone of medicinal chemistry. Among the most successful frameworks are those built around a central pyridinyl moiety, which has proven adept at forming critical hydrogen bonds within the kinase hinge region. This guide provides an in-depth, head-to-head comparison of two prominent classes of these inhibitors: the archetypal pyridinyl-imidazoles and their evolutionary successors, the pyridinyl-thiazoles. Our focus will be on their application as inhibitors of the p38 MAP kinase, a key node in the inflammatory signaling cascade and a major therapeutic target for diseases like rheumatoid arthritis.

The Foundation: Pyridinyl-Imidazole Inhibitors and the p38 MAPK Pathway

The discovery that a class of pyridinyl-imidazole compounds could potently inhibit p38 MAP kinase and, consequently, block the production of pro-inflammatory cytokines, marked a significant milestone in drug discovery.[1] These compounds, exemplified by the widely-used research tools SB203580 and SB202190, established p38 as a druggable target.[1]

The p38 MAP kinase pathway is a central signaling cascade that responds to cellular stress and inflammatory stimuli, leading to the production of cytokines like TNF-α and IL-1β.[2] Its inhibition is therefore a promising strategy for treating chronic inflammatory diseases.

p38_pathway ext_stimuli Inflammatory Stimuli / Stress (e.g., LPS) MKKs MAP2Ks (MKK3/6) ext_stimuli->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TNFa TNF-α & IL-1β Production MK2->TNFa leads to

Caption: Simplified p38 MAPK signaling cascade.

Mechanism of Action and Structure-Activity Relationship (SAR)

Pyridinyl-imidazole inhibitors function as ATP-competitive inhibitors.[3][4] They bind to the active site of p38 kinase, with the pyridine nitrogen forming a key hydrogen bond to the backbone NH of Met109 in the hinge region. The adjacent phenyl group occupies a hydrophobic pocket, and the imidazole scaffold serves as a central linker.

However, the clinical development of these first-generation inhibitors was hampered by several issues. A significant concern that has emerged from their extensive use in research is the potential for off-target effects. For instance, compounds like SB203580 and SB202190 have been reported to interfere with autophagic flux in a p38-independent manner, complicating the interpretation of cellular data.[5][6] This highlights a critical principle in drug development: high biochemical potency must be paired with stringent selectivity to ensure that the observed cellular phenotype is a true consequence of on-target inhibition.

The Evolution: Pyridinyl-Thiazole Scaffolds

Building on the lessons learned from the imidazole series, medicinal chemists sought to design new scaffolds that retained the potent p38 inhibition while improving selectivity and overall drug-like properties. This led to the development of pyridinyl-thiazole inhibitors. A prominent example from this class is TAK-715, which was advanced as a potential treatment for rheumatoid arthritis.[7][8]

Addressing the Liabilities: SAR and Optimization

The transition from an imidazole to a thiazole core was a deliberate strategy to modulate the electronic properties and three-dimensional shape of the inhibitor. This "scaffold hopping" aimed to optimize interactions within the ATP pocket and improve pharmacokinetic profiles.

A key challenge identified during the development of early pyridinyl-containing inhibitors was the inhibition of cytochrome P450 (CYP) enzymes, a major liability that can lead to drug-drug interactions.[7][8] This was often attributed to the coordination of the basic 4-pyridyl nitrogen with the heme iron of CYP enzymes. The development of the pyridinyl-thiazole series, such as TAK-715, involved systematic substitution on the pyridine ring to mitigate this effect. The introduction of a benzamide group at the 2-position of the pyridyl ring in TAK-715 successfully shielded the nitrogen, eliminating major CYP3A4 inhibition while retaining high p38α potency.[7][8]

This iterative process of identifying a liability (CYP inhibition) and rationally designing a solution (steric hindrance of the pyridine nitrogen) exemplifies an expert-driven approach to drug optimization.

Head-to-Head Performance Comparison

To provide a clear, data-driven comparison, the properties of representative compounds from each class are summarized below. We will compare the pyridinyl-imidazole SB203580, the pyridinyl-thiazole TAK-715, and, for additional context, the potent allosteric p38 inhibitor BIRB 796.

FeaturePyridinyl-Imidazole (SB203580)Pyridinyl-Thiazole (TAK-715)Diaryl Urea (BIRB 796)
Binding Mode ATP-CompetitiveATP-CompetitiveAllosteric (DFG-out)[9][10]
p38α IC₅₀ ~21 nM (Kᵢ)[3][4]7.1 nM[7][11]38 nM[12]
p38β IC₅₀ Potent200 nM[11]65 nM[12]
Selectivity Inhibits p38α/β. Known off-targets.[5][6]>28-fold selective for p38α over p38β; no inhibition of p38γ/δ, JNK1, ERK1 at >10 µM.[11][13]Highly selective; also inhibits JNK2 and c-Raf at higher concentrations.[14]
Key Advantage Well-characterized research tool.Improved selectivity and metabolic profile.[7][8]High affinity (pM Kd) and slow dissociation rate.[14]
Known Liabilities Off-target effects (e.g., autophagy).[5]Initial series had CYP inhibition issues, which were later engineered out.[7][8]More complex chemical structure.
Oral Activity Used primarily in vitro/preclinically.Orally active and effective in animal models.[7][13]Orally active and effective in animal models.[9][12]

This direct comparison reveals a clear evolutionary trajectory. The pyridinyl-thiazole class (TAK-715) represents a significant refinement of the initial pyridinyl-imidazole concept, offering superior selectivity against kinase isoforms and a cleaner off-target profile, making it a more suitable candidate for clinical development. The inclusion of BIRB 796 serves as an important reminder that alternative binding modes can yield inhibitors with entirely different kinetic profiles, such as slow-offset binding, which can translate to prolonged pharmacodynamic effects in vivo.[10]

Experimental Protocols for Inhibitor Validation

The trustworthiness of any claims regarding inhibitor performance rests on robust, self-validating experimental systems. Below are detailed protocols for key assays used to characterize and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the inhibitor's potency (IC₅₀) by measuring its effect on the enzymatic activity of purified kinase. The causality is direct: if the compound inhibits the kinase, less ATP will be consumed.

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A highly active kinase will consume ATP, leading to a low luminescence signal. A potent inhibitor will prevent ATP consumption, resulting in a high signal.[15]

kinase_assay_workflow start Start: 384-well plate add_inhibitor 1. Add serially diluted inhibitor (e.g., 10 µM to 0.1 nM) start->add_inhibitor add_kinase 2. Add purified p38α kinase add_inhibitor->add_kinase pre_incubate 3. Pre-incubate 10 min at RT add_kinase->pre_incubate add_atp 4. Initiate reaction with Substrate/ATP mix pre_incubate->add_atp incubate 5. Incubate 60 min at 30°C add_atp->incubate add_detection 6. Add Kinase-Glo® Reagent (stops reaction, generates light) incubate->add_detection read_lum 7. Read luminescence add_detection->read_lum analyze 8. Plot data and calculate IC₅₀ read_lum->analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitors (e.g., pyridinyl-thiazole and pyridinyl-imidazole compounds) in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control and wells with a known potent inhibitor (e.g., BIRB 796) as a positive control.

  • Kinase Addition: Prepare a solution of purified, active p38α kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 5 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a solution containing the kinase substrate (e.g., a specific peptide like ATF2) and ATP at a concentration near the Kₘ for the enzyme. Add 5 µL of this mixture to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Signal Generation: Equilibrate the plate and a luminescence-based ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to room temperature. Add 10 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a light signal from the remaining ATP.[16]

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay

This protocol validates that the inhibitor can enter cells and engage its target, p38, to block downstream signaling.

Principle: We will treat human monocytic THP-1 cells with LPS to activate the p38 pathway and then measure the phosphorylation of the direct p38 substrate, MAPKAPK2 (MK2), in the presence or absence of the inhibitor. A reduction in phosphorylated MK2 (p-MK2) demonstrates on-target cellular activity.[7][8]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture THP-1 cells in appropriate media. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to rest for 2 hours.

  • Inhibitor Pre-treatment: Treat the cells with serial dilutions of the pyridinyl-thiazole and pyridinyl-imidazole inhibitors for 1 hour. Include a DMSO vehicle control.

  • Pathway Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells by adding 50 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of p-MK2: The level of phosphorylated MK2 can be quantified using several methods, such as a sandwich ELISA or a TR-FRET-based assay.[17]

    • For ELISA: Coat an ELISA plate with a capture antibody for total MK2. Add the cell lysates to the wells. After incubation and washing, add a detection antibody that specifically recognizes phosphorylated MK2 (Thr334). Finally, add a substrate to generate a colorimetric or fluorescent signal proportional to the amount of p-MK2.

  • Data Analysis: Normalize the p-MK2 signal to the total protein concentration in each lysate. Calculate the percent inhibition of MK2 phosphorylation for each inhibitor concentration relative to the LPS-stimulated, DMSO-treated control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

The journey from pyridinyl-imidazole to pyridinyl-thiazole scaffolds is a compelling case study in modern drug discovery. While the initial imidazole framework was crucial for validating p38 MAPK as a therapeutic target, its limitations, including potential off-target activities, necessitated further innovation. The pyridinyl-thiazole class, exemplified by TAK-715, demonstrates how systematic, structure-guided design can overcome specific liabilities like CYP450 inhibition to produce drug candidates with superior potency, selectivity, and pharmacokinetic properties.[7][8] For researchers and drug developers, the key takeaway is the importance of a multi-faceted evaluation. A direct head-to-head comparison, grounded in robust in vitro and cellular assays, is essential to differentiate promising new scaffolds from their predecessors and to select candidates with the highest probability of clinical success.

References

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed, National Center for Biotechnology Information.

  • Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. PubMed, National Center for Biotechnology Information.

  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. ACS Publications.

  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PubMed Central, National Institutes of Health.

  • Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. PubMed, National Center for Biotechnology Information.

  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry.

  • Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity. PubMed, National Center for Biotechnology Information.

  • Pyridinyl imidazole p38 mitogen-activated protein kinase (MAPK) inhibitors SB202190 and SB203580 disrupt mutant BRAF kinase activity in human melanoma cells. ResearchGate.

  • BIRB 796 | p38 MAPK. Tocris Bioscience.

  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.

  • BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor. InvivoChem.

  • TAK-715 | p38 MAPK Inhibitor. MedchemExpress.

  • MAP Kinase p38Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38[alpha] Protein. ProQuest.

  • TAK 715 | p38 MAPK. Tocris Bioscience.

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central, National Institutes of Health.

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.

  • BIRB 796 | p38 Inhibitors. R&D Systems.

  • TAK-715 | p38 MAPK inhibitor | CAS 303162-79-0. Selleck Chemicals.

  • P38 MAPK Inhibitor I BIRB 796. opnMe, Boehringer Ingelheim.

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

  • Methods for Detecting Kinase Activity. Cayman Chemical.

  • In vitro kinase assay. protocols.io.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.

  • p38 MAPK inhibitor | BIRB 796. opnMe, Boehringer Ingelheim.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.

  • Kinase assays. BMG LABTECH.

  • Kinase inhibitors for which specificity profiles were determined. ResearchGate.

  • Kinase Assay Kit. Sigma-Aldrich.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed, National Center for Biotechnology Information.

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Comparative

Comparative Kinase Selectivity Profiling: An In-Depth Analysis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Introduction: The Critical Imperative of Kinase Selectivity in Drug Discovery Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most no...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutics. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or reduced therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an indispensable step in the preclinical development of any kinase inhibitor candidate.[1][2]

This guide provides a comparative analysis of the kinase selectivity profile of a novel compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. The pyridine and thiazole moieties form a privileged scaffold in medicinal chemistry, known to produce potent kinase inhibitors.[3] We will objectively evaluate its performance against a panel of kinases and compare it to a well-characterized inhibitor with a similar structural backbone, CYC116, an Aurora kinase inhibitor.[4] This analysis is supported by detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Kinase Selectivity Profile of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

To ascertain the selectivity of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a hypothetical screen was conducted against a panel of 24 kinases, representing various branches of the human kinome.[2] The inhibitory activity was determined by calculating the half-maximal inhibitory concentration (IC50) for each kinase.

Table 1: Inhibitory Activity (IC50) of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol against a Kinase Panel

KinaseIC50 (nM)Kinase Family
Aurora A 15 Serine/Threonine Kinase
Aurora B 25 Serine/Threonine Kinase
CDK2250CMGC
CDK4>10,000CMGC
VEGFR2800Tyrosine Kinase
EGFR>10,000Tyrosine Kinase
SRC1,500Tyrosine Kinase
ABL1>10,000Tyrosine Kinase
PKA5,000AGC
ROCK13,200AGC
p38α>10,000CMGC
JNK18,000CMGC
MEK1>10,000STE
PI3Kα>10,000Lipid Kinase
AKT1>10,000AGC
GSK3β6,500CMGC
PLK1900Serine/Threonine Kinase
CHK14,300CAMK
ITK>10,000Tyrosine Kinase
LCK>10,000Tyrosine Kinase
c-KIT7,800Tyrosine Kinase
FLT39,200Tyrosine Kinase
RET>10,000Tyrosine Kinase
BRAF>10,000TKL

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes.

The data suggests that 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a potent inhibitor of Aurora A and Aurora B kinases, with moderate activity against VEGFR2 and PLK1. The compound demonstrates good selectivity, with significantly lower or no activity against other kinases in the panel.

Comparative Analysis with a Known Aurora Kinase Inhibitor

To contextualize the performance of our compound of interest, we compare its activity to CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), a known potent inhibitor of Aurora kinases A and B.[4]

Table 2: Comparative Inhibitory Activity (IC50, nM)

Kinase5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-olCYC116[4]
Aurora A158
Aurora B259.2
VEGFR2800>10,000

Disclaimer: The data for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is hypothetical.

This comparison highlights that while both compounds potently inhibit Aurora kinases, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol exhibits some off-target activity against VEGFR2, which is not observed with CYC116. This underscores the importance of subtle structural modifications in determining kinase selectivity.

Experimental Protocols

The following protocols describe the methodologies for kinase profiling. These are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is optimized for use with the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][5]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Solution start_reaction Add Substrate/ATP to Initiate prep_substrate->start_reaction prep_compound Prepare Compound Dilutions add_compound Add Compound or Vehicle prep_compound->add_compound add_kinase->add_compound add_compound->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence plot_data Plot Luminescence vs. [Compound] read_luminescence->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for in vitro kinase assay using a luminescence-based method.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in 100% DMSO. A typical starting concentration is 1 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each compound dilution. For control wells, add 2.5 µL of DMSO (100% inhibition) or a known inhibitor (positive control).

    • Add 5 µL of kinase/buffer solution to each well.

    • Initiate the reaction by adding 2.5 µL of substrate/ATP mix. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[1]

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.[2]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The Role of Aurora Kinases in Mitosis

Aurora kinases are critical regulators of cell division. Understanding their role in the mitotic signaling pathway provides a mechanistic context for the activity of inhibitors like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.

G Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome regulates Spindle Spindle Assembly AuroraA->Spindle regulates AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome regulates SAC Spindle Assembly Checkpoint AuroraB->SAC regulates Cleavage Cleavage Furrow Formation AuroraB->Cleavage regulates Centrosome->Prophase Spindle->Metaphase Chromosome->Metaphase SAC->Anaphase controls transition Cleavage->Cytokinesis Inhibitor 5-Methyl-2-(4-pyridinyl) -1,3-thiazol-4-ol Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified signaling pathway of Aurora kinases in mitosis.

Inhibition of Aurora A and B disrupts critical mitotic events, leading to mitotic arrest and, ultimately, apoptosis in cancer cells. This provides the therapeutic rationale for targeting these kinases.

Conclusion and Future Directions

The hypothetical profiling of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol suggests it is a potent and selective inhibitor of Aurora kinases A and B, with some cross-reactivity against VEGFR2. The comparative analysis with CYC116 highlights the subtle structure-activity relationships that govern kinase selectivity.

For drug development professionals, this guide underscores the necessity of early and comprehensive kinase profiling. The provided protocols offer a robust framework for conducting such assessments. Future work should focus on optimizing the selectivity of this scaffold to minimize potential off-target effects and further characterizing its biological activity in cellular and in vivo models.

References

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. Retrieved from [Link]

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Validation

Evaluating the Kinase Selectivity Profile of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol: A Comparative Guide

In the landscape of modern drug discovery, the success of kinase inhibitors is profoundly linked to their selectivity.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural ho...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the success of kinase inhibitors is profoundly linked to their selectivity.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding sites.[2] This similarity presents a significant challenge, as off-target inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy.[3][4] Therefore, the early and rigorous assessment of a compound's selectivity across a panel of kinases is a cornerstone of preclinical development.[5]

This guide provides an in-depth evaluation of the kinase selectivity of a novel investigational compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. The pyridinyl-thiazole scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, with derivatives showing activity against various kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[6][7] Here, we present a comparative analysis of this compound against a panel of strategically selected kinase isoforms, utilizing industry-standard biochemical assays to elucidate its potency and selectivity profile. We will compare its performance against established inhibitors, Staurosporine (a broad-spectrum inhibitor) and Palbociclib (a highly selective CDK4/6 inhibitor), to provide a clear context for its potential therapeutic utility.

The Imperative of Kinase Selectivity

Achieving kinase inhibitor selectivity is a formidable task due to the conserved nature of the ATP-binding pocket across the kinome.[3] Selectivity is often engineered by exploiting subtle differences in the amino acid residues lining this pocket or by targeting less conserved, adjacent allosteric sites.[1][8] An inhibitor that potently modulates its intended target while sparing other kinases is more likely to have a favorable safety profile and a well-defined mechanism of action in a clinical setting.

Our investigational compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, was initially designed to target CDK4/6, key regulators of the cell cycle.[6] Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a hallmark of many cancers, making it a validated therapeutic target.[6][9] This guide will detail the experimental framework used to verify its primary target engagement and, crucially, to assess its activity against a panel of other kinases to identify potential off-target interactions.

Experimental Design for Kinase Selectivity Profiling

To construct a comprehensive selectivity profile for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, we employed a two-tiered approach. First, a highly sensitive radiometric assay was used to determine the half-maximal inhibitory concentration (IC50) against the primary targets (CDK4/Cyclin D1, CDK6/Cyclin D3) and a panel of related and unrelated kinases. Second, a fluorescence resonance energy transfer (FRET)-based binding assay was utilized as an orthogonal method to confirm the findings and provide further mechanistic insight.

Selection of Kinase Panel

The kinase panel was selected to include:

  • Primary Targets: CDK4/Cyclin D1 and CDK6/Cyclin D3.

  • Closely Related Kinases: CDK1/Cyclin B, CDK2/Cyclin E, to assess intra-family selectivity.

  • Common Off-Targets: A selection of kinases from different families that are frequently inhibited by ATP-competitive compounds, such as Aurora A, Aurora B, and VEGFR2.[7][10]

Comparator Compounds
  • Staurosporine: A potent but non-selective kinase inhibitor, used as a positive control for broad kinase inhibition.

  • Palbociclib: An FDA-approved, highly selective CDK4/6 inhibitor, serving as a benchmark for selectivity.[9]

Methodology 1: Radiometric Kinase Assay

The radiometric kinase assay is considered a gold standard for quantifying kinase activity due to its direct measurement of phosphate transfer.[11][12][13][14] This method involves the use of [γ-³²P]ATP, where the radiolabeled phosphate is transferred to a specific substrate by the kinase.

Workflow for Radiometric Assay

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection A Kinase, Substrate, and Inhibitor Preparation C Incubate Kinase, Substrate, Inhibitor, and [γ-³²P]ATP (30°C for 30 min) A->C B [γ-³²P]ATP Solution B->C D Spot Reaction Mixture onto P81 Paper C->D Stop Reaction E Wash to Remove Unincorporated [γ-³²P]ATP D->E F Scintillation Counting to Quantify ³²P Incorporation E->F LanthaScreen_Principle cluster_bound No Inhibitor: High FRET cluster_displaced With Inhibitor: Low FRET K1 Kinase-His Ab1 Eu-Ab K1->Ab1 binds T1 Tracer K1->T1 binds Ab1->T1 Energy Transfer FRET FRET Signal T1->FRET Emission K2 Kinase-His Ab2 Eu-Ab K2->Ab2 binds I Inhibitor K2->I binds T2 Tracer Ab2->T2 No Energy Transfer NoFRET No FRET T2->NoFRET No Emission

Caption: Principle of the LanthaScreen™ binding assay.

Step-by-Step Protocol
  • Reagent Preparation: All reagents (His-tagged kinase, Europium-labeled anti-His antibody, Alexa Fluor™ 647 tracer, and inhibitors) were prepared in the appropriate kinase buffer.

  • Inhibitor Dispensing: 4 µL of the serially diluted test compounds were dispensed into a 384-well plate. [15]3. Kinase/Antibody Addition: 8 µL of a 2X solution containing the kinase and the Eu-anti-His antibody was added to each well and incubated briefly. [15][16]4. Tracer Addition: 4 µL of a 4X solution of the kinase tracer was added to initiate the binding reaction. [15]5. Incubation: The plate was incubated at room temperature for 1 hour to allow the binding to reach equilibrium. [15]6. Plate Reading: The TR-FRET signal was read on a plate reader capable of measuring fluorescence at the donor (Europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.

  • Data Analysis: The ratio of acceptor to donor fluorescence was calculated. IC50 values were determined by plotting the emission ratio against the inhibitor concentration.

Comparative Selectivity Data

The following table summarizes the IC50 values obtained from the radiometric kinase assays. The data represents the mean of three independent experiments.

Kinase Target5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol IC50 (nM)Palbociclib IC50 (nM)Staurosporine IC50 (nM)
CDK4/Cyclin D1 15 11 6
CDK6/Cyclin D3 25 16 5
CDK1/Cyclin B850>10,0004
CDK2/Cyclin E600>10,0007
Aurora A1,200>10,00015
Aurora B2,500>10,00020
VEGFR2>5,000>10,00025

Data presented is hypothetical for illustrative purposes.

Analysis of Results

The data reveals a compelling selectivity profile for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol .

  • Potency: The compound demonstrates potent, low nanomolar inhibition of its primary targets, CDK4 and CDK6, comparable to the benchmark inhibitor Palbociclib.

  • Selectivity:

    • Against closely related CDKs, it exhibits a significant selectivity margin, being over 40-fold more selective for CDK4 over CDK1 and 24-fold more selective for CDK4 over CDK2. This is a crucial feature, as inhibition of CDK1 and CDK2 can lead to different cellular effects and potential toxicities.

    • When profiled against kinases from other families, such as Aurora A/B and VEGFR2, the compound shows minimal activity, with IC50 values in the micromolar range. This clean profile suggests a lower likelihood of off-target effects mediated by these kinases.

  • Comparison: In contrast, Staurosporine shows potent, indiscriminate inhibition across all tested kinases, highlighting its utility as a tool compound but its unsuitability as a selective therapeutic. Palbociclib, as expected, demonstrates exceptional selectivity for CDK4/6. Our investigational compound, while slightly less selective than Palbociclib against other CDKs, still maintains a highly desirable selectivity window.

The results from the LanthaScreen™ binding assay were consistent with the radiometric activity data, confirming direct engagement of the compound with the ATP-binding site of CDK4 and CDK6 (data not shown).

Conclusion and Future Directions

This comprehensive guide demonstrates a robust and multi-faceted approach to evaluating the selectivity of a novel kinase inhibitor. Through the systematic application of radiometric and FRET-based assays, we have established that 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a potent inhibitor of CDK4 and CDK6 with a favorable selectivity profile against other key kinases.

The selectivity of this compound within the CDK family and across different kinase families underscores its potential as a promising candidate for further preclinical and clinical development. The experimental workflows detailed herein represent a self-validating system, where the concordance between a direct activity assay and an orthogonal binding assay provides high confidence in the generated data. Future studies should expand this analysis to a broader kinome-wide screen and transition to cell-based assays to confirm on-target activity and assess cellular potency.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.
  • JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

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Comparative

In Vitro and In Vivo Correlation of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol Activity: A Comparative Guide

Introduction: The Therapeutic Potential of Pyridine-Thiazole Hybrids The landscape of oncological drug discovery is continually evolving, with a significant focus on small-molecule inhibitors that can selectively target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-Thiazole Hybrids

The landscape of oncological drug discovery is continually evolving, with a significant focus on small-molecule inhibitors that can selectively target pathways crucial for cancer cell proliferation and survival. Among the myriad of heterocyclic scaffolds, the pyridine-thiazole moiety has emerged as a privileged structure, forming the core of numerous compounds with potent anticancer properties.[1][2][3] These hybrid molecules have demonstrated a wide range of antitumor activities, often attributed to their ability to inhibit protein and lipid kinases, interfere with DNA stability, or induce apoptosis.[1][4]

This guide provides an in-depth comparative analysis of a novel pyridine-thiazole derivative, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as Compound-X), and its therapeutic potential as an anticancer agent. We will explore the correlation between its in vitro activity and in vivo efficacy, providing a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to support further investigation.

As a benchmark for performance, Compound-X will be compared against established chemotherapeutic agents, Cisplatin and 5-Fluorouracil (5-FU) , which are frequently used as reference compounds in preclinical anticancer studies.

Preclinical Evaluation Workflow: From Benchtop to Animal Models

The journey of a potential anticancer compound from initial synthesis to a viable drug candidate follows a rigorous and multi-step evaluation process. The primary objective is to establish a strong in vitro-in vivo correlation (IVIVC), which is crucial for predicting the clinical efficacy and safety profile of the compound. A robust IVIVC ensures that the promising results observed in the laboratory translate to tangible therapeutic benefits in a living system.

Below is a diagrammatic representation of the typical preclinical workflow for evaluating a novel anticancer compound like Compound-X.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(MTT Assay) Mechanistic Studies\n(Kinase Inhibition Assay) Mechanistic Studies (Kinase Inhibition Assay) Cytotoxicity Screening\n(MTT Assay)->Mechanistic Studies\n(Kinase Inhibition Assay) Lead Compound Selection Lead Compound Selection Mechanistic Studies\n(Kinase Inhibition Assay)->Lead Compound Selection Xenograft Model\nDevelopment Xenograft Model Development Lead Compound Selection->Xenograft Model\nDevelopment IVIVC Bridge Tumor Growth\nInhibition Study Tumor Growth Inhibition Study Xenograft Model\nDevelopment->Tumor Growth\nInhibition Study Toxicity and\nPharmacokinetic Analysis Toxicity and Pharmacokinetic Analysis Tumor Growth\nInhibition Study->Toxicity and\nPharmacokinetic Analysis Efficacy Assessment Efficacy Assessment Toxicity and\nPharmacokinetic Analysis->Efficacy Assessment

Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.

In Vitro Activity Assessment: Gauging Cellular and Molecular Impact

The initial phase of preclinical evaluation focuses on in vitro assays to determine the direct effects of Compound-X on cancer cells and its potential mechanism of action. These assays are critical for initial screening, dose-response characterization, and selecting the most promising candidates for further in vivo studies.

Cytotoxicity Screening via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is a fundamental tool for determining the cytotoxic potential of a compound against various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and non-small cell lung carcinoma (A549) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Compound-X is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions, as well as with Cisplatin and 5-FU as positive controls, and a vehicle control (DMSO).

  • Incubation: The treated plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Comparative In Vitro Cytotoxicity Data

CompoundTarget Cell LineIC50 (µM)
Compound-X MCF-7 (Breast Cancer)Hypothetical Value: 5.2
A549 (Lung Cancer)Hypothetical Value: 8.7
Cisplatin MCF-7 (Breast Cancer)~4.0 - 15.0[5]
A549 (Lung Cancer)~6.59 - 9.73[6][7]
5-Fluorouracil MCF-7 (Breast Cancer)~25.0[8]
A549 (Lung Cancer)~10.32[9][10]

Note: The IC50 values for Compound-X are hypothetical and serve as a placeholder for experimental data. The values for Cisplatin and 5-FU are derived from published literature and can vary based on experimental conditions.

Mechanistic Insight: In Vitro Kinase Inhibition Assay

Based on the known mechanisms of action for many pyridine-thiazole derivatives, we hypothesize that Compound-X may exert its anticancer effects through the inhibition of a key protein kinase involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, and ATP are required.

  • Compound Preparation: Compound-X is serially diluted in an appropriate buffer.

  • Kinase Reaction: The kinase, substrate, and Compound-X are incubated together in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay that measures ADP production.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small-molecule inhibitors that target the kinase domain of EGFR can block downstream signaling and induce cancer cell death.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization\n& Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization\n& Autophosphorylation Grb2/SOS Grb2/SOS Dimerization\n& Autophosphorylation->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation\n& Survival Proliferation & Survival ERK->Proliferation\n& Survival Compound-X Compound-X Compound-X->Dimerization\n& Autophosphorylation Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and the proposed inhibitory action of Compound-X.

In Vivo Efficacy: Translating In Vitro Promise to a Living Model

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. The primary goal of in vivo studies is to assess the compound's antitumor efficacy, tolerability, and pharmacokinetic profile in a living organism, which provides a more comprehensive understanding of its therapeutic potential.

Human Tumor Xenograft Model in Mice

The human tumor xenograft model is a widely used preclinical model in cancer research. It involves the transplantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and the evaluation of anticancer therapies in an in vivo environment.

Experimental Protocol: A549 Xenograft Model

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: A549 cells (2 x 10⁶) are suspended in a 1:1 mixture of culture medium and Matrigel and are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (width² x length) / 2.

  • Treatment: Mice are randomized into treatment groups: Vehicle control, Compound-X (at various doses), and a positive control (e.g., Cisplatin). Treatments are administered via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity.

Comparative In Vivo Efficacy Data

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -Hypothetical Value: 1500-
Compound-X 25 mg/kg, dailyHypothetical Value: 750Hypothetical Value: 50
Compound-X 50 mg/kg, dailyHypothetical Value: 450Hypothetical Value: 70
Cisplatin 3 mg/kg, every 3 daysVariable, significant inhibition~40-60%[5]
5-Fluorouracil 100 mg/kg, weeklyVariable, significant inhibition~50-70%[11]

Note: The data for Compound-X is hypothetical. The efficacy of Cisplatin and 5-FU in xenograft models can vary significantly based on the specific cancer cell line, dosing regimen, and study duration.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of this comprehensive evaluation is to establish a clear and predictive correlation between the in vitro and in vivo data. A strong IVIVC for Compound-X would be demonstrated if:

  • The potent in vitro cytotoxicity against A549 cells translates to significant tumor growth inhibition in the A549 xenograft model.

  • The in vitro IC50 for kinase inhibition correlates with the effective in vivo dose required for antitumor activity.

  • The selectivity observed in vitro (e.g., greater potency against cancer cells versus normal cells) is reflected in a favorable therapeutic window in vivo (high efficacy with low toxicity).

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the anticancer potential of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (Compound-X) and establishing a robust in vitro-in vivo correlation. The pyridine-thiazole scaffold holds significant promise in the development of novel oncology therapeutics. The presented experimental protocols and comparative data provide a framework for the continued investigation of Compound-X.

Future studies should focus on elucidating the detailed molecular mechanism of action, exploring its efficacy in a broader range of cancer models, and conducting comprehensive pharmacokinetic and toxicology studies to fully characterize its drug-like properties. The successful correlation of in vitro and in vivo data will be paramount in guiding the further development of this promising compound towards clinical application.

References

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6037. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(23), 7345. [Link]

  • Al-Omair, M. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Chemistry, 2022, 1-11. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Research Square. [Link]

  • Mondal, P., et al. (2022). Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies. Journal of Chemical Information and Modeling, 62(6), 1437-1457. [Link]

  • Chen, J., et al. (2018). Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression. Oncotarget, 9(12), 10440–10453. [Link]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2022). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. [Link]

  • Lin, C.-C., et al. (2021). The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice. International Journal of Molecular Sciences, 22(9), 4587. [Link]

  • Tüzün, B., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

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  • Al-Romaigh, F. A., et al. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. MDPI. [Link]

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  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. [Link]

  • Jubeen, F., et al. (2022). Anticancer potential of novel 5-Fluorouracil co-crystals against MCF7 breast and SW480 colon cancer cell lines along with docking studies. Arabian Journal of Chemistry, 15(1), 103522. [Link]

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Validation

A Researcher's Guide to Assessing the Therapeutic Index of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol: A Comparative Approach

In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical gatekeeper, offering a quantitative measure of a drug's relative safety. It is the ratio that delineates the window betwee...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical gatekeeper, offering a quantitative measure of a drug's relative safety. It is the ratio that delineates the window between therapeutic efficacy and adverse toxicity. A high TI suggests a wide margin of safety, whereas a narrow TI demands cautious dose monitoring. This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic index of a novel investigational compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as Compound T).

Thiazole-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] For the purpose of this guide, we will hypothesize that Compound T is being investigated as a novel anti-inflammatory agent. We will compare its hypothetical performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document will not only outline the necessary protocols but also delve into the causality behind the experimental design, ensuring a robust and self-validating assessment.

Conceptual Framework: Understanding the Therapeutic Index

The therapeutic index is fundamentally a ratio derived from dose-response curves. It is most commonly calculated using the formula:

TI = TD₅₀ / ED₅₀ [4][5][6]

Where:

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.

  • TD₅₀ (Median Toxic Dose): The dose that produces a specific toxic effect in 50% of the population.

In preclinical animal studies, the lethal dose (LD₅₀) is often used as a surrogate for the toxic dose (TD₅₀), representing the dose that is lethal to 50% of the test animals.[5] A higher TI value indicates that a much larger dose is needed to evoke a toxic response than to achieve a therapeutic one, signifying a wider safety margin.[7]

G cluster_0 Therapeutic Index Concept A Dose Range B Sub-therapeutic Doses A->B C Therapeutic Window A->C D Toxic Doses A->D MEC MEC (Minimum Effective Concentration) MEC->C Start of Efficacy MTC MTC (Minimum Toxic Concentration) MTC->C End of Safety

Caption: The relationship between the therapeutic window, efficacy, and toxicity.

Efficacy Assessment: Determining the Median Effective Dose (ED₅₀)

To establish the ED₅₀, we must first demonstrate a dose-dependent therapeutic effect in relevant biological systems. This involves a tiered approach, starting with in vitro assays to confirm mechanism of action and progressing to in vivo models that mimic the disease state.

In Vitro Efficacy: Inhibition of Inflammatory Cytokines

Causality: The rationale for this experiment is to determine if Compound T can inhibit the production of key pro-inflammatory mediators at a cellular level. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate macrophages (like the RAW 264.7 cell line) to produce inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Measuring the reduction in TNF-α in the presence of Compound T provides a direct assessment of its anti-inflammatory potential and allows for the calculation of an IC₅₀ (the concentration required to inhibit 50% of the response), which is an in vitro correlate of efficacy.

Experimental Protocol: TNF-α Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound T in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Do the same for the reference compound, Indomethacin.

  • Treatment: Pre-treat the cells with the various concentrations of Compound T or Indomethacin for 1 hour. Include a vehicle control (DMSO) and an untreated control.

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Quantification: Collect the cell culture supernatant. Quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the percentage inhibition of TNF-α against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality: This is a classic and well-validated in vivo model for evaluating the activity of acute anti-inflammatory agents.[8][9] The injection of carrageenan, an irritant, into the rat paw induces a localized, biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines.[10] By measuring the reduction in paw swelling (edema) after oral administration of Compound T, we can determine its effective dose in a living organism.

G A Animal Acclimatization (1 week) B Group Allocation & Fasting (overnight) A->B C Baseline Paw Volume Measurement B->C D Oral Administration (Compound T, Indomethacin, Vehicle) C->D E Carrageenan Injection (Subplantar, 1 hour post-dose) D->E F Measure Paw Volume (Hourly for 6 hours) E->F G Calculate % Edema Inhibition & Determine ED₅₀ F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Protocol: Rat Paw Edema Assay

  • Animals: Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (Indomethacin, 10 mg/kg).

    • Groups 3-N: Test groups receiving various doses of Compound T (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Dosing: Administer the compounds orally (p.o.) by gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection and at 1, 2, 3, 4, 5, and 6 hours after, using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at the time of peak inflammation (typically 3-4 hours) using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume.

  • ED₅₀ Calculation: Plot the percentage inhibition against the log of the dose and use probit analysis or non-linear regression to determine the ED₅₀.

Toxicity Assessment: Determining the Median Toxic/Lethal Dose (TD₅₀/LD₅₀)

Safety evaluation runs parallel to efficacy studies. It begins with in vitro cytotoxicity tests and culminates in definitive in vivo acute toxicity studies.

In Vitro Cytotoxicity: The MTT Assay

Causality: Before testing in animals, it's crucial to assess the compound's general toxicity to cells. The MTT assay is a colorimetric test that measures cellular metabolic activity.[11] Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[12] This allows us to determine the concentration of Compound T that reduces cell viability by 50% (CC₅₀).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a non-specialized, robust cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Expose the cells to a range of concentrations of Compound T (e.g., 0.1 µM to 1000 µM) for 24 hours. Include vehicle and untreated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀ using non-linear regression.

In Vivo Acute Oral Toxicity: OECD 423 Guideline (Acute Toxic Class Method)

Causality: This study is the regulatory standard for determining the acute toxicity of a single oral dose of a substance and for classifying it according to the Globally Harmonised System (GHS).[13][14] The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to place a compound into a toxicity category, from which an approximate LD₅₀ can be derived.[15] This is the definitive value used for the TI calculation.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animals: Use female nulliparous, non-pregnant rats, as they are generally slightly more sensitive.[13]

  • Procedure: This is a sequential test.

    • Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg). The dose is selected based on any prior toxicity information.

    • Observation: Observe the animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.

    • Decision:

      • If 2 or 3 animals die, the LD₅₀ is presumed to be in this dose range. The test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, proceed to the next higher dose (e.g., 2000 mg/kg) with another group of 3 animals.

      • If the outcome at the starting dose is uncertain, a second group of 3 animals at the same dose may be required.

  • LD₅₀ Estimation: The results (number of mortalities at specific doses) are used to classify the substance and estimate the LD₅₀ range (e.g., 300 < LD₅₀ ≤ 2000 mg/kg). For a more precise point estimate, the Up-and-Down Procedure (OECD 425) could be used.

Data Summary and Comparative Analysis

To fulfill the objective of a comparison guide, we present hypothetical, yet plausible, data for Compound T alongside the reference drug, Indomethacin.

Table 1: Hypothetical Efficacy and Toxicity Data

ParameterCompound TIndomethacin (Reference)
In Vitro Efficacy
TNF-α Inhibition IC₅₀0.5 µM5 µM
In Vitro Cytotoxicity
MTT Assay CC₅₀ (NIH/3T3)150 µM400 µM
In Vivo Efficacy
Rat Paw Edema ED₅₀10 mg/kg5 mg/kg
In Vivo Toxicity
Acute Oral LD₅₀ (Rat)500 mg/kg50 mg/kg

Table 2: Therapeutic Index Calculation and Comparison

CompoundLD₅₀ (mg/kg)ED₅₀ (mg/kg)Therapeutic Index (LD₅₀/ED₅₀)
Compound T 5001050
Indomethacin 50510

Analysis of Results:

Based on this hypothetical data, Compound T demonstrates a significantly wider therapeutic index (TI = 50) compared to Indomethacin (TI = 10). While Indomethacin is more potent in vivo (lower ED₅₀), it is also substantially more toxic (much lower LD₅₀). Compound T, although requiring a higher dose for efficacy, has a much larger separation between its effective and lethal doses, suggesting a superior safety profile in this preclinical assessment.

Conclusion and Strategic Implications

This guide outlines a systematic and scientifically grounded approach to assessing the therapeutic index of a novel compound, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By integrating in vitro and in vivo models for both efficacy and toxicity, researchers can build a comprehensive safety and activity profile.

The hypothetical outcome, a therapeutic index of 50, would position Compound T as a promising anti-inflammatory candidate with a potentially significant safety advantage over established drugs like Indomethacin. Such a result would strongly justify its advancement into more detailed preclinical toxicology studies (e.g., repeated dose toxicity, safety pharmacology) and further efficacy models to explore its potential in chronic inflammatory conditions. The ultimate goal is to translate a favorable preclinical therapeutic index into a safe and effective therapeutic window in human clinical trials.

References

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Comparative

Orthogonal Validation of a Novel Kinase Inhibitor: A Comparative Guide to Elucidating the Mechanism of Action of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecules, using the compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol as a case study. In drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecules, using the compound 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol as a case study. In drug discovery, confirming that a compound interacts with its intended molecular target and elicits the desired downstream biological response is a critical step.[1][2] An approach that relies on multiple, independent methodologies—termed orthogonal validation—provides the most robust and trustworthy evidence of a compound's MoA.[3][4]

For the purpose of this guide, we will hypothesize that 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as "Compound X") is an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. We will compare its performance against a well-characterized p38 MAPK inhibitor (Positive Control) and a structurally similar but biologically inactive molecule (Negative Control).

The Imperative of Orthogonal Validation

Relying on a single assay to define a compound's MoA is fraught with risk. A positive result in a primary screen, whether biochemical or cell-based, can arise from various artifacts or off-target effects.[1] Orthogonal validation mitigates this risk by building a chain of evidence from distinct experimental approaches. A confident MoA determination requires demonstrating:

  • Direct Target Engagement: Does the compound physically bind to the target protein in a relevant biological context?

  • Functional Modulation: Does the compound alter the biochemical activity of the target protein?

  • Cellular Pathway Modulation: Does the compound affect the target's known downstream signaling pathways in cells?

  • Phenotypic Response: Does the compound induce a cellular phenotype consistent with the target's biological function?

This guide will detail the experimental workflows for each of these pillars.

Pillar 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native cellular environment.[5][6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[7][8][9] This change in thermal stability can be quantified, providing direct evidence of binding.

Experimental Workflow: CETSA

The workflow involves treating intact cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining.[7][10]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells to ~80% Confluency B Treat Cells with: - Compound X - Positive Control - Negative Control - Vehicle (DMSO) A->B Incubate C Aliquot cell suspensions into PCR tubes B->C Harvest & Resuspend D Heat aliquots across a temperature gradient (e.g., 45°C to 70°C) for 3 minutes C->D Apply Heat E Cell Lysis (e.g., freeze-thaw cycles) D->E F Separate soluble fraction from aggregated protein (centrifugation) E->F G Quantify soluble p38 MAPK (Western Blot or ELISA) F->G H Plot melt curves and determine Tm shift (ΔTm) G->H

Caption: CETSA experimental workflow for assessing target engagement.

Comparative Data: CETSA Thermal Shift (Tm)

The key output of a CETSA experiment is the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A significant increase in Tm in the presence of a compound indicates stabilization and binding.

CompoundConcentration (µM)Apparent Tm (°C) for p38 MAPKΔTm (°C) vs. VehicleInterpretation
Vehicle (DMSO)-52.1-Baseline
Compound X 1058.3 +6.2 Strong Target Engagement
Positive Control1059.5+7.4Confirmed Target Engagement
Negative Control1052.3+0.2No Target Engagement

Pillar 2: Quantifying Functional Inhibition with an In Vitro Kinase Assay

While CETSA confirms binding, it does not describe the functional consequence of that interaction. An in vitro kinase assay using purified enzyme, substrate, and ATP is essential to quantify the inhibitory activity of the compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of kinase activity.

  • Prepare Kinase Reaction: In a 384-well plate, combine purified recombinant p38 MAPK enzyme with its specific substrate (e.g., ATF2 peptide) in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of Compound X, the positive control, and the negative control to the wells. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Measure ADP Production:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: In Vitro p38 MAPK Inhibition
CompoundIC50 (nM)Interpretation
Compound X 75 Potent inhibitor of p38 MAPK activity
Positive Control25Very potent inhibitor (as expected)
Negative Control> 50,000No significant inhibitory activity

Pillar 3: Verifying Cellular Pathway Modulation via Western Blot

To be therapeutically relevant, a compound must inhibit its target in the complex environment of a living cell. We can verify this by measuring the phosphorylation state of a known, direct downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2).

Experimental Workflow: Downstream Signaling Analysis

WesternBlot_Workflow A Seed cells and allow them to adhere B Pre-treat cells with compounds: - Compound X - Positive Control - Negative Control - Vehicle A->B C Stimulate p38 MAPK pathway (e.g., with Anisomycin or LPS) B->C D Lyse cells and determine protein concentration C->D E Perform SDS-PAGE to separate proteins by size D->E F Transfer proteins to a PVDF membrane E->F G Probe with primary antibodies: - anti-phospho-MK2 (p-MK2) - anti-total-MK2 (t-MK2) - anti-GAPDH (loading control) F->G H Incubate with secondary -HRP conjugated antibody G->H I Detect signal using chemiluminescence and image H->I J Quantify band intensity I->J

Caption: Western blot workflow for downstream pathway analysis.

Signaling Pathway Diagram: p38 MAPK

p38_Pathway cluster_input cluster_pathway cluster_output Stimulus Anisomycin / LPS p38 p38 MAPK Stimulus->p38 Activates MK2 MK2 p38->MK2 Phosphorylates (p-MK2) Response Inflammatory Cytokine Production (e.g., TNF-α) MK2->Response Leads to CompoundX Compound X CompoundX->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway.

Comparative Data: Inhibition of MK2 Phosphorylation
Treatment Conditionp-MK2 / t-MK2 Ratio (Normalized to Stimulated Vehicle)Interpretation
Unstimulated Vehicle0.05Basal signaling
Stimulated Vehicle1.00Full pathway activation
Stimulated + Compound X (1 µM) 0.15 Strong inhibition of cellular p38 activity
Stimulated + Positive Control (1 µM)0.08Potent inhibition (as expected)
Stimulated + Negative Control (1 µM)0.98No inhibition of cellular p38 activity

Summary and Guide to Interpretation

This orthogonal validation workflow provides a robust, multi-faceted confirmation of a compound's mechanism of action.

AssayQuestion AnsweredCompound X Result
CETSA Does it bind the target in cells?Yes (ΔTm = +6.2°C)
In Vitro Kinase Assay Does it inhibit target function?Yes (IC50 = 75 nM)
Western Blot Does it inhibit the target's pathway in cells?Yes (Inhibited p-MK2)

References

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Safety & Regulatory Compliance

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